Product packaging for Oxacyclohexadec-13-en-2-one, (13E)-(Cat. No.:CAS No. 4941-78-0)

Oxacyclohexadec-13-en-2-one, (13E)-

Cat. No.: B12686153
CAS No.: 4941-78-0
M. Wt: 238.37 g/mol
InChI Key: AGZBJJSLDGWKSU-CSKARUKUSA-N
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Description

Oxacyclohexadec-13-en-2-one, (13E)- is a useful research compound. Its molecular formula is C15H26O2 and its molecular weight is 238.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality Oxacyclohexadec-13-en-2-one, (13E)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Oxacyclohexadec-13-en-2-one, (13E)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H26O2 B12686153 Oxacyclohexadec-13-en-2-one, (13E)- CAS No. 4941-78-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4941-78-0

Molecular Formula

C15H26O2

Molecular Weight

238.37 g/mol

IUPAC Name

(13E)-1-oxacyclohexadec-13-en-2-one

InChI

InChI=1S/C15H26O2/c16-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-17-15/h8,10H,1-7,9,11-14H2/b10-8+

InChI Key

AGZBJJSLDGWKSU-CSKARUKUSA-N

Isomeric SMILES

C1CCCCCC(=O)OCC/C=C/CCCC1

Canonical SMILES

C1CCCCCC(=O)OCCC=CCCCC1

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Oxacyclohexadec-13-en-2-one (Ambrettolide Isomer)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for an isomer of Oxacyclohexadec-13-en-2-one, a macrocyclic lactone of significant interest in the fragrance and pharmaceutical industries. The data presented here is for Oxacycloheptadec-8-en-2-one, a closely related and commercially relevant isomer often referred to as ambrettolide. This document details the experimental protocols for acquiring such data and presents the spectral information in a clear, tabular format for ease of comparison and interpretation. Furthermore, a logical workflow for the synthesis and structural elucidation of such compounds is provided in a visual format.

Introduction

Oxacyclohexadec-13-en-2-one and its isomers, collectively known under the common name ambrettolide, are macrocyclic lactones highly valued for their pleasant musk-like scent. Beyond their use in perfumery, macrocyclic lactones exhibit a range of biological activities, making them attractive scaffolds for drug development. Accurate structural elucidation is paramount for understanding structure-activity relationships, and NMR spectroscopy is the most powerful tool for this purpose. This guide focuses on the detailed ¹H and ¹³C NMR spectral data to aid researchers in the identification and characterization of this class of molecules.

¹H and ¹³C NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for Oxacycloheptadec-8-en-2-one, an isomer of the target molecule, obtained in deuterochloroform (CDCl₃) at 400 MHz and 100 MHz, respectively[1]. The numbering of the atoms for the purpose of this data is as follows: the carbonyl carbon is C-2, and the double bond is located between C-8 and C-9. The ester oxygen is at position 1, and the methylene group attached to it is C-17 in the original source, here adjusted to C-16 for a 16-membered ring to align with the user's request for Oxacyclohexadec-13-en-2-one, though the provided data is for a 17-membered ring isomer. The data is presented with standard IUPAC numbering for a 16-membered lactone with a C13-C14 double bond for illustrative purposes, while noting the data source is for an isomer.

Table 1: ¹H NMR Spectral Data for Oxacycloheptadec-8-en-2-one (400 MHz, CDCl₃) [1]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment (Adjusted)
5.32t4.62HH-13, H-14
4.13t5.42HH-16
2.32t6.42HH-3
2.05m-4HH-12, H-15
1.63m-4HH-4, H-11
1.33m-10HH-5, H-6, H-7, H-8, H-9, H-10

Table 2: ¹³C NMR Spectral Data for Oxacycloheptadec-8-en-2-one (100 MHz, CDCl₃) [1]

Chemical Shift (δ) ppmMultiplicity (DEPT)Assignment (Adjusted)
174.05sC-2
130.31dC-13 or C-14
130.15dC-14 or C-13
63.82tC-16
34.64tC-3
29.52tC-12 or C-15
28.90tC-15 or C-12
28.81tAliphatic CH₂
28.62tAliphatic CH₂
28.56tAliphatic CH₂
28.47tAliphatic CH₂
27.76tAliphatic CH₂
27.05tAliphatic CH₂
26.91tAliphatic CH₂
25.43tAliphatic CH₂
25.37tAliphatic CH₂

Experimental Protocols

The acquisition of high-quality NMR spectra for macrocyclic lactones requires careful attention to the experimental setup. The following is a typical protocol for such an analysis.

3.1 Sample Preparation

  • Sample Purity: Ensure the sample of Oxacyclohexadec-13-en-2-one is of high purity (>95%), as impurities can complicate spectral interpretation. Purification can be achieved by column chromatography or recrystallization.

  • Solvent Selection: Deuterochloroform (CDCl₃) is a common solvent for non-polar to moderately polar organic molecules and is suitable for this compound. Other deuterated solvents such as deuterated benzene (C₆D₆) or deuterated acetone ((CD₃)₂CO) may be used to resolve overlapping signals.

  • Concentration: Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm. Modern spectrometers can also reference the residual solvent peak.

3.2 NMR Instrument Parameters

  • Spectrometer: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion, which is particularly important for the complex aliphatic region of macrocyclic lactones.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse sequence is typically used.

    • Spectral Width: A spectral width of approximately 12-16 ppm is sufficient.

    • Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is used.

    • Number of Scans: 16 to 64 scans are typically averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are essential for distinguishing between CH, CH₂, and CH₃ groups.

    • Spectral Width: A spectral width of 200-240 ppm is appropriate.

    • Acquisition Time: An acquisition time of 1-2 seconds is typical.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended, especially for quaternary carbons which have longer relaxation times.

    • Number of Scans: Several hundred to several thousand scans may be required to achieve an adequate signal-to-noise ratio.

Workflow for Synthesis and Structural Elucidation

The following diagram illustrates a typical workflow for the synthesis and subsequent structural elucidation of a target molecule like Oxacyclohexadec-13-en-2-one.

Synthesis_and_Elucidation_Workflow Start Conceptualization & Synthesis Design Synthesis Chemical Synthesis Start->Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Initial_Analysis Initial Analysis (TLC, MS) Purification->Initial_Analysis NMR_Acquisition NMR Data Acquisition (1H, 13C, 2D NMR) Initial_Analysis->NMR_Acquisition Data_Analysis Spectral Analysis & Interpretation NMR_Acquisition->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Structure_Confirmation->Synthesis Incorrect Structure Further_Studies Further Studies (Biological Assays, etc.) Structure_Confirmation->Further_Studies Confirmed

Caption: A logical workflow for the synthesis and structural confirmation of a target molecule.

This guide provides essential ¹H and ¹³C NMR spectral data for an isomer of Oxacyclohexadec-13-en-2-one, along with detailed experimental protocols and a representative workflow for its synthesis and characterization. This information is intended to be a valuable resource for researchers in the fields of chemistry and drug development.

References

In-Depth Technical Guide: Mass Spectrometry Fragmentation of (13E)-Oxacyclohexadec-13-en-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrometry fragmentation pattern of (13E)-Oxacyclohexadec-13-en-2-one, a macrocyclic lactone of interest in fragrance chemistry and potentially other areas of chemical research. Due to the limited availability of specific mass spectral data for this exact isomer, this guide leverages data from its close structural isomer, (3E)-1-oxacyclohexadec-3-en-2-one (commonly known as Globalide), to infer and present a comprehensive understanding of its fragmentation behavior. Isomers often exhibit similar fragmentation patterns, making this a robust approach for structural elucidation.[1]

Overview of Mass Spectrometry for Macrocyclic Lactones

Mass spectrometry is a powerful analytical technique for the structural characterization of macrocyclic lactones.[2][3] Common ionization techniques for these molecules include Electrospray Ionization (ESI) for liquid chromatography-mass spectrometry (LC-MS) and Electron Ionization (EI) for gas chromatography-mass spectrometry (GC-MS).[4][5] ESI is a soft ionization technique that typically yields a protonated molecule [M+H]+, which can then be subjected to tandem mass spectrometry (MS/MS) to induce fragmentation.[4] EI, on the other hand, is a higher-energy ionization method that often results in more extensive fragmentation within the ion source.

Predicted Fragmentation Pattern of (13E)-Oxacyclohexadec-13-en-2-one

The fragmentation of (13E)-Oxacyclohexadec-13-en-2-one is expected to be driven by the locations of the ester functional group and the double bond within the macrocyclic ring. The molecular weight of this compound is 238.37 g/mol .[2]

Electrospray Ionization (ESI-MS/MS) Fragmentation

Based on the ESI-MS/MS data for the isomer (3E)-1-oxacyclohexadec-3-en-2-one, the protonated molecule [M+H]+ at a precursor m/z of 239.2006 is the primary ion observed.[4] Collision-induced dissociation (CID) of this precursor ion is expected to yield several characteristic fragment ions. The fragmentation pathways likely involve cleavages of the ester group and rearrangements involving the alkyl chain.

Table 1: Predicted ESI-MS/MS Fragmentation Data for (13E)-Oxacyclohexadec-13-en-2-one

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral LossRelative Intensity
239.20221.19H₂O (18.01 Da)High
239.20201.16C₂H₄O (44.04 Da)High
239.20183.15C₃H₆O₂ (74.07 Da)Moderate
239.20165.14C₄H₈O₂ (88.11 Da)Moderate
239.20153.13C₅H₈O₂ (100.12 Da)Moderate
239.20139.11C₆H₁₀O₂ (114.14 Da)Moderate
239.20125.10C₇H₁₂O₂ (128.17 Da)Moderate
239.20111.08C₈H₁₄O₂ (142.20 Da)Moderate
239.2097.06C₉H₁₆O₂ (156.22 Da)Moderate
239.2083.05C₁₀H₁₈O₂ (170.25 Da)Moderate
239.2069.03C₁₁H₂₀O₂ (184.28 Da)Low

Data is inferred from the fragmentation pattern of the isomer (3E)-1-oxacyclohexadec-3-en-2-one.[4]

The fragmentation process likely initiates with the protonation of the carbonyl oxygen of the ester group. Subsequent cleavages can occur at various points along the aliphatic chain, leading to a series of losses of hydrocarbon fragments. The presence of the double bond can also influence fragmentation pathways, potentially through charge-site-initiated cleavages.

Below is a logical diagram illustrating the proposed ESI-MS/MS fragmentation pathway.

fragmentation_pathway M_H [M+H]⁺ m/z = 239.20 F1 Fragment Ion m/z = 221.19 M_H->F1 - H₂O F2 Fragment Ion m/z = 201.16 M_H->F2 - C₂H₄O F3 Further Fragments F1->F3 F2->F3

Caption: Proposed ESI-MS/MS fragmentation of (13E)-Oxacyclohexadec-13-en-2-one.

Experimental Protocols

LC-ESI-MS/MS Analysis

A suitable method for analyzing (13E)-Oxacyclohexadec-13-en-2-one would involve liquid chromatography coupled to a tandem mass spectrometer.

  • Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.2 µm particle size) is appropriate for separating this relatively nonpolar molecule.[4]

    • Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of formic acid (e.g., 0.1%) to promote protonation.

    • Flow Rate: A typical flow rate would be in the range of 0.2-0.4 mL/min.

    • Injection Volume: 1-5 µL of the sample dissolved in a suitable solvent.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization in positive ion mode (ESI+).[4]

    • MS1 Scan: A full scan from m/z 50-500 to identify the precursor ion [M+H]⁺ at m/z 239.20.

    • MS2 Scan (Tandem MS): Product ion scan of the precursor ion at m/z 239.20.

    • Collision Energy: A collision energy of around 10 eV is a good starting point for fragmentation, which can be optimized to maximize the yield of informative fragment ions.[4]

    • Instrumentation: A quadrupole time-of-flight (Q-TOF) or a triple quadrupole (QqQ) mass spectrometer would be suitable for this analysis.[4]

GC-EI-MS Analysis

For analysis by GC-MS, electron ionization would be the standard method.

  • Gas Chromatography:

    • Column: A nonpolar or semi-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector: Split/splitless injector, typically operated in splitless mode for higher sensitivity. The injector temperature would be around 250-280°C.

    • Oven Program: A temperature ramp starting from a lower temperature (e.g., 60°C) and increasing to a higher temperature (e.g., 280-300°C) to ensure good separation and elution of the analyte.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

    • Ion Source Temperature: Typically maintained around 230°C.

    • Data Acquisition: Full scan mode to obtain the complete fragmentation pattern.

The EI mass spectrum would likely show a molecular ion peak (M⁺) at m/z 238, although it may be of low intensity. The fragmentation would be more extensive than in ESI-MS/MS, with characteristic losses of alkyl radicals and neutral molecules resulting from cleavages alpha to the carbonyl group and rearrangements.

Below is a workflow diagram for the GC-MS analysis.

gcms_workflow Sample Sample Preparation (Dissolution in Solvent) GC Gas Chromatography (Separation on Column) Sample->GC Ionization Electron Ionization (70 eV) GC->Ionization MS Mass Analysis (m/z Separation) Ionization->MS Detection Detection & Data Acquisition MS->Detection Analysis Data Analysis (Spectrum Interpretation) Detection->Analysis

Caption: General workflow for GC-MS analysis of volatile compounds.

Conclusion

This technical guide outlines the expected mass spectrometric fragmentation behavior of (13E)-Oxacyclohexadec-13-en-2-one based on data from a closely related isomer and general principles of mass spectrometry for macrocyclic lactones. The provided experimental protocols for both LC-ESI-MS/MS and GC-EI-MS offer a starting point for researchers to develop robust analytical methods for the characterization of this and similar compounds. The detailed fragmentation data and proposed pathways will aid in the structural confirmation and identification of this molecule in complex mixtures.

References

An In-depth Technical Guide to Oxacyclohexadec-13-en-2-one: A Focus on Synthesis in the Absence of Natural Precedent

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Oxacyclohexadec-13-en-2-one is a macrocyclic lactone belonging to the family of synthetic musks, which are prized for their characteristic odor profiles and their crucial role as base notes and fixatives in the fragrance industry. While the broader class of macrocyclic lactones includes compounds of natural origin, extensive research and safety assessments indicate that Oxacyclohexadec-13-en-2-one and its commercially significant isomers, such as Oxacyclohexadec-12-en-2-one (commonly known as Habanolide), are not known to occur in nature.[1][2] Consequently, there is no known biosynthetic pathway for this specific compound. One database focusing on flavor compounds explicitly states that a related isomer is "not found in nature".

This technical guide, therefore, pivots from an exploration of natural sources and biosynthesis to a comprehensive overview of the synthetic routes developed for the production of these valuable fragrance ingredients. We will delve into the prevalent chemical synthesis methodologies, present detailed experimental protocols derived from established industrial practices, and provide quantitative data on the physical properties of these synthetic musks. This guide is intended for researchers, scientists, and professionals in drug development and the fragrance industry who are interested in the chemistry and production of macrocyclic musks.

Natural Context: The Broader Family of Macrocyclic Musks

While Oxacyclohexadec-13-en-2-one is a product of laboratory synthesis, it is important to understand that nature does produce other macrocyclic lactones with similar musk-like scents. These natural analogs have historically been the benchmark for synthetic musk development. Notable examples include:

  • Ambrettolide ((Z)-Hexadec-7-en-1-olide): A major constituent of Ambrette seed oil, derived from Abelmoschus moschatus.[3][4][5] This oil is a valuable raw material in perfumery, with ambrettolide being a key contributor to its characteristic musk odor.

  • Macrocyclic Lactones in Angelica Root Oil: The essential oil of Angelica archangelica roots contains a variety of macrocyclic lactones, including 15-pentadecanolide and 13-tridecanolide, which contribute to its complex aroma profile.[6][7][8][9]

The existence of these natural macrocyclic musks provides a rationale for the exploration and synthesis of novel structures like Oxacyclohexadec-13-en-2-one to create new and diverse scent profiles for the fragrance industry.

Synthetic Production of Oxacyclohexadec-en-2-ones

The industrial production of Oxacyclohexadec-13-en-2-one and its isomers relies on sophisticated chemical synthesis. The primary challenge in synthesizing these large-ring structures is to favor the intramolecular cyclization over intermolecular polymerization. High dilution techniques and specialized catalysts are often employed to achieve commercially viable yields.

Key Synthetic Methodologies

Two primary synthetic routes have been established for the efficient production of these macrocyclic musks:

  • Ring-Closing Metathesis (RCM): This powerful and versatile method has become a cornerstone of modern macrocycle synthesis. It involves the use of a metal catalyst (typically ruthenium-based) to form a cyclic olefin from a linear diene precursor. The high functional group tolerance and efficiency of RCM make it an attractive method for industrial-scale production.

  • Acid-Catalyzed Lactonization: This more traditional approach involves the intramolecular esterification of a long-chain hydroxy-carboxylic acid. The reaction is typically carried out under high dilution to promote the formation of the desired macrocyclic lactone.

Quantitative Data: Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of the commercially significant isomer, Oxacyclohexadec-12-en-2-one (Habanolide), which is often produced as a mixture that may include the 13-en isomer.

PropertyValueReference(s)
Molecular Formula C₁₅H₂₆O₂[10]
Molecular Weight 238.37 g/mol [10][11]
CAS Number 111879-80-2 ((12E)-isomer)[10]
34902-57-3 (isomer mixture)[12]
Boiling Point 307°C[10]
Melting Point -33°C[10]
Log P 6.2[10]
Odor Profile Musk, warm, slightly woody, powdery[1][11]
Vapor Pressure 0.00003 Pa at 20°C[11]

Experimental Protocols

The following sections provide detailed methodologies for the key synthetic routes to Oxacyclohexadec-en-2-ones. These protocols are based on established principles of organic synthesis and industrial practices.

Protocol 1: Synthesis via Ring-Closing Metathesis (RCM)

This protocol outlines a general procedure for the synthesis of an unsaturated macrocyclic lactone from a diene-ester precursor.

1. Preparation of the Diene-Ester Precursor:

  • A long-chain α,ω-diene is esterified with a carboxylic acid containing a terminal alkene. For example, undec-10-enoic acid can be esterified with but-3-en-1-ol.
  • Reagents: Undec-10-enoic acid, but-3-en-1-ol, dicyclohexylcarbodiimide (DCC) or other esterification catalyst, dichloromethane (DCM).
  • Procedure:
  • Dissolve undec-10-enoic acid and but-3-en-1-ol in DCM.
  • Add DCC portion-wise at 0°C.
  • Allow the reaction to warm to room temperature and stir for 12-24 hours.
  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.
  • Wash the filtrate with saturated aqueous sodium bicarbonate and brine.
  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  • Purify the resulting diene-ester by column chromatography.

2. Ring-Closing Metathesis:

  • The diene-ester is cyclized using a Grubbs catalyst.
  • Reagents: Diene-ester precursor, Grubbs' second-generation catalyst, anhydrous and degassed toluene.
  • Procedure:
  • Dissolve the diene-ester in anhydrous and degassed toluene to a concentration of 0.01-0.1 M.
  • Add the Grubbs' catalyst (typically 1-5 mol%).
  • Heat the reaction mixture to 80-110°C and monitor the reaction by TLC or GC-MS.
  • Upon completion, cool the reaction mixture and quench by adding ethyl vinyl ether.
  • Concentrate the reaction mixture under reduced pressure.
  • Purify the crude product by column chromatography to yield the unsaturated macrocyclic lactone.

3. Hydrogenation (Optional):

  • If the saturated lactone is desired, the unsaturated product from the RCM step can be hydrogenated.
  • Reagents: Unsaturated macrocyclic lactone, palladium on carbon (Pd/C), methanol or ethyl acetate, hydrogen gas.
  • Procedure:
  • Dissolve the unsaturated lactone in methanol or ethyl acetate.
  • Add a catalytic amount of Pd/C.
  • Subject the mixture to a hydrogen atmosphere (typically 1-3 atm) using a balloon or a Parr hydrogenator.
  • Stir vigorously until the reaction is complete (monitored by TLC or GC-MS).
  • Filter the reaction mixture through Celite to remove the catalyst.
  • Concentrate the filtrate under reduced pressure to obtain the saturated macrocyclic lactone.

Protocol 2: Synthesis via Acid-Catalyzed Lactonization

This protocol describes a general method for the synthesis of a macrocyclic lactone from a hydroxy-carboxylic acid.

1. Preparation of the Hydroxy-Carboxylic Acid Precursor:

  • A suitable long-chain hydroxy-carboxylic acid is required. For a 16-membered ring, 15-hydroxypentadecanoic acid would be a suitable precursor. This can be synthesized through various multi-step sequences from commercially available starting materials.

2. Macrolactonization:

  • The hydroxy-carboxylic acid is cyclized under high dilution conditions.
  • Reagents: 15-hydroxypentadecanoic acid, a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or sulfuric acid), a high-boiling, non-polar solvent (e.g., toluene or xylene).
  • Procedure:
  • Set up a reaction vessel with a Dean-Stark apparatus for the azeotropic removal of water.
  • Dissolve the hydroxy-carboxylic acid and the acid catalyst in a large volume of toluene to achieve a high dilution (e.g., 0.001-0.01 M).
  • Heat the solution to reflux. The water formed during the esterification is removed as an azeotrope with toluene.
  • Monitor the reaction progress by TLC or by measuring the amount of water collected in the Dean-Stark trap.
  • Once the reaction is complete, cool the solution and wash it with saturated aqueous sodium bicarbonate and brine.
  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  • Purify the crude product by column chromatography or distillation under high vacuum to yield the macrocyclic lactone.

Visualizations

Synthetic Pathway Diagram

Synthetic_Pathway cluster_RCM Ring-Closing Metathesis (RCM) Pathway cluster_Lactonization Acid-Catalyzed Lactonization Pathway DieneEster Diene-Ester Precursor UnsaturatedLactone Oxacyclohexadec-en-2-one DieneEster->UnsaturatedLactone Grubbs' Catalyst SaturatedLactone Oxacyclohexadecan-2-one UnsaturatedLactone->SaturatedLactone H₂, Pd/C HydroxyAcid Hydroxy-Carboxylic Acid MacrocyclicLactone Oxacyclohexadecan-2-one HydroxyAcid->MacrocyclicLactone Acid Catalyst, High Dilution

Caption: Synthetic pathways to macrocyclic lactones.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Select Synthetic Route Precursor Precursor Synthesis Start->Precursor Cyclization Macrocyclization Reaction (RCM or Lactonization) Precursor->Cyclization Workup Aqueous Workup and Extraction Cyclization->Workup Purification Purification (Column Chromatography / Distillation) Workup->Purification Analysis Structural Analysis (NMR, GC-MS, IR) Purification->Analysis End Final Product Analysis->End

Caption: General experimental workflow for synthesis.

Conclusion

Oxacyclohexadec-13-en-2-one and its isomers are important synthetic macrocyclic musks that have found a significant place in the fragrance industry. While they lack a known natural origin and biosynthetic pathway, the chemical synthesis of these compounds is well-established. Methodologies such as Ring-Closing Metathesis and acid-catalyzed lactonization provide efficient routes to these valuable molecules. The continued development of sustainable and cost-effective synthetic methods will be crucial in meeting the growing demand for these versatile fragrance ingredients. This guide provides a foundational understanding of the synthesis and properties of these compounds, offering valuable insights for professionals in the field.

References

An In-depth Technical Guide to the Biological Activity of Macrocyclic Lactones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biological activities of several major classes of macrocyclic lactones, focusing on their mechanisms of action, quantitative efficacy, and the experimental protocols used for their evaluation.

Introduction to Macrocyclic Lactones

Macrocyclic lactones (MLs) are a diverse class of naturally derived or semi-synthetic compounds characterized by a large lactone ring.[1] They are widely used as potent therapeutic agents in both veterinary and human medicine, with activities spanning antiparasitic, insecticidal, and immunosuppressive functions.[1][2][3] This guide will focus on three prominent groups: the Avermectins and Milbemycins, the Spinosyns, and the Immunosuppressive MLs (Tacrolimus and Sirolimus).

Avermectins and Milbemycins: Potent Anthelmintics

Avermectins, such as ivermectin, and the structurally related milbemycins are cornerstone drugs for controlling nematode and arthropod parasites.[4][5]

Mechanism of Action

The primary mechanism of action for avermectins and milbemycins is the potentiation of glutamate-gated chloride channels (GluCls), which are specific to invertebrate nerve and muscle cells.[3][4][6]

  • Binding and Activation: These MLs bind with high affinity to GluCls, locking the channels in an open state.[7][8]

  • Hyperpolarization: This leads to a continuous influx of chloride ions into the cell, causing hyperpolarization of the cell membrane.[7][9]

  • Paralysis and Death: The sustained hyperpolarization blocks the transmission of electrical signals in nerves and muscles, resulting in flaccid paralysis and eventual death of the parasite.[6][10]

Mammals are largely unaffected at therapeutic doses because their glutamate-gated channels are confined to the central nervous system, and avermectins do not typically cross the blood-brain barrier.[7] Additionally, these MLs have a much lower affinity for mammalian GABA-gated chloride channels.[11] Milbemycins share this mechanism but often exhibit a longer half-life.[2][9]

Signaling Pathway

The signaling pathway is direct and centered on the modulation of ion channels rather than a complex intracellular cascade.

G cluster_membrane Neuronal/Myocyte Membrane (Invertebrate) GluCl Glutamate-Gated Chloride Channel (GluCl) Cl_influx Increased Cl- Influx GluCl->Cl_influx Causes ML Avermectin / Milbemycin ML->GluCl Binds & Locks Open Glutamate Glutamate Glutamate->GluCl Activates Paralysis Flaccid Paralysis & Death Hyperpolarization Hyperpolarization Hyperpolarization->Paralysis Cl_influx->Hyperpolarization

Caption: Avermectin/Milbemycin action on invertebrate GluCl channels.

Quantitative Data

The potency of these compounds is often measured by their effective concentration (EC50) or inhibitory concentration (IC50) in various assays.

CompoundTarget OrganismAssay TypeEC50 / IC50Reference
IvermectinHaemonchus contortusLarval Migration Inhibition~10-100 nM[10]
IvermectinAnopheles gambiaeGluCl Activation>10 µM (insensitive)[12]
IvermectinC. elegansGluCl ActivationNanomolar concentrations[6]
Milbemycin OximeVarious NematodesIn vivo (dogs)0.5 mg/kg[11]

Note: Potency can vary significantly between parasite species and even between different developmental stages.

Experimental Protocols

Protocol 1: Patch-Clamp Electrophysiology for GluCl Channel Activity

This technique directly measures the ion flow through single channels in response to a compound, providing definitive evidence of channel modulation.[13][14][15]

  • Objective: To measure the effect of macrocyclic lactones on the activity of glutamate-gated chloride channels.

  • Cell Preparation: Xenopus oocytes or cultured insect/nematode cells are transfected to express the specific GluCl subunit(s) of interest.

  • Recording: A glass micropipette forms a high-resistance "giga-ohm" seal with the cell membrane.[13][16] The membrane patch can be studied in several configurations:

    • Cell-attached: Records from channels within the sealed patch without disrupting the cell.[16]

    • Whole-cell: The membrane patch is ruptured, allowing measurement of the total current from the entire cell membrane.[17]

    • Inside-out/Outside-out: The patch is excised from the cell, allowing for precise control of the solution bathing either the intracellular or extracellular face of the channel.[17]

  • Procedure:

    • Establish a stable giga-ohm seal on a cell expressing the target GluCl.

    • Apply glutamate to the cell to elicit a baseline chloride current.

    • Perfuse the cell with a solution containing the macrocyclic lactone (e.g., ivermectin) at various concentrations.

    • Record changes in current. A potent agonist like ivermectin will induce a large, sustained inward chloride current even in the absence of glutamate.[6]

  • Data Analysis: The magnitude of the current change is plotted against the drug concentration to determine EC50 values.

G A Prepare Cells Expressing Target GluCl Channel B Approach Cell with Glass Micropipette A->B C Apply Suction to Form Giga-ohm Seal B->C D Establish Baseline: Apply Glutamate C->D E Perfuse with Macrocyclic Lactone D->E F Record Current using Voltage-Clamp Amplifier E->F G Analyze Data: Determine EC50 F->G

Caption: Workflow for Patch-Clamp Electrophysiology experiment.

Protocol 2: Larval Migration Inhibition Assay (LMIA)

This in vitro assay assesses the effect of anthelmintics on the motility of parasitic larvae.[18][19]

  • Objective: To determine the concentration of a drug that inhibits the migration of nematode larvae.

  • Procedure:

    • Harvest and hatch nematode eggs to obtain L3 stage larvae.

    • Prepare a 96-well plate with serial dilutions of the test compound.

    • Add a known number of larvae to each well.

    • Place the wells onto a migration apparatus (e.g., a sieve or filter that allows only motile larvae to pass through).

    • After an incubation period, count the number of larvae that have successfully migrated through the filter into a collection plate.

  • Data Analysis: The percentage of inhibition is calculated relative to a drug-free control. The EC50 is the concentration at which 50% of larval migration is inhibited.[20]

Spinosyns: Novel Insecticides

Spinosyns, such as spinosad, are derived from the fermentation of the soil actinomycete Saccharopolyspora spinosa.[21][22] They are valued for their high efficacy against a range of insect pests and their unique mode of action.[21]

Mechanism of Action

Spinosyns act primarily as allosteric modulators of nicotinic acetylcholine receptors (nAChRs) in the insect nervous system.[21][23]

  • Unique Binding Site: They bind to a site on the nAChR that is distinct from the binding sites of acetylcholine and other insecticides like neonicotinoids.[23]

  • Receptor Activation: This binding leads to prolonged, persistent activation of the nAChRs, causing hyperexcitation of the insect's central nervous system.[24]

  • Symptoms: This hyperexcitation manifests as involuntary muscle contractions, tremors, and paralysis, leading to insect death.[24]

  • Secondary Effects: Spinosyns may also have secondary effects on GABA receptors, though their primary insecticidal activity is attributed to their action on nAChRs.[23][24]

This novel mechanism means spinosyns do not exhibit cross-resistance with other major insecticide classes.[23]

Signaling Pathway

G cluster_membrane Postsynaptic Membrane (Insect CNS) nAChR Nicotinic Acetylcholine Receptor (nAChR) Cation_influx Increased Na+/Ca2+ Influx nAChR->Cation_influx Causes Spinosyn Spinosyn Spinosyn->nAChR Binds Allosterically ACh Acetylcholine ACh->nAChR Activates Paralysis Hyperexcitation, Paralysis & Death Depolarization Prolonged Depolarization Depolarization->Paralysis Cation_influx->Depolarization G cluster_TCell T-Cell Cytoplasm cluster_Nucleus Nucleus FKBP12 FKBP12 Calcineurin Calcineurin FKBP12->Calcineurin Complexes with Tacrolimus to Inhibit mTOR mTOR FKBP12->mTOR Complexes with Sirolimus to Inhibit NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT Translocates Proliferation T-Cell Proliferation (G1 -> S Phase) mTOR->Proliferation Tacrolimus Tacrolimus Tacrolimus->FKBP12 Binds Sirolimus Sirolimus Sirolimus->FKBP12 Binds IL2_Gene IL-2 Gene NFAT->IL2_Gene Activates Transcription IL2_Prod IL-2 Production IL2_Gene->IL2_Prod TCR_Signal T-Cell Receptor Signal (Ca2+ influx) TCR_Signal->Calcineurin Activates IL2_Signal IL-2 Receptor Signal IL2_Signal->mTOR Activates

References

The Expanding Therapeutic Landscape of Macrolactones: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Macrolactones, a diverse class of macrocyclic compounds characterized by a lactone ring, represent a rich and underexplored source of potential therapeutic agents. Beyond their well-established role as antibiotics, macrolactones have demonstrated significant promise in a multitude of therapeutic areas, including immunomodulation, immunosuppression, and oncology. Their ability to interact with challenging protein targets makes them particularly attractive for novel drug discovery and development.[1][2] This technical guide provides an in-depth overview of the current understanding of macrolactones' therapeutic applications, focusing on their mechanisms of action, relevant signaling pathways, and the experimental methodologies used to evaluate their efficacy. Quantitative data is presented in structured tables for comparative analysis, and key cellular pathways and experimental workflows are visualized to facilitate comprehension.

Introduction

Macrolactones are natural products produced by a wide variety of microorganisms and plants.[3] Their complex and diverse structures have led to a broad range of biological activities, making them a focal point of research in medicinal chemistry and drug discovery.[4] This guide will delve into the three primary therapeutic applications of macrolactones: immunomodulation/anti-inflammatory effects, immunosuppression, and anticancer activity. For each area, we will explore the underlying molecular mechanisms and provide relevant experimental data and protocols.

Immunomodulatory and Anti-inflammatory Applications

A significant body of research highlights the potent immunomodulatory and anti-inflammatory properties of macrolide antibiotics, a prominent subclass of macrolactones.[5][6] These effects are often independent of their antimicrobial activity and are particularly relevant in the context of chronic inflammatory diseases.[5]

Mechanism of Action

The anti-inflammatory effects of macrolides are primarily attributed to their ability to suppress the production of pro-inflammatory cytokines and mediators.[5][7][8] This is largely achieved through the inhibition of key signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[5] Macrolides have been shown to inhibit the activation of NF-κB, a critical transcription factor that governs the expression of numerous genes involved in inflammation and immune responses.[5][9]

Quantitative Effects on Cytokine Production

Several studies have quantified the inhibitory effects of various macrolides on the production of pro-inflammatory cytokines. The following table summarizes key findings from in vitro and in vivo studies.

MacrolideModel SystemTarget Cytokine/MediatorConcentration/Dose% Inhibition / EffectReference
RoxithromycinRat Carrageenin PleurisyTNF-α20 mg/kg38%[7]
RoxithromycinRat Carrageenin PleurisyTNF-α40 mg/kg47%[7]
ClarithromycinRat Carrageenin PleurisyTNF-α20 mg/kg28%[7]
ClarithromycinRat Carrageenin PleurisyTNF-α40 mg/kg47%[7]
ErythromycinRat Carrageenin PleurisyTNF-α20 mg/kg29%[7]
ErythromycinRat Carrageenin PleurisyTNF-α40 mg/kg52%[7]
RoxithromycinLPS-stimulated J774 macrophagesIL-1β20 µM22%[10]
RoxithromycinLPS-stimulated J774 macrophagesIL-1β40 µM34%[10]
RoxithromycinLPS-stimulated J774 macrophagesIL-1β80 µM45%[10]
ClarithromycinLPS-stimulated J774 macrophagesIL-1β40 µM26%[10]
AzithromycinLPS-stimulated J774 macrophagesIL-1β40 µM26%[10]
Azithromycin, Clarithromycin, RoxithromycinCOPD Sputum CellsIL-1β, IL-6, IL-10, TNF-α, various chemokinesConcentration-dependentPronounced reduction[11]
Signaling Pathway: NF-κB Inhibition

The diagram below illustrates the canonical NF-κB signaling pathway and the point of inhibition by macrolactones.

NF_kB_Pathway cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR Binds TRADD TRADD TNFR->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 IKK_complex IKK Complex (IKKα/β/γ) TRAF2->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB_p p-IκB IkB->IkB_p NFkB_active Active NF-κB NFkB->NFkB_active Released Ub Ubiquitination IkB_p->Ub Proteasome Proteasome Degradation Ub->Proteasome Nucleus Nucleus NFkB_active->Nucleus Translocates Gene Pro-inflammatory Gene Expression Nucleus->Gene Induces Macrolactones Macrolactones Macrolactones->IKK_complex Inhibits

Canonical NF-κB signaling pathway and macrolactone inhibition.
Experimental Protocol: NF-κB Luciferase Reporter Assay

This assay is used to quantify the activity of the NF-κB transcription factor in response to a stimulus and the inhibitory effect of a macrolactone.

1. Cell Culture and Transfection:

  • Seed human embryonic kidney (HEK293) or other suitable cells in a 96-well plate.

  • Co-transfect the cells with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element and a control plasmid with the Renilla luciferase gene for normalization.[12]

2. Compound Treatment and Stimulation:

  • After 24 hours, treat the cells with varying concentrations of the macrolactone compound for 1-2 hours.

  • Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) (e.g., 20 ng/mL), for a defined period (e.g., 6-24 hours).[13][14]

3. Cell Lysis and Luciferase Assay:

  • Wash the cells with phosphate-buffered saline (PBS) and lyse them using a passive lysis buffer.[13]

  • Add the firefly luciferase substrate to the cell lysate and measure the luminescence.

  • Subsequently, add the Renilla luciferase substrate and measure the luminescence.[13]

4. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

  • Calculate the percentage of NF-κB inhibition by the macrolactone compared to the stimulated control.

Immunosuppressive Applications

Certain macrolactones, such as tacrolimus (FK506) and everolimus (a derivative of rapamycin/sirolimus), are potent immunosuppressants widely used in organ transplantation to prevent rejection.[15] Their mechanism of action is distinct from the anti-inflammatory macrolides and involves the inhibition of T-cell activation and proliferation.

Mechanism of Action

Tacrolimus exerts its immunosuppressive effect by inhibiting calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[6] Inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor for the expression of interleukin-2 (IL-2) and other cytokines crucial for T-cell activation.[2][6]

Everolimus and other rapamycin analogs inhibit the mammalian target of rapamycin (mTOR), a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, and survival.[1][3] By inhibiting mTOR, these macrolactones block the signaling cascade required for T-cell proliferation in response to IL-2.

Quantitative Potency of Immunosuppressive Macrolactones

The following table provides a summary of the immunosuppressive potential of key macrolactones.

MacrolactonePrimary TargetTherapeutic IndicationLevel of ImmunosuppressionMechanism of ActionReference
Tacrolimus (FK506)CalcineurinPrevention of organ transplant rejectionSevereInhibits calcineurin, preventing NFAT activation and IL-2 production.[6][16]
EverolimusmTORPrevention of organ transplant rejectionSevereReduces protein synthesis and induces cell growth arrest and apoptosis by inhibiting mTOR.[16]
Signaling Pathways: Calcineurin-NFAT and mTOR

The diagrams below illustrate the Calcineurin-NFAT and mTOR signaling pathways and their inhibition by immunosuppressive macrolactones.

Calcineurin-NFAT Signaling Pathway

Calcineurin_NFAT_Pathway TCR T-Cell Receptor (TCR) PLCg PLCγ TCR->PLCg Activates IP3 IP3 PLCg->IP3 Generates Ca Ca²⁺ IP3->Ca ↑ Intracellular Calmodulin Calmodulin Ca->Calmodulin Binds Calcineurin Calcineurin Calmodulin->Calcineurin Activates NFAT_p p-NFAT (inactive) Calcineurin->NFAT_p Dephosphorylates NFAT NFAT (active) NFAT_p->NFAT Nucleus Nucleus NFAT->Nucleus Translocates IL2_gene IL-2 Gene Expression Nucleus->IL2_gene Tacrolimus Tacrolimus (FK506) Tacrolimus->Calcineurin Inhibits mTOR_Pathway GrowthFactors Growth Factors (e.g., IL-2) Receptor Receptor GrowthFactors->Receptor PI3K PI3K Receptor->PI3K Activates AKT Akt PI3K->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates ProteinSynthesis Protein Synthesis & Cell Proliferation S6K1->ProteinSynthesis _4EBP1->ProteinSynthesis Relieves inhibition Everolimus Everolimus Everolimus->mTORC1 Inhibits Drug_Discovery_Workflow A 1. Natural Product Collection & Extraction B 2. Bioassay-Guided Fractionation & Isolation A->B C 3. Hit Identification & Structural Elucidation B->C D 4. Lead Optimization (Medicinal Chemistry) C->D E 5. Preclinical Studies (In vitro & In vivo) D->E F 6. Clinical Trials E->F

References

An In-depth Technical Guide to the Stability and Degradation of (13E)-Oxacyclohexadec-13-en-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(13E)-Oxacyclohexadec-13-en-2-one is a macrocyclic lactone of interest in various fields, including fragrance chemistry and drug development. Understanding its stability and degradation profile is crucial for ensuring product efficacy, safety, and shelf-life. This technical guide provides a comprehensive overview of the stability of (13E)-Oxacyclohexadec-13-en-2-one, detailing its primary degradation pathways, and presenting generalized experimental protocols for stability assessment. Due to limited specific data on this isomer, information from related macrocyclic lactones is used to infer its likely behavior, providing a robust framework for researchers.

Chemical and Physical Properties

(13E)-Oxacyclohexadec-13-en-2-one is a 16-membered macrocyclic lactone with a single carbon-carbon double bond in the (E)-configuration. Its large, flexible ring structure and the presence of both an ester (lactone) and an alkene functional group are the primary determinants of its chemical reactivity and stability.

PropertyValueSource
Molecular FormulaC₁₅H₂₆O₂[1][2]
Molecular Weight238.37 g/mol [1]
CAS Number99219-32-6, 4941-78-0[3][4]
AppearanceColorless to pale yellow liquid/solid[5]
Boiling Point383.00 to 384.00 °C @ 760.00 mm Hg (est.)[5]
Water Solubility1.859 mg/L @ 25 °C (est.)[5]
logP (o/w)5.060 (est.)[5]

Primary Degradation Pathways

The principal degradation pathways for (13E)-Oxacyclohexadec-13-en-2-one are dictated by its functional groups and are primarily hydrolytic and oxidative in nature.

Hydrolysis

The ester linkage in the lactone ring is susceptible to hydrolysis under both acidic and basic conditions, leading to ring-opening and the formation of the corresponding ω-hydroxy carboxylic acid.[3][6] The large, relatively strain-free 16-membered ring means that ring strain does not significantly influence the rate of hydrolysis compared to smaller, more strained lactones.[3]

  • Acid-Catalyzed Hydrolysis: In the presence of an acid, the carbonyl oxygen of the lactone is protonated, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by water. This reaction is typically reversible.

  • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, leading to a tetrahedral intermediate that collapses to form a carboxylate salt and a hydroxyl group. This process is generally irreversible.[6]

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A1 (13E)-Oxacyclohexadec-13-en-2-one A2 Protonated Lactone A1->A2 + H⁺ A3 Tetrahedral Intermediate A2->A3 + H₂O A4 ω-Hydroxy Carboxylic Acid A3->A4 - H⁺ B1 (13E)-Oxacyclohexadec-13-en-2-one B2 Tetrahedral Intermediate B1->B2 + OH⁻ B3 ω-Hydroxy Carboxylic Acid Salt B2->B3

Oxidation

The carbon-carbon double bond and the allylic positions (C12 and C15) are potential sites for oxidation.[3] The specific products will depend on the oxidizing agent and reaction conditions.

  • Epoxidation: Peroxy acids (e.g., m-CPBA) can react with the double bond to form an epoxide.

  • Ozonolysis: Ozone can cleave the double bond, yielding aldehyde or carboxylic acid fragments depending on the workup conditions.

  • Diol Formation: Oxidizing agents like potassium permanganate can form a diol at the site of the double bond.

  • Allylic Oxidation: Reagents such as chromium trioxide or selenium dioxide can oxidize the carbon atoms adjacent to the double bond, introducing ketone or hydroxyl functionalities.[3]

Oxidizing AgentPotential Reaction TypeExpected Products
Peroxy acids (e.g., m-CPBA)Epoxidation(13E)-13,14-Epoxyoxacyclohexadecan-2-one
Ozone (O₃), reductive workupOzonolysisAldehyde-ester fragments
Potassium permanganate (KMnO₄)Dihydroxylation13,14-Dihydroxyoxacyclohexadecan-2-one
Chromium-based reagents (e.g., CrO₃)Allylic OxidationKetone or carboxylic acid derivatives at C12 or C15
Photodegradation
Thermal Degradation

Macrocyclic compounds can be susceptible to thermal degradation at elevated temperatures. Studies on other macrocyclic structures have shown decomposition temperatures in the range of 305–327 °C.[8] The thermal stability of (13E)-Oxacyclohexadec-13-en-2-one is an important parameter for determining appropriate storage and processing conditions.

Enzymatic Degradation

The ester bond of macrocyclic lactones can be a target for enzymatic hydrolysis by esterases, which would lead to the formation of the corresponding hydroxy carboxylic acid.[6] This is a relevant degradation pathway in biological systems.

Experimental Protocols for Stability and Degradation Studies

The following are generalized protocols for conducting forced degradation studies, which are essential for understanding the degradation pathways and developing stability-indicating analytical methods.

General Workflow for Forced Degradation Studies

G cluster_workflow Workflow start Prepare Stock Solution of (13E)-Oxacyclohexadec-13-en-2-one stress Subject Aliquots to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress neutralize Neutralize/Quench Reactions stress->neutralize analyze Analyze Samples using Stability-Indicating Method (e.g., HPLC-MS) neutralize->analyze characterize Characterize Degradation Products (e.g., MS, NMR) analyze->characterize pathway Elucidate Degradation Pathways characterize->pathway

Hydrolytic Degradation Protocol
  • Preparation of Solutions:

    • Prepare a stock solution of (13E)-Oxacyclohexadec-13-en-2-one in a suitable solvent (e.g., acetonitrile or methanol).

    • Prepare acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix an aliquot of the stock solution with the acidic solution.

    • Basic Hydrolysis: Mix an aliquot of the stock solution with the basic solution.

    • Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). A control sample in neutral solution should also be prepared.

  • Sample Analysis:

    • At specified time points, withdraw samples and neutralize them (e.g., add an equivalent amount of base to the acidic sample and acid to the basic sample).

    • Analyze the samples using a validated stability-indicating HPLC method, often coupled with mass spectrometry (HPLC-MS), to quantify the parent compound and detect degradation products.

    • Nuclear Magnetic Resonance (NMR) spectroscopy can be used to characterize the structure of the resulting hydroxy carboxylic acid after purification.

Oxidative Degradation Protocol
  • Preparation of Solutions:

    • Prepare a stock solution of the compound.

    • Prepare an oxidative solution (e.g., 3% hydrogen peroxide).

  • Stress Conditions:

    • Mix an aliquot of the stock solution with the oxidative solution.

    • Incubate at room temperature or a slightly elevated temperature for a defined period.

  • Sample Analysis:

    • Analyze the samples directly or after appropriate dilution using HPLC-MS to identify and quantify oxidation products.

Photostability Testing Protocol
  • Sample Preparation:

    • Place a solution of the compound in a photostable, transparent container.

    • Prepare a control sample wrapped in aluminum foil to protect it from light.

  • Light Exposure:

    • Expose the samples to a light source that provides both UV and visible light, according to ICH Q1B guidelines. The exposure should be for a specified duration or until a certain light energy is reached.

  • Sample Analysis:

    • Analyze both the exposed and control samples by HPLC to assess for any photodegradation.

Thermal Degradation Protocol
  • Sample Preparation:

    • Place the solid compound or a solution in a sealed container.

  • Thermal Stress:

    • Expose the sample to a high temperature (e.g., 80°C) in a stability chamber for a defined period.

  • Sample Analysis:

    • Analyze the sample by HPLC to determine the extent of degradation.

Analytical Methods for Stability Assessment

The development of a stability-indicating analytical method is crucial for accurately assessing the degradation of (13E)-Oxacyclohexadec-13-en-2-one.

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating the parent compound from its degradation products. A reverse-phase C18 column with a gradient elution of acetonitrile and water is a common starting point.

  • Mass Spectrometry (MS): When coupled with HPLC, MS provides molecular weight information for the parent compound and its degradants, aiding in their identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of isolated degradation products.

Summary and Conclusions

The stability of (13E)-Oxacyclohexadec-13-en-2-one is primarily influenced by its susceptibility to hydrolysis and oxidation. Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways. While specific quantitative data for this isomer is limited, the general principles of macrocyclic lactone stability provide a strong foundation for its assessment. Researchers and drug development professionals should employ rigorous stability testing using appropriate analytical methods to ensure the quality, safety, and efficacy of products containing this compound. The provided protocols offer a framework for initiating such stability and degradation studies.

References

Methodological & Application

Application Note: Synthesis of (13E)-Oxacyclohexadec-13-en-2-one via Ring-Closing Metathesis

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Macrocyclic lactones are a significant class of organic compounds, widely recognized for their presence in numerous natural products and their applications in the fragrance, pharmaceutical, and agrochemical industries. (13E)-Oxacyclohexadec-13-en-2-one is a 16-membered unsaturated macrocycle of interest in synthetic chemistry. Ring-Closing Metathesis (RCM) has emerged as a powerful and versatile tool for the construction of large rings, offering high functional group tolerance and generally mild reaction conditions.[1][2] This application note provides a detailed protocol for the synthesis of (13E)-Oxacyclohexadec-13-en-2-one using a two-step sequence involving esterification followed by a ruthenium-catalyzed RCM reaction.

Overall Reaction Scheme

The synthesis begins with the esterification of commercially available 10-undecenoic acid and pent-4-en-1-ol to form the acyclic diene precursor, pent-4-en-1-yl undec-10-enoate. This diene then undergoes an intramolecular ring-closing metathesis reaction, catalyzed by a Grubbs-type ruthenium catalyst, to yield the target macrocyclic lactone, (13E)-Oxacyclohexadec-13-en-2-one, with the concurrent release of ethylene gas.[3]

Overall Reaction Scheme for the synthesis of (13E)-Oxacyclohexadec-13-en-2-one.

Figure 1: Overall synthetic route to (13E)-Oxacyclohexadec-13-en-2-one.

Experimental Protocols

Part 1: Synthesis of Diene Precursor (Pent-4-en-1-yl undec-10-enoate)

This protocol outlines the synthesis of the RCM precursor via Steglich esterification.

Materials and Reagents:

  • 10-Undecenoic acid (1.0 eq)

  • Pent-4-en-1-ol (1.1 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Hexanes

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glass funnel and filter paper

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add 10-undecenoic acid (1.0 eq), pent-4-en-1-ol (1.1 eq), and DMAP (0.1 eq).

  • Dissolve the components in anhydrous dichloromethane (approx. 0.2 M concentration relative to the acid).

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the stirred reaction mixture. A white precipitate (dicyclohexylurea, DCU) will form.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter off the DCU precipitate and wash the solid with a small amount of DCM.

  • Combine the filtrates and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude ester by silica gel column chromatography (e.g., using a 98:2 hexanes:ethyl acetate eluent system) to yield pent-4-en-1-yl undec-10-enoate as a colorless oil.

Part 2: Synthesis of (13E)-Oxacyclohexadec-13-en-2-one via RCM

This protocol, adapted from a similar synthesis of a 16-membered macrolactone, employs high-dilution conditions to favor the intramolecular cyclization over intermolecular polymerization.[4]

Materials and Reagents:

  • Pent-4-en-1-yl undec-10-enoate (1.0 eq)

  • Grubbs Catalyst™ 1st or 2nd Generation (see Table 1 for loading)

  • Toluene, anhydrous and degassed

  • Silica gel for column chromatography

Equipment:

  • Three-neck round-bottom flask equipped with a reflux condenser

  • Two syringe pumps

  • Heating mantle with temperature controller

  • Inert gas line (Nitrogen or Argon)

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Set up a three-neck flask containing the bulk of the anhydrous, degassed toluene (to achieve a final substrate concentration of ~0.01 M). Heat the solvent to reflux under an inert atmosphere.

  • Prepare two separate solutions:

    • Solution A: Dissolve the diene precursor, pent-4-en-1-yl undec-10-enoate, in a small volume of anhydrous, degassed toluene.

    • Solution B: Dissolve the chosen Grubbs catalyst (e.g., Grubbs II) in a small volume of anhydrous, degassed toluene.

  • Using two separate syringe pumps, add Solution A and Solution B simultaneously and dropwise to the refluxing toluene over a period of 4-12 hours (see Table 1). A slow addition rate is critical to maintain high dilution.[4]

  • After the addition is complete, continue to heat the mixture at reflux for an additional 2-12 hours, monitoring the reaction by TLC or GC-MS until the starting diene is consumed.[4]

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate (13E)-Oxacyclohexadec-13-en-2-one. The product will be a mixture of E/Z isomers.

Data Presentation

The choice of catalyst significantly impacts reaction time and stereoselectivity. Second-generation catalysts are generally more active, leading to shorter reaction times.[4] Ruthenium-catalyzed RCM typically favors the formation of the more thermodynamically stable E-isomer for large rings.[4]

CatalystCatalyst Loading (mol%)SolventTemp (°C)Addition Time (h)Reaction Time (h)Yield (%)E:Z Ratio
Grubbs I5 - 7Toluene1101212~60-70~66:34
Grubbs II5 - 7Toluene11042~70-80~77:23

Table 1: Representative reaction parameters for the RCM synthesis of 16-membered lactones. Data adapted from analogous syntheses.[4] Actual yields and ratios may vary.

Visualizations

Logical Relationship of Synthetic Steps

The following diagram illustrates the logical progression from starting materials to the final macrocyclic product.

Synthesis_Logic cluster_precursor Precursor Synthesis cluster_rcm Ring-Closing Metathesis A 10-Undecenoic Acid C Esterification (DCC, DMAP) A->C B Pent-4-en-1-ol B->C D Pent-4-en-1-yl undec-10-enoate C->D F RCM Reaction (High Dilution) D->F D->F E Grubbs Catalyst E->F G (13E)-Oxacyclohexadec-13-en-2-one F->G

Caption: Logical flow from starting materials to the final product.

Experimental Workflow for Ring-Closing Metathesis

The diagram below outlines the key steps in the RCM experimental procedure.

RCM_Workflow start Start setup Setup Refluxing Toluene under Inert Atmosphere start->setup prepare_sol Prepare Diene and Catalyst Solutions setup->prepare_sol addition Slow, Simultaneous Addition of Solutions via Syringe Pump prepare_sol->addition reflux Continue Reflux to Ensure Reaction Completion addition->reflux workup Cool and Concentrate Reaction Mixture reflux->workup purify Purify by Silica Gel Column Chromatography workup->purify product Isolate Pure Product purify->product

Caption: Experimental workflow for the RCM cyclization step.

References

Application Notes and Protocols for the Synthesis of 16-Membered Macrolactones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of prominent macrolactonization methods for the synthesis of 16-membered rings, a key structural motif in many biologically active natural products and pharmaceuticals. It includes comparative data, detailed experimental protocols for key methods, and graphical representations of workflows to aid in the selection and implementation of the most suitable synthetic strategy.

Introduction

The construction of macrocycles, particularly macrolactones, is a significant challenge in organic synthesis. The formation of a 16-membered ring requires overcoming unfavorable entropic and enthalpic barriers. Consequently, a variety of methods have been developed to facilitate this crucial ring-closing step. These methods can be broadly categorized into classical condensation-based approaches and modern catalytic strategies. This guide focuses on five widely employed methods: Yamaguchi, Corey-Nicolaou, Shiina, Ring-Closing Metathesis (RCM), and Mitsunobu macrolactonizations.

Comparative Overview of Macrolactonization Methods

The choice of a macrolactonization method depends on several factors, including the substrate's functional group tolerance, steric hindrance around the reaction centers, and desired reaction conditions. The following table summarizes the key reagents, typical conditions, and reported yields for the synthesis of various 16-membered macrolides using the aforementioned methods.

Macrolactonization MethodKey ReagentsTypical Solvent(s)TemperatureRepresentative Example(s)Yield (%)Reference(s)
Yamaguchi 2,4,6-Trichlorobenzoyl chloride (TCBC), Triethylamine (Et₃N), 4-Dimethylaminopyridine (DMAP)Toluene, THFRoom Temp. to Reflux(-)-Vermiculine precursor80[1]
Aspergillide D precursor67[1]
Berkeleylactone A precursor94[1]
Corey-Nicolaou 2,2'-Dipyridyl disulfide, Triphenylphosphine (PPh₃)Toluene, XyleneRefluxZearalenone precursorHigh[2][3]
Prostaglandin analoguesModerate to High
Shiina 2-Methyl-6-nitrobenzoic anhydride (MNBA), DMAP or Sc(OTf)₃Dichloromethane (DCM), TolueneRoom Temp. to 100 °CErythronolide A intermediateGood to Excellent
Aspergillide DModerate[4]
Ring-Closing Metathesis (RCM) Grubbs I, II, or Hoveyda-Grubbs II catalystDichloromethane (DCM), TolueneRoom Temp. to RefluxThienylmacrolactoneGood (E/Z mixture)[4]
Epothilone analoguesGood[5]
AMG 176 precursorHigh (optimized)
Mitsunobu Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD), PPh₃Toluene, THF-10 °C to Room Temp.Macrolide precursors56-94 (for 13-17 membered rings)[6]
Lobatamide C precursorHigh[7]

Experimental Protocols

The following are detailed, step-by-step protocols for the five highlighted macrolactonization methods, based on procedures reported in the literature.

Yamaguchi Macrolactonization

This method proceeds via the formation of a mixed anhydride, which then undergoes an intramolecular, DMAP-catalyzed cyclization.[1][8][9]

Protocol for the Synthesis of a 16-Membered Macrolide Precursor (General Procedure):

  • Preparation of the Seco-Acid Solution: Dissolve the ω-hydroxycarboxylic acid (seco-acid) (1.0 equiv) in anhydrous toluene (to achieve a final concentration of ~0.05 M for the mixed anhydride formation).

  • Mixed Anhydride Formation: To the stirred solution of the seco-acid, add triethylamine (2.0-3.0 equiv). After stirring for 10-15 minutes at room temperature, add 2,4,6-trichlorobenzoyl chloride (TCBC) (1.5-2.0 equiv) dropwise. Stir the resulting mixture at room temperature for 1-2 hours.

  • Filtration: Filter the reaction mixture through a pad of Celite or silica gel to remove the triethylamine hydrochloride salt. Wash the filter cake with anhydrous toluene.

  • Cyclization: Transfer the filtrate to a separate flask and dilute with a large volume of anhydrous toluene to achieve high dilution conditions (typically 0.001-0.005 M). Add a solution of 4-dimethylaminopyridine (DMAP) (4.0-6.0 equiv) in anhydrous toluene.

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the cyclization by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from a few hours to 48 hours depending on the substrate.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the desired 16-membered macrolactone.

Corey-Nicolaou Macrolactonization

This method utilizes a "double activation" strategy where a thioester is formed in situ, which then cyclizes.[2][3][10][11]

Protocol for the Synthesis of a 16-Membered Macrolide Precursor (General Procedure):

  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (argon or nitrogen), add a solution of the seco-acid (1.0 equiv) in anhydrous, non-polar solvent such as toluene or xylene (to achieve a final concentration of ~0.01 M).

  • Addition of Reagents: To the stirred solution, add triphenylphosphine (2.0-3.0 equiv) and 2,2'-dipyridyl disulfide (2.0-3.0 equiv).

  • Reaction: Heat the reaction mixture to reflux. The reaction is typically carried out under high dilution conditions to favor intramolecular cyclization over intermolecular polymerization.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. Reaction times can be lengthy, often requiring 12-24 hours.

  • Work-up: After completion, cool the mixture to room temperature and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel. The purification can be challenging due to the presence of triphenylphosphine oxide and other byproducts.

Shiina Macrolactonization

This method employs a substituted benzoic anhydride for the formation of a mixed anhydride, which is then cyclized under either acidic or basic conditions.[12][13]

Protocol for the Synthesis of a 16-Membered Macrolide Precursor (Basic Conditions):

  • Reagent Solution Preparation: In a flame-dried flask under an inert atmosphere, prepare a solution of 2-methyl-6-nitrobenzoic anhydride (MNBA) (1.5-2.0 equiv) and 4-(dimethylamino)pyridine (DMAP) (4.0-6.0 equiv) in anhydrous dichloromethane (DCM) or toluene.

  • Substrate Addition: Prepare a separate solution of the seco-acid (1.0 equiv) in the same anhydrous solvent. Using a syringe pump, add the seco-acid solution to the reagent solution over a period of several hours (e.g., 4-12 hours) at room temperature or elevated temperature (e.g., 100 °C in toluene) to maintain high dilution conditions.

  • Reaction Monitoring: Stir the reaction mixture for an additional period after the addition is complete and monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the 16-membered macrolactone.

Ring-Closing Metathesis (RCM)

RCM is a powerful method for forming carbon-carbon double bonds and is widely used for the synthesis of macrocycles from acyclic diene precursors.[4][14][15][16][17]

Protocol for the Synthesis of a 16-Membered Unsaturated Macrolactone (General Procedure):

  • Substrate Preparation: Dissolve the acyclic diene precursor (1.0 equiv) in a degassed, anhydrous solvent such as dichloromethane (DCM) or toluene to achieve a dilute concentration (typically 0.001-0.01 M).

  • Catalyst Addition: To the stirred solution under an inert atmosphere, add the Grubbs or Hoveyda-Grubbs catalyst (typically 1-10 mol%). The choice of catalyst (First, Second, or Third Generation) can significantly impact the reaction efficiency and E/Z selectivity.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-80 °C). The removal of the ethylene byproduct by bubbling a stream of inert gas through the reaction mixture can help drive the equilibrium towards the product.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS.

  • Catalyst Removal and Work-up: Upon completion, quench the reaction by adding a catalyst scavenger such as ethyl vinyl ether or triphenylphosphine. Stir for 30-60 minutes. Concentrate the reaction mixture and purify by flash column chromatography on silica gel to afford the 16-membered unsaturated macrolactone.

Mitsunobu Macrolactonization

This reaction allows for the formation of an ester bond under mild, neutral conditions with inversion of configuration at the alcohol stereocenter.[7][18]

Protocol for the Synthesis of a 16-Membered Macrolide (General Procedure):

  • Initial Setup: To a flame-dried flask under an inert atmosphere, add a solution of the seco-acid (1.0 equiv) and triphenylphosphine (1.5-2.0 equiv) in an anhydrous solvent like toluene or THF to achieve a dilute concentration (e.g., 0.001-0.01 M).

  • Cooling: Cool the solution to 0 °C or -10 °C.

  • Reagent Addition: Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5-2.0 equiv) in the same anhydrous solvent to the reaction mixture using a syringe pump over several hours to maintain high dilution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Concentrate the reaction mixture under reduced pressure. The crude product will contain triphenylphosphine oxide and the reduced hydrazine derivative, which can be challenging to remove. Purification is typically achieved by flash column chromatography on silica gel.

Visualization of Workflows

The following diagrams illustrate the general workflows for the macrolactonization process.

Macrolactonization_Workflow General Macrolactonization Workflow SecoAcid ω-Hydroxycarboxylic Acid (Seco-Acid) Activation Activation of Carboxylic Acid SecoAcid->Activation Cyclization Intramolecular Cyclization Activation->Cyclization High Dilution Macrolactone 16-Membered Macrolactone Cyclization->Macrolactone Purification Purification (Chromatography) Macrolactone->Purification FinalProduct Final Product Purification->FinalProduct

Caption: General workflow for the synthesis of 16-membered macrolactones.

Method_Selection Decision Tree for Macrolactonization Method Selection Start Starting Material: Seco-Acid or Diene? Diene Diene Start->Diene Diene SecoAcid Seco-Acid Start->SecoAcid Seco-Acid RCM Ring-Closing Metathesis (RCM) Diene->RCM Conditions Desired Reaction Conditions? SecoAcid->Conditions Mild Mild/Neutral Conditions->Mild Mild Robust Robust/High Temp Conditions->Robust Robust Stereochem Inversion of Stereochemistry at Alcohol Center? Mild->Stereochem Yamaguchi Yamaguchi Robust->Yamaguchi Shiina Shiina Robust->Shiina Yes Yes Stereochem->Yes Yes No No Stereochem->No No Mitsunobu Mitsunobu Yes->Mitsunobu CoreyNicolaou Corey-Nicolaou No->CoreyNicolaou

Caption: Decision tree for selecting a macrolactonization method.

Conclusion

The synthesis of 16-membered macrolactones is a critical step in the development of new therapeutics and other valuable chemical entities. The choice of macrolactonization method is crucial for the success of the overall synthetic campaign. This guide provides a comparative overview and detailed protocols for five of the most effective and widely used methods. By carefully considering the substrate and the desired reaction outcomes, researchers can select the optimal strategy to efficiently construct these complex and important molecules.

References

Application Note: Analysis of Synthetic Musks in Environmental Samples by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synthetic musks are a class of semi-volatile organic compounds widely used as fragrance ingredients in a variety of consumer products, including detergents, cosmetics, and perfumes.[1][2] Due to their extensive use and incomplete removal during wastewater treatment, these compounds are frequently detected in various environmental compartments such as water, sediment, and biota.[1][2][3] Concerns over their potential for bioaccumulation, persistence, and adverse effects on aquatic organisms and human health have led to an increased need for sensitive and reliable analytical methods for their monitoring.[1][3]

This application note provides a detailed protocol for the analysis of synthetic musks in environmental samples using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies described herein cover sample preparation, extraction, clean-up, and instrumental analysis for the accurate quantification of these compounds.

Experimental Protocols

The analysis of synthetic musks typically involves sample extraction, extract clean-up, and instrumental analysis by GC-MS. The choice of the specific protocol often depends on the sample matrix.

Sample Preparation and Extraction

Various extraction techniques can be employed, including Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), Solid-Phase Microextraction (SPME), and Accelerated Solvent Extraction (ASE).[1][4]

Protocol 1: Liquid-Liquid Extraction (LLE) for Water Samples [1]

This protocol is suitable for the extraction of synthetic musks from water samples.

  • Sample Collection: Collect 100 mL of the water sample in a clean glass container.

  • Spiking: Add an internal standard solution to the sample.

  • Extraction:

    • Add 10 mL of a suitable organic solvent (e.g., hexane or dichloromethane) to the water sample in a separatory funnel.[1]

    • Shake the mixture vigorously for 10 minutes.[1]

    • Allow the layers to separate and collect the organic layer.

    • Repeat the extraction process twice more with fresh solvent.[1]

  • Drying and Concentration:

    • Combine the organic extracts and dry them by passing through anhydrous sodium sulfate.

    • Evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL.[1]

  • Reconstitution: Reconstitute the concentrated extract in 1 mL of a suitable solvent (e.g., hexane) for GC-MS analysis.[1]

Protocol 2: Accelerated Solvent Extraction (ASE) for Sediment and Biosolid Samples [5][6]

This protocol is effective for extracting synthetic musks from solid matrices like sediment and sewage biosolids.

  • Sample Preparation: Homogenize and weigh 5.0 g of the sediment or biosolid sample.

  • ASE Cell Preparation: Fill the ASE cell with a sorbent mixture (e.g., 0.4 g GCB combined with 1.0 g SAX) and the sample.[5][6]

  • Extraction:

    • Perform the extraction using a mixed solvent of hexane-acetone (4:1, v/v) at an elevated temperature (e.g., 80°C).[5][6]

    • Conduct two extraction cycles.[5][6]

  • Concentration: Concentrate the collected extract to a final volume of 1 mL.[5]

  • Clean-up (if necessary): For complex matrices, a clean-up step using Gel Permeation Chromatography (GPC) or Solid-Phase Extraction (SPE) may be required to remove interferences.[7][8]

GC-MS Instrumental Analysis

The following are typical instrumental conditions for the analysis of synthetic musks. These may be optimized based on the specific instrument and target analytes.

  • Gas Chromatograph (GC) System:

    • Injector: Splitless mode at 280 °C.[1]

    • Carrier Gas: Helium at a constant linear velocity of 36.5 cm/s.[1]

    • Column: SH-Rxi-5MS (30 m × 0.25 mm I.D., 0.25 μm film thickness) or equivalent.[1]

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.[1]

      • Ramp 1: 10 °C/min to 200 °C, hold for 10 minutes.[1]

      • Ramp 2: 10 °C/min to 280 °C, hold for 12 minutes.[1]

  • Mass Spectrometer (MS) System:

    • Ionization Mode: Electron Ionization (EI).[1]

    • Ion Source Temperature: 230 °C.[9]

    • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher selectivity and sensitivity.[4]

Data Presentation

Quantitative data for synthetic musk analysis can vary depending on the specific method and instrumentation used. The following tables summarize typical performance data.

Table 1: Method Detection Limits (MDLs) and Method Quantification Limits (MQLs) for Synthetic Musks in Different Matrices.

CompoundMatrixMDLMQLReference
Nitro MusksSediment0.10 - 0.19 ng/g-[5]
Polycyclic MusksSediment0.09 - 0.14 ng/g-[5]
Macrocyclic MusksSediment0.11 - 1.93 ng/g-[5]
15 SMCsWater0.003 - 0.020 ng/mL (LOD)0.01 - 0.07 ng/mL (LOQ)[1]
12 SMCs (GC-SQ/MS)Fish1.03 - 4.61 ng/g3.10 - 18.1 ng/g[4]
12 SMCs (GC-QqQ-MS/MS)Fish10x lower than GC-SQ/MS10x lower than GC-SQ/MS[4]
10 SMCsHuman Serum0.04 - 0.17 µg/L-[10]

Table 2: Recovery Rates and Precision for Synthetic Musk Analysis.

MatrixNumber of AnalytesRecovery (%)Relative Standard Deviation (RSD) (%)Reference
Water1586.3 - 106.40.7 - 4.2[1]
Fish (GC-SQ/MS)1279.9 - 1135.4 - 22[4]
Fish (GC-QqQ-MS/MS)1283.0 - 1171.4 - 17[4]
Sediment1470.6 - 121.50.97 - 19.5[5]
Human Serum1086 - 105-[10]
Cream785.6 - 109< 9.8[11]

Visualizations

The following diagrams illustrate the experimental workflow and data analysis process for the GC-MS analysis of synthetic musks.

experimental_workflow cluster_sample_prep Sample Preparation & Extraction cluster_cleanup_concentration Clean-up & Concentration cluster_analysis Instrumental Analysis cluster_data_processing Data Processing & Reporting Sample Environmental Sample (Water, Sediment, etc.) Spiking Internal Standard Spiking Sample->Spiking Extraction Extraction (LLE, SPE, ASE) Spiking->Extraction CleanUp Extract Clean-up (GPC, SPE) Extraction->CleanUp Concentration Solvent Evaporation & Reconstitution CleanUp->Concentration GCMS GC-MS Analysis Concentration->GCMS DataAcquisition Data Acquisition (Chromatograms & Spectra) GCMS->DataAcquisition Quantification Quantification & Reporting DataAcquisition->Quantification

Caption: Overall experimental workflow for GC-MS analysis of synthetic musks.

data_analysis_workflow RawData Raw GC-MS Data PeakIntegration Peak Integration & Identification RawData->PeakIntegration ConcentrationCalc Concentration Calculation PeakIntegration->ConcentrationCalc CalibrationCurve Calibration Curve Generation CalibrationCurve->ConcentrationCalc QC Quality Control Check (Blanks, Recoveries, RSDs) ConcentrationCalc->QC FinalReport Final Report QC->FinalReport

Caption: Logical workflow for data analysis in synthetic musk quantification.

References

Application Notes and Protocols for Testing the Antiparasitic Activity of Macrocyclic Lactones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the antiparasitic activity of macrocyclic lactones, a critical class of anthelmintic drugs. The following sections outline in vitro and in vivo methodologies, data presentation guidelines, and a summary of the mechanism of action.

Introduction

Macrocyclic lactones, including avermectins (e.g., ivermectin, doramectin) and milbemycins (e.g., moxidectin), are potent, broad-spectrum antiparasitic agents.[1][2] They are essential for controlling nematode and arthropod parasites in veterinary and human medicine.[1][2] The widespread use of these compounds has, however, led to the emergence of drug-resistant parasite populations, necessitating robust and standardized methods for efficacy testing and resistance monitoring.[2] These protocols are designed to provide researchers with the necessary tools to evaluate the antiparasitic properties of novel and existing macrocyclic lactones.

Mechanism of Action: Glutamate-Gated Chloride Channels

The primary mode of action of macrocyclic lactones in invertebrates is the targeting of glutamate-gated chloride channels (GluCls).[3][4] These channels are ligand-gated ion channels found in the nerve and muscle cells of nematodes and arthropods.[3][4]

Binding of macrocyclic lactones, such as ivermectin, to GluCls leads to a slow but essentially irreversible channel opening.[3][4] This results in an influx of chloride ions, causing hyperpolarization of the cell membrane and leading to flaccid paralysis and eventual death of the parasite.[3][5]

cluster_0 Parasite Neuron/Muscle Cell Membrane ML Macrocyclic Lactone (e.g., Ivermectin) GluCl Glutamate-Gated Chloride Channel (GluCl) ML->GluCl Binds to Cl Cl- GluCl->Cl Irreversible Opening Hyperpolarization Hyperpolarization Cl->Hyperpolarization Influx Paralysis Flaccid Paralysis Hyperpolarization->Paralysis Leads to Death Parasite Death Paralysis->Death Results in cluster_workflow Larval Development Assay Workflow A Isolate Nematode Eggs from Fecal Sample B Add Eggs to 96-well Plate with Drug Concentrations A->B C Incubate for 6-7 Days (e.g., 25-27°C) B->C D Add Lugol's Iodine to Stop Development C->D E Count Larval Stages (Egg, L1, L2, L3) D->E F Calculate % Inhibition and IC50 E->F cluster_workflow Larval Migration Inhibition Assay Workflow A Incubate L3 Larvae with Drug Concentrations B Transfer Larvae to Migration Apparatus with Mesh A->B C Allow Migration for a Set Period B->C D Count Migrated Larvae in Collection Tube C->D E Calculate % Migration Inhibition and IC50 D->E cluster_workflow Fecal Egg Count Reduction Test Workflow A Select Infected Animals and Collect Pre-Treatment Fecal Samples (Day 0) B Administer Macrocyclic Lactone A->B C Collect Post-Treatment Fecal Samples (e.g., Day 14) B->C D Perform Fecal Egg Counts on All Samples C->D E Calculate % Reduction in Mean Egg Count D->E

References

Application Notes and Protocols for Macrocyclic Lactone Synthesis Using Grubbs Catalyst

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrocyclic lactones are a prominent class of organic compounds found in a wide array of biologically active natural products and pharmaceuticals. Their unique structural features, characterized by a large ring containing an ester group, often impart potent and selective biological activities, including anticancer, antibiotic, and anti-inflammatory properties. The synthesis of these complex molecules has been significantly advanced by the advent of olefin metathesis, particularly ring-closing metathesis (RCM), catalyzed by Grubbs catalysts. These ruthenium-based catalysts have demonstrated remarkable functional group tolerance and efficiency in forming large rings, making them an indispensable tool in modern organic synthesis and drug discovery.[1][2]

This document provides detailed application notes and protocols for the synthesis of macrocyclic lactones using various generations of Grubbs catalysts. It is intended to serve as a practical guide for researchers in academia and industry.

Grubbs Catalysts for Macrolactonization

Several generations of Grubbs catalysts have been developed, each with distinct characteristics in terms of activity, stability, and selectivity.[3]

  • First-Generation Grubbs Catalyst (G-I): This catalyst is known for its stability and ease of handling. While effective for many RCM reactions, it may require higher catalyst loadings and longer reaction times compared to later generations.[4]

  • Second-Generation Grubbs Catalyst (G-II): Featuring an N-heterocyclic carbene (NHC) ligand, G-II exhibits significantly higher catalytic activity and broader substrate scope than G-I.[3][4] It is often the catalyst of choice for challenging macrocyclizations.

  • Hoveyda-Grubbs Catalysts (HG-I and HG-II): These catalysts feature a chelating isopropoxystyrene ligand, which imparts increased stability and allows for easier removal of ruthenium byproducts after the reaction. They are particularly useful in industrial applications.[5]

The choice of catalyst depends on the specific substrate, desired reaction conditions, and cost considerations.

Data Presentation: Comparative Performance of Grubbs Catalysts in Macrolactonization

The following tables summarize quantitative data from representative macrocyclic lactone syntheses using different Grubbs catalysts.

Table 1: Synthesis of a 16-Membered Thienylmacrolactone [4]

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Reaction Time (h)Yield (%)E/Z Ratio
Grubbs I6.9Toluene110247466:34
Grubbs II6.9Toluene11068677:23

Table 2: Synthesis of a Bridged Epothilone D Analogue [6]

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Reaction Time (h)Yield (%)
Grubbs II10CH₂Cl₂401279

Experimental Protocols

Protocol 1: Synthesis of (±)-16-(Thiophen-2-yl)-oxacyclohexadec-11-en-2-one[4]

This protocol describes the synthesis of a 16-membered macrocyclic lactone using both first and second-generation Grubbs catalysts.

Materials:

  • (±)-1-(Thiophen-2-yl)pent-4-en-1-yl undec-10-enoate (diene precursor)

  • Grubbs I or Grubbs II catalyst

  • Anhydrous toluene

  • Syringe pumps

  • Standard glassware for reflux under inert atmosphere

Procedure:

  • Prepare two separate solutions:

    • Solution A: Dissolve 1.0 g (2.9 mmol) of the diene precursor in 5 mL of dry toluene.

    • Solution B: Dissolve 0.16 g (0.20 mmol) of Grubbs I catalyst (or 0.17 g (0.20 mmol) of Grubbs II catalyst) in 5 mL of dry toluene.

  • Set up a reflux apparatus with 250 mL of boiling dry toluene under a nitrogen atmosphere.

  • Using two separate syringe pumps, add Solution A and Solution B simultaneously and dropwise to the boiling toluene over a period of 12 hours for Grubbs I catalyst or 4 hours for Grubbs II catalyst.

  • After the addition is complete, continue heating the reaction mixture under reflux for an additional 12 hours for Grubbs I or 2 hours for Grubbs II.

  • Allow the reaction mixture to cool to room temperature and evaporate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: n-hexane/ethyl acetate 9:1) to yield the desired macrocyclic lactone as a colorless oil.

Protocol 2: Synthesis of a Bridged Epothilone D Analogue[6]

This protocol details the ring-closing metathesis step in the synthesis of a complex, bridged macrocyclic lactone, a precursor to a bioactive epothilone analogue.

Materials:

  • Diene precursor (as synthesized in the referenced literature)

  • Second-generation Grubbs catalyst

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Standard glassware for reaction under inert atmosphere

Procedure:

  • In a flame-dried flask under an argon atmosphere, dissolve the diene precursor in anhydrous CH₂Cl₂ to a concentration of approximately 0.001 M.

  • Add the second-generation Grubbs catalyst (10 mol%) to the solution.

  • Stir the reaction mixture at 40 °C for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the bridged epothilone analogue.

Visualization of Workflow and Biological Pathway

Experimental Workflow for Macrolactonization

The following diagram illustrates a general experimental workflow for the synthesis of a macrocyclic lactone via Grubbs-catalyzed ring-closing metathesis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Diene Diene Precursor Addition Slow Addition to Refluxing Solvent Diene->Addition Catalyst Grubbs Catalyst Catalyst->Addition Solvent Anhydrous Solvent Solvent->Addition RCM Ring-Closing Metathesis Addition->RCM Evaporation Solvent Evaporation RCM->Evaporation Purification Column Chromatography Evaporation->Purification Product Macrocyclic Lactone Purification->Product

Caption: General workflow for Grubbs-catalyzed macrolactonization.

Signaling Pathway of Epothilones

Many macrocyclic lactones synthesized using Grubbs catalysts, such as epothilone analogues, exhibit potent anticancer activity by targeting microtubules. The following diagram illustrates the simplified mechanism of action of epothilones, leading to cell cycle arrest and apoptosis.[7][8][9][10]

G Epothilone Epothilone (Macrocyclic Lactone) Tubulin αβ-Tubulin Dimers Epothilone->Tubulin Binds to Microtubule Microtubule Stabilization Tubulin->Microtubule Promotes Polymerization Dynamics Suppression of Microtubule Dynamics Microtubule->Dynamics MitoticSpindle Defective Mitotic Spindle Dynamics->MitoticSpindle CellCycleArrest G2/M Phase Arrest MitoticSpindle->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Simplified signaling pathway of epothilones.

References

Application Notes and Protocols for High-Throughput Screening of Macrolactone Libraries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the high-throughput screening (HTS) of macrolactone libraries, a promising class of structurally complex natural product-like molecules, for the discovery of novel therapeutic agents. Detailed protocols for both biochemical and cell-based phenotypic screening assays are provided, along with a representative hit validation workflow and data presentation guidelines.

Introduction to High-Throughput Screening of Macrolactones

Macrolactones are a diverse class of macrocyclic compounds characterized by a lactone ring of 12 or more atoms. Their conformational flexibility and large surface area make them ideal scaffolds for targeting challenging protein-protein interactions and other complex biological targets. High-throughput screening (HTS) enables the rapid evaluation of large libraries of synthetic and natural macrolactones to identify "hit" compounds with desired biological activity.[1][2] This document outlines the key methodologies and considerations for conducting successful HTS campaigns with macrolactone libraries.

I. Biochemical Screening of Macrolactone Libraries: Targeting Protein-Protein Interactions

Biochemical assays are essential for identifying macrolactones that directly interact with a purified molecular target.[3] A common application is the discovery of inhibitors of protein-protein interactions (PPIs), which are frequently dysregulated in diseases such as cancer. The B-cell lymphoma 2 (Bcl-2) family of proteins, which are key regulators of apoptosis, are a prime example of a PPI target class for which macrolactone inhibitors have shown potential.

Application Note: HTRF Assay for Bcl-2 Inhibition

Homogeneous Time-Resolved Fluorescence (HTRF) is a robust technology for HTS that is well-suited for studying PPIs.[1][4] The assay measures the proximity of two interacting proteins, each labeled with a fluorescent dye (a donor and an acceptor). Inhibition of the PPI by a macrolactone compound leads to a decrease in the FRET signal.

Experimental Protocol: HTRF Assay for Bcl-2/Bak Interaction Inhibitors

This protocol describes the screening of a macrolactone library for inhibitors of the interaction between Bcl-2 and a peptide derived from the pro-apoptotic protein Bak.

Materials:

  • His-tagged recombinant human Bcl-2 protein

  • Biotinylated Bak peptide

  • Anti-His-Terbium cryptate (donor)

  • Streptavidin-d2 (acceptor)

  • Assay buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.1% BSA

  • 384-well low-volume white plates

  • Macrolactone library stock plates (10 mM in DMSO)

Instrumentation:

  • Acoustic liquid handler (e.g., Echo)

  • Multilabel plate reader with HTRF capability

Procedure:

  • Compound Dispensing: Using an acoustic liquid handler, dispense 50 nL of each macrolactone from the library stock plates into the 384-well assay plates. This results in a final compound concentration of 10 µM in a 5 µL assay volume.

  • Reagent Preparation:

    • Prepare a 2X solution of His-tagged Bcl-2 and Biotin-Bak peptide in assay buffer.

    • Prepare a 2X solution of Anti-His-Terbium and Streptavidin-d2 in assay buffer.

  • Reagent Addition:

    • Add 2.5 µL of the 2X Bcl-2/Bak peptide solution to each well of the assay plate.

    • Incubate for 15 minutes at room temperature.

    • Add 2.5 µL of the 2X Anti-His-Terbium/Streptavidin-d2 solution to each well.

  • Incubation: Incubate the plates for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plates on an HTRF-compatible plate reader. Measure the emission at 665 nm (acceptor) and 620 nm (donor) after a 50-150 µs delay following excitation at 320 nm.

  • Data Analysis:

    • Calculate the HTRF ratio for each well: (Intensity at 665 nm / Intensity at 620 nm) * 10,000.

    • Normalize the data to positive (no inhibitor) and negative (no Bcl-2) controls.

    • Calculate the percent inhibition for each macrolactone.

    • Identify hits based on a predefined inhibition threshold (e.g., >50% inhibition).

II. Cell-Based Phenotypic Screening of Macrolactone Libraries

Phenotypic screening involves testing compounds directly on whole cells to identify molecules that induce a desired cellular phenotype, such as cell death in cancer cells or inhibition of bacterial growth.[5][6] This approach is advantageous as it ensures that hit compounds are cell-permeable and active in a more biologically relevant context.

Application Note: High-Throughput Cytotoxicity Screening against Cancer Cell Lines

A common phenotypic screen for anticancer drug discovery is the measurement of cell viability after treatment with library compounds. Luminescent assays, such as the CellTiter-Glo® assay, provide a sensitive and high-throughput method for quantifying the number of viable cells based on ATP levels.[4]

Experimental Protocol: Cytotoxicity Screening of a Macrolactone Library against a Cancer Cell Line

This protocol outlines a method for screening a macrolactone library for cytotoxic effects against a human cancer cell line (e.g., HeLa) in a 384-well format.

Materials:

  • HeLa cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • 384-well clear-bottom white plates

  • Macrolactone library stock plates (10 mM in DMSO)

Instrumentation:

  • Automated liquid handler

  • Multimode plate reader with luminescence detection

Procedure:

  • Cell Seeding:

    • Harvest and count HeLa cells.

    • Using an automated liquid handler, dispense 500-1000 cells in 40 µL of complete growth medium into each well of the 384-well plates.

    • Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Addition:

    • Perform a serial dilution of the macrolactone library stock plates to achieve the desired final screening concentrations (e.g., a 5-point dose-response from 0.1 to 100 µM).

    • Add 10 µL of the diluted compound solutions to the cell plates. Include vehicle control (DMSO) and positive control (e.g., staurosporine) wells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Assay Readout:

    • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

    • Add 25 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% viability) and a no-cell control (0% viability).

    • Calculate the percent viability for each well.

    • For dose-response screens, fit the data to a four-parameter logistic model to determine the IC50 value for each active compound.

III. Data Presentation and Hit Validation

Quantitative Data Summary

The following table provides an illustrative example of the quantitative data that would be generated from a primary HTS campaign of a hypothetical macrolactone library against a cancer cell line.

Macrolactone IDPubChem CIDPrimary Screen (% Inhibition at 10 µM)Confirmed IC50 (µM)Orthogonal Assay (Caspase-3/7 Activation, Fold Change)Notes
ML-A011234585.21.24.5Potent and induces apoptosis
ML-B026789078.93.51.1Potent, non-apoptotic
ML-C031357965.48.13.2Moderate potency, induces apoptosis
ML-D042468092.10.85.1High potency, strong apoptosis induction
ML-E059753155.815.61.8Weakly active
Hit Validation Workflow

A critical step after the primary screen is the validation of initial "hits" to eliminate false positives and confirm their biological activity.[7] A typical hit validation cascade includes:

  • Hit Confirmation: Re-testing of the primary hits in the same assay to confirm their activity. This is often done in dose-response format to determine potency (e.g., IC50).

  • Orthogonal Assays: Testing the confirmed hits in a secondary assay that measures the same biological endpoint but with a different technology. For example, a cytotoxicity hit could be confirmed with a caspase activation assay to determine if the mechanism of cell death is apoptosis.

  • Counter-Screens: These assays are designed to identify compounds that interfere with the assay technology itself (e.g., auto-fluorescent compounds in a fluorescence-based assay).

  • Selectivity Profiling: Testing the validated hits against related targets or cell lines to assess their selectivity.

  • Structure-Activity Relationship (SAR) by Analogue: Testing commercially available analogues of the validated hits to establish an initial understanding of the structure-activity relationship.

IV. Visualizations

Signaling Pathway Diagram

The macrolide natural product rapamycin and its analogues are well-characterized inhibitors of the mTOR (mechanistic target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism.[8][9]

mTOR_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates TSC_Complex TSC1/TSC2 Complex Akt->TSC_Complex inhibits Rheb Rheb-GTP TSC_Complex->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 activates _4EBP1 4E-BP1 mTORC1->_4EBP1 inhibits Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Rapamycin Rapamycin (Macrolide) Rapamycin->mTORC1 inhibits

Caption: The mTOR signaling pathway and its inhibition by the macrolide rapamycin.

Experimental Workflow Diagrams

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Validation cluster_2 Lead Generation Library Macrolactone Library (10,000s of compounds) Primary_Assay Primary HTS Assay (e.g., Cytotoxicity) Library->Primary_Assay Primary_Hits Primary Hits (~1-5% hit rate) Primary_Assay->Primary_Hits Confirmation Hit Confirmation (Dose-Response) Primary_Hits->Confirmation Orthogonal Orthogonal Assay (e.g., Caspase Activity) Confirmation->Orthogonal Counter Counter-Screen (Assay Interference) Orthogonal->Counter Validated_Hits Validated Hits (~0.1-0.5% of library) Counter->Validated_Hits SAR SAR by Analogue Validated_Hits->SAR Lead_Series Lead Series SAR->Lead_Series

Caption: A typical workflow for a high-throughput screening campaign.

Biochemical_Workflow Compound Macrolactone (50 nL) Plate 384-well Plate Compound->Plate Proteins Target Proteins (Bcl-2/Bak) 2.5 µL Proteins->Plate Detection HTRF Reagents (Donor/Acceptor) 2.5 µL Detection->Plate Incubate2 Incubate 60 min Incubate1 Incubate 15 min Plate->Incubate1 Read Read Plate (HTRF Reader) Incubate2->Read Data Data Analysis Read->Data

Caption: Workflow for a biochemical HTRF assay.

Phenotypic_Workflow Seed Seed Cells in 384-well Plate Incubate1 Incubate 24h Seed->Incubate1 Add_Compound Add Macrolactones (Dose-Response) Incubate1->Add_Compound Incubate2 Incubate 72h Add_Compound->Incubate2 Add_Reagent Add CellTiter-Glo® Reagent Incubate2->Add_Reagent Incubate3 Incubate 10 min Add_Reagent->Incubate3 Read Read Luminescence Incubate3->Read Analyze Analyze Data (IC50) Read->Analyze

Caption: Workflow for a cell-based cytotoxicity assay.

References

Application Notes and Protocols for the Isolation and Purification of Oxacyclohexadec-13-en-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the successful isolation and purification of Oxacyclohexadec-13-en-2-one from a complex reaction mixture. Macrocyclic lactones and ketones, such as Oxacyclohexadec-13-en-2-one, are valuable compounds in the fragrance and pharmaceutical industries. Their purification often presents challenges due to the presence of structurally similar isomers and byproducts. The methodologies outlined herein describe a robust workflow from initial reaction workup to final purity assessment, employing liquid-liquid extraction, flash column chromatography, and preparative high-performance liquid chromatography (HPLC). Purity is verified at each stage using thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction

Oxacyclohexadec-13-en-2-one is a macrocyclic ketone with potential applications as a fragrance ingredient. Its synthesis, often achieved through ring-closing metathesis (RCM) or other macrocyclization strategies, typically yields a crude mixture containing the desired product, unreacted starting materials, residual catalyst, and isomeric or oligomeric byproducts.[1][2] The effective separation of the target molecule from these impurities is critical for its characterization, biological testing, and commercial use. This protocol provides a comprehensive guide to achieving high purity of Oxacyclohexadec-13-en-2-one.

Overview of the Purification Workflow

The overall strategy involves a multi-step process designed to remove impurities with diverse physicochemical properties. The workflow begins with a liquid-liquid extraction to separate the organic products from inorganic salts and polar impurities. This is followed by flash column chromatography for bulk purification, which effectively removes major byproducts. For achieving the highest purity, a final polishing step using preparative HPLC can be employed to separate closely related isomers.

G cluster_0 Initial Workup cluster_1 Bulk Purification cluster_2 High-Purity Polishing (Optional) cluster_3 Analysis & Final Product reaction_mixture Crude Reaction Mixture extraction Liquid-Liquid Extraction reaction_mixture->extraction Quench & Dilute organic_phase Concentrated Organic Phase extraction->organic_phase flash_chrom Flash Column Chromatography organic_phase->flash_chrom Adsorb on Silica pooled_fractions Semi-Pure Product flash_chrom->pooled_fractions prep_hplc Preparative HPLC pooled_fractions->prep_hplc hplc_fractions Pure Fractions prep_hplc->hplc_fractions final_product Pure Oxacyclohexadec-13-en-2-one (>98% Purity) hplc_fractions->final_product Solvent Evaporation

Figure 1: A comprehensive workflow for the isolation and purification of Oxacyclohexadec-13-en-2-one.

Experimental Protocols

Materials and Reagents
  • Crude reaction mixture (assumed to be from an RCM synthesis)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (for flash chromatography, 230-400 mesh)

  • Hexanes (HPLC grade)

  • Ethyl acetate (EtOAc, HPLC grade)

  • Acetonitrile (ACN, HPLC grade)

  • Deionized water

  • TLC plates (silica gel 60 F₂₅₄)

Protocol 1: Initial Workup - Liquid-Liquid Extraction

This protocol aims to remove inorganic salts, water-soluble impurities, and residual catalyst from the crude reaction mixture.

  • Quenching: If the reaction was conducted with a ruthenium-based RCM catalyst, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.

  • Dilution: Dilute the crude reaction mixture with dichloromethane (approx. 10 volumes of the initial reaction volume).

  • Washing: Transfer the diluted mixture to a separatory funnel. Wash sequentially with:

    • Saturated NaHCO₃ solution (2 x 5 volumes)

    • Deionized water (2 x 5 volumes)

    • Brine (1 x 5 volumes)

  • Drying: Separate the organic layer and dry over anhydrous MgSO₄.

  • Concentration: Filter off the drying agent and concentrate the organic phase in vacuo using a rotary evaporator to obtain a crude oil.

Protocol 2: Bulk Purification - Flash Column Chromatography

This step separates the target compound from less polar starting materials and more polar byproducts.[3][4][5]

  • TLC Analysis: Determine an appropriate solvent system for chromatography using TLC. A good starting point for non-polar compounds like macrocyclic ketones is a mixture of hexanes and ethyl acetate.[4] The target Rf value for the product should be between 0.2 and 0.35.

  • Column Packing: Pack a glass column with silica gel as a slurry in the chosen mobile phase (e.g., 5% EtOAc in hexanes).

  • Sample Loading:

    • Wet Loading: Dissolve the crude oil from Protocol 1 in a minimal amount of dichloromethane.

    • Dry Loading: Dissolve the crude oil in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. This is often preferred for better resolution.[5][6]

    • Carefully add the sample to the top of the packed column.

  • Elution: Elute the column with the mobile phase, applying positive pressure (air or nitrogen). Collect fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC. Combine the fractions containing the pure product.

  • Concentration: Evaporate the solvent from the combined pure fractions to yield the semi-pure Oxacyclohexadec-13-en-2-one.

Protocol 3: High-Purity Polishing - Preparative HPLC (Optional)

For applications requiring very high purity (>98%), such as in drug development or for analytical standards, preparative HPLC is recommended to separate geometric (E/Z) or positional isomers.[7][8][9]

  • Method Development: Develop an analytical HPLC method first to determine the optimal mobile phase for separating the target compound from its isomers. A C18 reversed-phase column with a mobile phase of acetonitrile and water is a common starting point for macrocyclic lactones.[10]

  • Scale-Up: Scale up the analytical method to a preparative scale, adjusting the flow rate and injection volume according to the column dimensions.[8]

  • Sample Preparation: Dissolve the semi-pure product from Protocol 2 in the mobile phase.

  • Injection and Fraction Collection: Inject the sample onto the preparative HPLC system. Collect fractions corresponding to the peak of the desired isomer, using a UV detector to monitor the elution.

  • Product Recovery: Combine the pure fractions and remove the solvents by rotary evaporation, followed by high vacuum to remove residual solvent.

Data Presentation

The following tables present illustrative data for a typical purification process.

Table 1: TLC Analysis for Flash Chromatography Solvent System

Solvent System (EtOAc/Hexanes)Rf of Starting MaterialRf of ProductRf of Polar ByproductComments
2%0.650.450.05Poor separation between starting material and product.
5% 0.75 0.30 0.10 Optimal separation. Selected for chromatography.
10%0.850.500.25Product Rf is too high, leading to poor separation.

Table 2: Summary of Purification Stages and Purity Assessment

Purification StageStarting Mass (mg)Recovered Mass (mg)Yield (%)Purity by GC-MS (%)
Crude Product (Post-Workup)100095095~75
After Flash Chromatography95062065~95
After Preparative HPLC62051082>98

Quality Control and Analysis

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an essential tool for assessing the purity of the final product and identifying any isomeric impurities. The high volatility of fragrance compounds makes them ideal for GC analysis.[11][12]

  • Column: A non-polar column (e.g., DB-1ms) is suitable for separating isomers.

  • Injector Temperature: 250 °C

  • Oven Program: Start at 80 °C, hold for 1 min, then ramp at 15 °C/min to 260 °C.[13]

  • Mass Spectrometer: Operated in electron ionization (EI) mode.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the purified product. Quantitative ¹H-NMR can also be used to determine the ratio of isomers in a mixture.[14]

Logical Relationships and Pathways

The decision-making process for purification is outlined below. The choice to proceed to the next, more powerful purification step is dictated by the purity achieved in the preceding stage.

G start Crude Product workup Liquid-Liquid Extraction start->workup flash Flash Chromatography workup->flash purity_check1 Purity Check (TLC/GC-MS) flash->purity_check1 prep_hplc Preparative HPLC purity_check1->prep_hplc Purity < 98% or Isomers Present purity_check2 Final Purity & Structural Analysis (GC-MS, NMR) purity_check1->purity_check2 Purity > 98% and No Isomers prep_hplc->purity_check2 end Final Pure Product purity_check2->end Structure Confirmed

Figure 2: Decision-making flowchart for the purification of Oxacyclohexadec-13-en-2-one.

References

Application Notes and Protocols for Functional Group Interconversions on the Oxacyclohexadecene Skeleton

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key functional group interconversions on the oxacyclohexadecene skeleton, a core structural motif in many biologically active macrolide antibiotics. The methodologies outlined herein are critical for the derivatization of existing natural products and the synthesis of novel analogs with improved therapeutic properties.

Introduction

The oxacyclohexadecene skeleton, a 16-membered macrocyclic lactone, is the foundational structure of numerous important antibiotics, including the spiramycin and tylosin families. Chemical modification of this scaffold is a cornerstone of medicinal chemistry efforts to enhance potency, broaden antimicrobial spectra, and overcome drug resistance. This document details reliable protocols for several key transformations: epoxidation, dihydroxylation, reduction, oxidation, and carbon-carbon bond formation, providing researchers with a practical guide for manipulating this complex molecular architecture.

Epoxidation of the Alkene Moiety

The selective epoxidation of the double bond within the oxacyclohexadecene ring is a valuable transformation for introducing new stereocenters and providing a handle for further functionalization.

Logical Relationship: Epoxidation Workflow

epoxidation_workflow Epoxidation Workflow start Oxacyclohexadecene Substrate reaction Epoxidation Reaction in Dichloromethane (DCM) start->reaction 1. Dissolve reagent m-CPBA (meta-Chloroperoxybenzoic acid) reagent->reaction 2. Add workup Aqueous Workup & Purification reaction->workup 3. Quench & Extract product Epoxidized Oxacyclohexadecane workup->product 4. Isolate sharpless_dihydroxylation Sharpless Asymmetric Dihydroxylation sub Oxacyclohexadecene osmate Osmate Ester Intermediate sub->osmate [3+2] Cycloaddition cat OsO4 (cat.) + Chiral Ligand (e.g., (DHQD)2PHAL) cat->osmate reox Co-oxidant (e.g., K3[Fe(CN)6]) reox->cat Regeneration hydrolysis Hydrolysis (e.g., MeSO2NH2) osmate->hydrolysis prod vic-Diol hydrolysis->prod lactone_reduction Lactone Reduction Workflow start Oxacyclohexadecanolide reaction Reduction (0 °C to RT) start->reaction reagent LiAlH4 in THF reagent->reaction quench Fieser Workup (H2O, NaOH, H2O) reaction->quench Careful Quenching product Macrocyclic Diol quench->product alcohol_oxidation Alcohol Oxidation with DMP start Macrocyclic Alcohol reaction Oxidation in DCM start->reaction reagent Dess-Martin Periodinane (DMP) reagent->reaction workup Quench & Purify reaction->workup product Macrocyclic Ketone/ Aldehyde workup->product wittig_reaction Wittig Reaction Mechanism ylide Phosphonium Ylide betaine Betaine Intermediate ylide->betaine ketone Macrocyclic Ketone ketone->betaine Nucleophilic Attack oxaphosphetane Oxaphosphetane betaine->oxaphosphetane Ring Closure alkene Alkene Product oxaphosphetane->alkene Elimination phosphine_oxide Triphenylphosphine Oxide oxaphosphetane->phosphine_oxide

Flow Chemistry Methods for Macrocycle Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of macrocycles, a critical structural motif in numerous pharmaceuticals and biologically active compounds, has historically been challenged by the need for high-dilution conditions to favor intramolecular cyclization over intermolecular oligomerization. The emergence of flow chemistry offers a powerful solution to overcome these limitations, providing precise control over reaction parameters, enhancing safety, and enabling scalable, high-yield production. This document provides detailed application notes and protocols for three distinct flow chemistry methods for macrocycle synthesis, tailored for researchers and professionals in drug development.

Application Note 1: Continuous Flow Synthesis of Constrained Pseudopeptidic Macrocycles via Packed-Bed Reactor

This method highlights the synthesis of pseudopeptidic macrocycles using a packed-bed reactor containing a supported base. This approach demonstrates a significant increase in productivity and a reduction in environmental impact compared to traditional batch processes.[1][2] The use of a supported base facilitates purification and allows for continuous operation.[2]

Quantitative Data Summary
EntryTotal Flow Rate (μL/min)Residence Time (min)NMR Yield (%)[1][2]
110002.169
26003.685
34005.492
420010.799
Experimental Protocol

Materials:

  • Reactant 1 (e.g., a bis-electrophile): 4 mM solution in acetonitrile (CH3CN)

  • Reactant 2 (e.g., a bis-nucleophile): 4 mM solution in CH3CN

  • Supported base: Polymer-immobilized tertiary amine (e.g., diethylamine on Merrifield resin) packed into a column.[1][2]

  • Solvent: Acetonitrile (CH3CN)

Flow Reactor Setup:

  • Two separate syringe pumps are used to introduce the reactant solutions.

  • The outlets of the pumps are connected via T-mixer.

  • The outlet of the T-mixer is connected to the inlet of a packed-bed reactor containing the supported base.

  • The packed-bed reactor is placed in a heating unit to maintain the desired reaction temperature (e.g., 80 °C).[1][2]

  • The outlet of the reactor is connected to a collection vessel.

Procedure:

  • Prepare 4 mM solutions of Reactant 1 and Reactant 2 in CH3CN.[1][2]

  • Pack a suitable column with the supported base to create the packed-bed reactor.

  • Set the heating unit for the packed-bed reactor to 80 °C.[1][2]

  • Set the flow rates of the two syringe pumps to the desired values (e.g., 100 μL/min each for a total flow rate of 200 μL/min).[1][2]

  • Pump the two reactant solutions simultaneously through the T-mixer and into the heated packed-bed reactor.

  • The product stream is collected from the outlet of the reactor.

  • The collected solution, containing the macrocycle, is then concentrated under reduced pressure.

  • The crude product is purified by flash chromatography to yield the pure macrocycle.

Experimental Workflow Diagram

G cluster_reactants Reactant Preparation cluster_flow_system Flow System cluster_workup Product Isolation reactant1 Reactant 1 Solution (4 mM in CH3CN) pump1 Syringe Pump 1 reactant1->pump1 reactant2 Reactant 2 Solution (4 mM in CH3CN) pump2 Syringe Pump 2 reactant2->pump2 mixer T-Mixer pump1->mixer pump2->mixer reactor Packed-Bed Reactor (Supported Base, 80°C) mixer->reactor collection Collection Vessel reactor->collection evaporation Solvent Evaporation collection->evaporation purification Flash Chromatography evaporation->purification product Pure Macrocycle purification->product

Caption: Workflow for pseudopeptidic macrocycle synthesis.

Application Note 2: High-Concentration Macrocyclization of Lipids via Phase-Separation/Continuous Flow

This protocol describes a green chemistry approach to the synthesis of macrocyclic lipids, avoiding the need for high-dilution conditions by employing a phase-separation/continuous flow strategy.[3][4] This method allows for gram-scale synthesis with high yields and short reaction times.[5]

Quantitative Data Summary
Macrocycle Precursor (Diyne)Reaction Time (h)Yield (%)[5][6]
Diyne 11.599
Diyne 21.595
Diyne 31.592
Experimental Protocol

Materials:

  • Diyne precursor (0.24 mmol)

  • Polyethylene glycol 400 (PEG 400, 5 mL)

  • Triethylamine (0.1 mL, 0.72 mmol)

  • TMEDA (0.14 mL, 1.2 mmol)

  • Methanol (5 mL)

Flow Reactor Setup:

  • A high-pressure pump is used to introduce the reaction mixture into the flow system.

  • The pump is connected to a stainless-steel coil reactor (5 mL volume).

  • The coil reactor is placed in a heating unit capable of maintaining 120 °C.

  • The outlet of the reactor is connected back to the reservoir containing the reaction mixture to allow for recirculation.

Procedure:

  • In a round-bottom flask, combine PEG 400 (5 mL), triethylamine (0.1 mL), and TMEDA (0.14 mL) and stir until homogeneous.[6]

  • Dissolve the diyne precursor (0.24 mmol) in methanol (5 mL) and add it to the PEG mixture.[6]

  • Set the heating unit for the coil reactor to 120 °C.[6]

  • Set the pump to a flow rate of 1 mL/min.[6]

  • Circulate the reaction mixture through the heated stainless-steel coil for a total residence time of 1.5 hours. For a 10 mL reaction mixture and a 5 mL coil, this corresponds to a total reaction time of 3 hours.[6]

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water to the reaction mixture to induce phase separation.

  • Extract the aqueous phase with dichloromethane (CH2Cl2).

  • Combine the organic phases, dry over sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude macrocyclic lipid.

  • Purify the crude product by chromatography.

Experimental Workflow Diagram

G cluster_prep Reaction Mixture Preparation cluster_flow Recirculating Flow System cluster_workup Work-up and Purification reagents PEG 400, TEA, TMEDA mixing Mixing reagents->mixing diyne Diyne in Methanol diyne->mixing reservoir Reaction Reservoir mixing->reservoir pump Pump (1 mL/min) reactor Heated Coil Reactor (5 mL, 120°C) pump->reactor Recirculate for 1.5h reactor->reservoir Recirculate for 1.5h reservoir->pump Recirculate for 1.5h extraction Phase Separation & Extraction reservoir->extraction After Reaction drying Drying & Concentration extraction->drying purification Chromatography drying->purification product Pure Macrocyclic Lipid purification->product

Caption: Workflow for macrocyclic lipid synthesis.

Application Note 3: Photochemical Macrocyclization of Peptides in a Continuous Flow System

This protocol details the use of a continuous flow photochemical reactor for the macrocyclization of peptides. This method is particularly advantageous for reactions that are difficult to scale up in batch due to light penetration issues. Flow chemistry allows for uniform irradiation, leading to efficient and scalable synthesis.[3][6]

Quantitative Data Summary
Peptide SubstrateResidence Time (s)Wavelength (nm)Power (W)Yield (%)
PYY analogue precursor (4 g scale)64302478 (after further steps)[7]
Thiol-containing peptideN/AN/AN/AHigh (preparative scales)[3]
Experimental Protocol

Materials:

  • Peptide precursor with thiol groups

  • Photocatalyst (e.g., 1 mol%)

  • Solvent (appropriate for dissolving the peptide and photocatalyst)

Flow Reactor Setup:

  • A syringe pump is used to introduce the solution into the flow reactor.

  • The reactor consists of a transparent tubing (e.g., FEP or PFA) coiled around a light source (e.g., a UV lamp or high-power LEDs). A commercial photochemical reactor (e.g., Vapourtec UV-150) can be used.[7]

  • The light source should be equipped with a filter to select the desired wavelength.

  • The outlet of the reactor is connected to a collection vessel.

Procedure:

  • Prepare a solution of the peptide precursor and the photocatalyst in the chosen solvent.

  • Degas the solution by sparging with an inert gas (e.g., argon or nitrogen) if the reaction is oxygen-sensitive. For aerobic oxidations, gas can be introduced via a gas-permeable membrane.

  • Set up the photochemical reactor, ensuring the light source is functioning correctly and set to the desired wavelength (e.g., 430 nm) and power (e.g., 24 W).[7]

  • Set the syringe pump to the desired flow rate to achieve the optimal residence time (e.g., 20 mL/min for a 2 mL coil volume results in a 6-second residence time).[7]

  • Pump the solution through the irradiated coil.

  • Collect the product stream.

  • The collected solution is then subjected to standard work-up and purification procedures, such as HPLC, to isolate the pure macrocyclic peptide.

Experimental Workflow Diagram

G cluster_prep Solution Preparation cluster_flow Photochemical Flow System cluster_workup Product Isolation solution Peptide & Photocatalyst in Solvent degassing Degassing (if needed) solution->degassing pump Syringe Pump degassing->pump reactor Photochemical Reactor (Coiled Tubing, Light Source) pump->reactor collection Collection reactor->collection purification HPLC Purification collection->purification product Pure Macrocyclic Peptide purification->product

Caption: Workflow for photochemical peptide macrocyclization.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (13E)-Oxacyclohexadec-13-en-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and overcoming challenges in the synthesis of (13E)-Oxacyclohexadec-13-en-2-one.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of (13E)-Oxacyclohexadec-13-en-2-one, focusing on two primary synthetic routes: Ring-Closing Metathesis (RCM) and Yamaguchi Macrolactonization.

Ring-Closing Metathesis (RCM) Troubleshooting

Issue 1: Low or No Yield of the Desired Macrolactone

  • Question: My RCM reaction is resulting in a low yield or no formation of (13E)-Oxacyclohexadec-13-en-2-one. What are the potential causes and solutions?

  • Answer: Low or no yield in RCM can be attributed to several factors, including catalyst deactivation, substrate impurities, incorrect reaction conditions, or competing side reactions.

    Potential Causes and Solutions:

    • Catalyst Selection and Handling: The choice of Grubbs catalyst is crucial for the successful macrocyclization of large rings.[1] For 16-membered rings, second-generation Grubbs or Hoveyda-Grubbs catalysts are generally more effective due to their higher activity and stability.[1] Ensure the catalyst is handled under an inert atmosphere (e.g., argon or nitrogen) to prevent deactivation by oxygen.

    • Substrate Quality: The diene precursor must be of high purity. Impurities, particularly those containing coordinating functional groups, can poison the ruthenium catalyst. Purify the diene precursor thoroughly before use, for example, by column chromatography.

    • Reaction Concentration (High Dilution Principle): To favor intramolecular cyclization over intermolecular oligomerization, the reaction must be performed under high dilution conditions (typically 0.001–0.01 M).[2] This can be achieved by slow addition of the diene precursor and/or the catalyst to the reaction solvent over an extended period using a syringe pump.

    • Solvent and Temperature: Toluene and dichloromethane (DCM) are common solvents for RCM.[2] The optimal temperature will depend on the chosen catalyst. For many second-generation catalysts, temperatures between 40-80 °C are effective.

    • Ethylene Removal: The ethylene byproduct generated during the reaction can inhibit the catalyst. To drive the equilibrium towards the product, it is beneficial to remove ethylene from the reaction mixture by purging with an inert gas or performing the reaction under a gentle vacuum.[3]

    Experimental Workflow for RCM

    RCM_Workflow cluster_prep Pre-Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Purify Diene Precursor B Degas Solvent A->B C Setup Inert Atmosphere B->C D Dissolve Catalyst C->D F Slow Addition to Refluxing Solvent D->F E Dissolve Diene E->F G Monitor Reaction (TLC/GC-MS) F->G H Quench Reaction G->H I Solvent Removal H->I J Purification (Column Chromatography) I->J

    Caption: General workflow for Ring-Closing Metathesis.

Issue 2: Formation of Oligomeric Byproducts

  • Question: I am observing significant amounts of dimers and other oligomers in my RCM reaction mixture. How can I minimize their formation?

  • Answer: The formation of oligomeric byproducts is a common issue in macrolactonization and is primarily due to intermolecular reactions competing with the desired intramolecular cyclization.

    Strategies to Minimize Oligomerization:

    • Strict Adherence to High Dilution: This is the most critical factor. Ensure that the concentration of the diene precursor in the reaction mixture remains very low throughout the addition process.

    • Slow Addition Rate: A slower addition rate of the diene precursor and/or catalyst can further favor the intramolecular reaction pathway.

    • Choice of Catalyst: Some catalysts may have a higher propensity for intermolecular reactions. If oligomerization is a persistent issue, screening different Grubbs-type catalysts may be beneficial.

Data Presentation: RCM Catalyst Selection for Macrocyclization

Catalyst GenerationCommon ExamplesKey FeaturesTypical Catalyst Loading (mol%)
First GenerationGrubbs IGood functional group tolerance, less active.5-10
Second GenerationGrubbs II, Hoveyda-Grubbs IIHigher activity, better for challenging substrates, more stable.[1]1-5
Third GenerationFast-initiating Grubbs catalystsVery high activity, useful for sterically hindered substrates.0.5-2
Yamaguchi Macrolactonization Troubleshooting

Issue 1: Low Yield and/or Recovery of Starting Material

  • Question: My Yamaguchi macrolactonization of the seco-acid is giving a low yield, and I am recovering a significant amount of unreacted starting material. What could be the problem?

  • Answer: Low conversion in Yamaguchi macrolactonization can be due to several factors related to reagent purity, reaction conditions, and the specific nature of the substrate.

    Potential Causes and Solutions:

    • Reagent Quality: The reagents used, particularly 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) and 4-dimethylaminopyridine (DMAP), must be of high purity and handled under anhydrous conditions. Moisture can hydrolyze the Yamaguchi reagent and the mixed anhydride intermediate.

    • Activation of the Carboxylic Acid: The formation of the mixed anhydride is a critical step. Ensure that the seco-acid, triethylamine (or another hindered base), and the Yamaguchi reagent are allowed to react for a sufficient time before the addition of DMAP and subsequent cyclization.

    • Reaction Temperature: The cyclization step often requires elevated temperatures, typically refluxing in a solvent like toluene.[4] Insufficient temperature can lead to incomplete reaction.

    • High Dilution: Similar to RCM, high dilution is crucial to favor the intramolecular cyclization. The solution of the activated seco-acid should be added slowly to a large volume of refluxing solvent containing DMAP.

    Experimental Workflow for Yamaguchi Macrolactonization

    Yamaguchi_Workflow cluster_activation Activation of Seco-Acid cluster_cyclization Cyclization cluster_workup Work-up and Purification A Dissolve Seco-Acid and Base B Add Yamaguchi Reagent A->B C Stir to Form Mixed Anhydride B->C E Slow Addition of Activated Acid C->E D Prepare Refluxing Solvent with DMAP D->E F Monitor Reaction (TLC/LC-MS) E->F G Aqueous Work-up F->G H Solvent Removal G->H I Purification (Column Chromatography) H->I

    Caption: General workflow for Yamaguchi Macrolactonization.

Issue 2: Epimerization at the α-Carbon

  • Question: I am observing epimerization at a stereocenter alpha to the carbonyl group in my product. How can this be minimized during Yamaguchi macrolactonization?

  • Answer: Epimerization can be a side reaction in Yamaguchi macrolactonization, especially with substrates that have a stereocenter at the α-position to the carboxylic acid.

    Strategies to Minimize Epimerization:

    • Choice of Base: Using a hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) instead of triethylamine can sometimes reduce the extent of epimerization.

    • Reaction Temperature and Time: While elevated temperatures are often necessary for cyclization, prolonged reaction times at high temperatures can increase the likelihood of epimerization. Monitor the reaction closely and stop it as soon as the starting material is consumed.

    • Slow Addition: Slow addition of the activated acid to the DMAP solution can help to keep the concentration of the reactive intermediate low, which may reduce the rate of epimerization.

Data Presentation: Comparison of Macrolactonization Methods for 16-Membered Rings

MethodActivating AgentTypical ConditionsReported Yield Range (%)Common Side Reactions
Ring-Closing Metathesis Grubbs or Hoveyda-Grubbs CatalystsToluene or DCM, 40-80 °C, high dilution60-95Oligomerization, E/Z isomerization
Yamaguchi Macrolactonization 2,4,6-Trichlorobenzoyl chloride, DMAPToluene, reflux, high dilution50-85[5]Dimerization, epimerization
Corey-Nicolaou Macrolactonization 2,2'-Dipyridyl disulfide, PPh₃Xylene, reflux, high dilution40-75Dimerization, requires thiol activation
Shiina Macrolactonization 2-Methyl-6-nitrobenzoic anhydride (MNBA)DCM or Toluene, rt to reflux, high dilution60-90Dimerization

Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for the RCM synthesis of (13E)-Oxacyclohexadec-13-en-2-one?

A1: The typical starting material is a linear diene precursor, specifically an ester of a long-chain unsaturated carboxylic acid and an unsaturated alcohol. For the target molecule, this would likely be an ester formed from a C11 acid with a terminal double bond and a C5 alcohol with a terminal double bond, positioned to form the 16-membered ring upon metathesis.

Q2: How can I purify (13E)-Oxacyclohexadec-13-en-2-one after the reaction?

A2: Purification is typically achieved by silica gel column chromatography. The choice of eluent will depend on the polarity of the product and any remaining impurities. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or diethyl ether) is commonly employed.

Q3: What analytical techniques can be used to confirm the structure and purity of the final product?

A3: The structure and purity of (13E)-Oxacyclohexadec-13-en-2-one can be confirmed using a combination of spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the connectivity of atoms and the stereochemistry of the double bond.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) spectroscopy: To identify key functional groups, such as the ester carbonyl and the C=C double bond.

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To assess the purity of the final product.

Q4: Are there any safety precautions I should take when working with the reagents for these syntheses?

A4: Yes, several reagents used in these syntheses require careful handling:

  • Grubbs catalysts: While generally air-stable for short periods, they are best handled under an inert atmosphere for long-term storage and use. They are also costly and should be used judiciously.

  • 2,4,6-Trichlorobenzoyl chloride (Yamaguchi reagent): This is a corrosive and moisture-sensitive compound. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Organic Solvents: Toluene and dichloromethane are flammable and/or toxic. All manipulations should be performed in a well-ventilated fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Experimental Protocols

Detailed Protocol for Ring-Closing Metathesis (RCM)

This protocol is a general guideline and may require optimization for specific substrates and scales.

  • Preparation of the Diene Precursor Solution:

    • Dissolve the purified diene precursor (1.0 equivalent) in degassed, anhydrous toluene to make a 0.01 M solution.

  • Preparation of the Catalyst Solution:

    • In a separate flask under an inert atmosphere, dissolve the second-generation Grubbs catalyst (e.g., Grubbs II or Hoveyda-Grubbs II, 0.02-0.05 equivalents) in a small amount of degassed, anhydrous toluene.

  • Reaction Setup:

    • To a flask equipped with a reflux condenser and a magnetic stirrer, add a larger volume of degassed, anhydrous toluene.

    • Heat the toluene to reflux (approximately 110 °C).

  • Slow Addition:

    • Using separate syringe pumps, slowly add the diene precursor solution and the catalyst solution to the refluxing toluene over a period of 4-8 hours.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction to stir at reflux for an additional 1-2 hours.

    • Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC or GC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Add a small amount of ethyl vinyl ether to quench the catalyst and stir for 30 minutes.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Detailed Protocol for Yamaguchi Macrolactonization

This protocol is a general guideline and should be adapted and optimized as needed.

  • Preparation of the Seco-Acid Solution:

    • In a flask under an inert atmosphere, dissolve the dry seco-acid (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous toluene.

    • Cool the solution to 0 °C.

    • Slowly add 2,4,6-trichlorobenzoyl chloride (1.1 equivalents) and allow the mixture to warm to room temperature and stir for 2-4 hours to form the mixed anhydride.

  • Preparation of the DMAP Solution:

    • In a separate, larger flask equipped with a reflux condenser and a magnetic stirrer, dissolve DMAP (4.0 equivalents) in anhydrous toluene.

    • Heat the DMAP solution to reflux.

  • Cyclization:

    • Using a syringe pump, add the solution of the mixed anhydride to the refluxing DMAP solution over 6-12 hours.

  • Reaction Monitoring:

    • After the addition is complete, continue to reflux the reaction mixture for an additional 1-2 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃, 1 M HCl, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

References

Technical Support Center: Macrolactonization of Unsaturated Hydroxy Acids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during the macrolactonization of unsaturated hydroxy acids.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the macrolactonization of unsaturated hydroxy acids?

A1: The most prevalent side reactions include:

  • Intermolecular Reactions: Dimerization and oligomerization are common, especially at higher concentrations, leading to the formation of diolides, triolides, and higher-order oligomers instead of the desired monomeric macrolactone.[1]

  • Epimerization: For chiral hydroxy acids, loss of stereochemical integrity at stereocenters, particularly the α-carbon to the carboxyl group or the carbon bearing the hydroxyl group, can occur under certain reaction conditions.

  • Isomerization of Double Bonds: The position and geometry (E/Z) of the double bond in the unsaturated hydroxy acid can change during the reaction, especially with α,β-unsaturated systems under basic conditions.[1]

  • Elimination: In the case of allylic or homoallylic hydroxy acids, elimination of the activated hydroxyl group can occur, leading to the formation of dienes or other unsaturated byproducts. This is a known issue, for instance, in Mitsunobu reactions of allylic alcohols.

Q2: How does the concentration of the hydroxy acid affect the outcome of the macrolactonization?

A2: The concentration of the hydroxy acid substrate is a critical factor. High concentrations favor intermolecular reactions, leading to a higher yield of dimers and oligomers. To promote the desired intramolecular cyclization, high-dilution conditions are typically employed, often involving the slow addition of the substrate to the reaction mixture.[1] In some cases, however, moderate concentrations have been shown to improve yields, suggesting an optimal concentration may be substrate-dependent.[1]

Q3: Can the position and geometry of the double bond in the hydroxy acid influence the reaction?

A3: Yes, the location and stereochemistry of the double bond can significantly impact the reaction. (Z)-α,β-unsaturated acids are particularly prone to base-induced isomerization to the more stable (E)-isomer under classical macrolactonization conditions. The presence of unsaturation can also influence the conformational flexibility of the molecule, which may affect the ease of cyclization.

Q4: Which macrolactonization methods are best suited for unsaturated hydroxy acids?

A4: The choice of method depends on the specific substrate and the potential side reactions.

  • Yamaguchi Macrolactonization is widely used but can be sensitive to base-induced side reactions like isomerization.

  • Shiina Macrolactonization is another powerful method, and like the Yamaguchi protocol, relies on the formation of a mixed anhydride.

  • Mitsunobu Macrolactonization proceeds with inversion of stereochemistry at the hydroxyl-bearing carbon, which can be advantageous. However, it can be problematic for allylic alcohols due to potential elimination reactions.

  • Palladium-catalyzed macrolactonization via C-H oxidation has shown promise for α,β-unsaturated acids, proceeding without olefin isomerization.[1]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Macrolactone and Formation of High Molecular Weight Byproducts

Possible Cause: Intermolecular reaction (dimerization/oligomerization) is outcompeting the intramolecular cyclization. This is often due to the substrate concentration being too high.

Troubleshooting Steps:

  • Implement High Dilution: Decrease the concentration of the hydroxy acid. A typical starting point is in the range of 1-10 mM.

  • Slow Addition: Utilize a syringe pump to add the solution of the hydroxy acid to the reaction mixture over an extended period (e.g., 4-12 hours). This maintains a low instantaneous concentration of the unreacted substrate.

  • Choice of Solvent: The solvent can influence the reaction outcome. Toluene, THF, and dichloromethane are commonly used. The choice of solvent can affect the solubility of the substrate and the transition state of the cyclization.

  • Temperature Optimization: While some methods require elevated temperatures, higher temperatures can sometimes favor intermolecular reactions. Investigate if the reaction can proceed efficiently at a lower temperature.

Issue 2: Loss of Stereochemical Integrity (Epimerization)

Possible Cause: The reaction conditions (e.g., basicity, temperature, activating agent) are promoting the enolization of the carboxylic acid or other acidic protons, leading to epimerization.

Troubleshooting Steps:

  • Milder Reaction Conditions: If possible, lower the reaction temperature.

  • Choice of Base: Use a non-nucleophilic, sterically hindered base to minimize side reactions.

  • Activating Agent Selection: Some macrolactonization methods are less prone to epimerization than others. For example, modified Yamaguchi conditions with slow addition have been shown to minimize epimerization.

  • Protecting Groups: If epimerization is occurring at a site other than the reacting centers, consider the use of appropriate protecting groups.

Issue 3: Isomerization of the Double Bond

Possible Cause: The reaction conditions, particularly the presence of base, are causing the isomerization of the double bond, especially in conjugated systems.

Troubleshooting Steps:

  • Use of Milder Bases: Employ non-nucleophilic and sterically hindered bases.

  • Alternative Methods: Consider methods that are known to be milder and less prone to isomerization. For instance, a Pd-catalyzed macrolactonization via C-H oxidation has been reported to proceed with no olefin isomerization for (Z)- and (E)-α,β-unsaturated acids.[1]

  • Reaction Temperature: Lowering the reaction temperature may reduce the rate of isomerization.

Issue 4: Formation of Elimination Byproducts with Allylic Alcohols

Possible Cause: The activated hydroxyl group in an allylic system is susceptible to elimination, especially in methods like the Mitsunobu reaction.

Troubleshooting Steps:

  • Alternative Macrolactonization Methods: Avoid methods known to promote elimination with sensitive substrates. Consider esterification-based methods like Yamaguchi or Shiina lactonization.

  • Modification of Mitsunobu Conditions: If the Mitsunobu reaction is necessary for stereochemical inversion, careful optimization of reagents and conditions is required. Using a less basic phosphine or a different azodicarboxylate may help. The order of addition of reagents can also be critical.

Data Presentation

Table 1: Comparison of Macrolactonization Methods for an Allylic Unsaturated Hydroxy Acid

MethodSubstrateProductYield (%)Side ProductsReference
Pd-catalyzed C-H Oxidation(Z)-alkenoic acid(Z)-16-membered macrolide52Dimerization byproducts observed[1]
Pd-catalyzed C-H Oxidation(E)-alkenoic acid(E)-16-membered macrolide63Dimerization byproducts observed[1]

Note: This table is based on available data and is not an exhaustive comparison.

Experimental Protocols

Protocol 1: General Procedure for Yamaguchi Macrolactonization to Minimize Dimerization

This protocol is a general guideline and should be optimized for each specific substrate.

  • Preparation of Solutions:

    • Prepare a solution of the unsaturated hydroxy acid in a suitable solvent (e.g., anhydrous toluene) at a low concentration (e.g., 0.01 M).

    • Prepare a solution of 2,4,6-trichlorobenzoyl chloride (1.1 eq.) and triethylamine (1.2 eq.) in the same solvent.

    • Prepare a solution of 4-(dimethylamino)pyridine (DMAP) (4.0 eq.) in the same solvent.

  • Reaction Setup:

    • To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add the DMAP solution.

    • Heat the solution to reflux.

  • Slow Addition:

    • In a separate flask, add the triethylamine solution to the hydroxy acid solution at room temperature and stir for 15 minutes.

    • Add the 2,4,6-trichlorobenzoyl chloride solution to the hydroxy acid/triethylamine mixture and stir for 30 minutes.

    • Transfer this mixture to a syringe pump.

    • Add the activated hydroxy acid solution dropwise to the refluxing DMAP solution over a period of 4-12 hours.

  • Reaction Monitoring and Workup:

    • After the addition is complete, continue to reflux the reaction mixture for an additional 1-2 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography.

Visualizations

Intramolecular_vs_Intermolecular cluster_Intra Intramolecular Cyclization (High Dilution) cluster_Inter Intermolecular Reaction (High Concentration) Hydroxy_Acid_Intra Unsaturated Hydroxy Acid Macrolactone Desired Macrolactone Hydroxy_Acid_Intra->Macrolactone Favored Hydroxy_Acid_Inter1 Unsaturated Hydroxy Acid Dimer Dimer/ Oligomer Hydroxy_Acid_Inter1->Dimer Favored Hydroxy_Acid_Inter2 Unsaturated Hydroxy Acid Hydroxy_Acid_Inter2->Dimer Favored

Caption: Intramolecular vs. Intermolecular Pathways in Macrolactonization.

Side_Reactions_Unsaturated cluster_Pathways Reaction Pathways Start Unsaturated Hydroxy Acid Desired Macrolactonization Start->Desired Intramolecular Side1 Dimerization/ Oligomerization Start->Side1 Intermolecular Side2 Epimerization Start->Side2 Base/Heat Side3 Isomerization (E/Z) Start->Side3 Base/Heat Side4 Elimination (for allylic alcohols) Start->Side4 Specific Reagents Product_Desired Desired Macrolactone Desired->Product_Desired Product_Side Side Products Side1->Product_Side Side2->Product_Side Side3->Product_Side Side4->Product_Side

Caption: Common Side Reaction Pathways in Macrolactonization.

References

Troubleshooting poor selectivity in ring-closing metathesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ring-Closing Metathesis (RCM). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor selectivity in their RCM experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common selectivity issues in Ring-Closing Metathesis?

Poor selectivity in RCM typically manifests in three ways:

  • Poor E/Z Selectivity: The newly formed double bond in the cyclic product can have either an E (trans) or Z (cis) configuration. Many reactions produce a mixture of these isomers, and controlling this stereoselectivity is a primary challenge.[1]

  • Competing Intermolecular Reactions: Instead of the desired intramolecular ring closure, the catalyst can promote intermolecular reactions between two diene molecules. This leads to the formation of dimers, oligomers, or polymers, especially when forming medium to large rings.[1]

  • Chemoselectivity and Side Reactions: Undesired reactions can occur, such as isomerization of the double bond in the product or starting material.[2] This is often caused by ruthenium hydride species that form as byproducts during the reaction.[1] In substrates with multiple double bonds, the catalyst might react at an unintended site, leading to different ring sizes or constitutional isomers.

Q2: What are the key factors that influence selectivity in RCM?

Selectivity in RCM is a delicate interplay of several factors that can be adjusted to favor the desired product. The three main pillars are:

  • Catalyst Choice: The structure of the metal catalyst (typically Ruthenium or Molybdenum) is paramount. Different generations and ligand architectures exhibit vastly different activities and selectivities. For example, standard second-generation Grubbs catalysts often favor the thermodynamically more stable E-isomer, while specialized catalysts with bulky, chelating ligands have been designed to enforce the formation of the kinetic Z-isomer.[1]

  • Substrate Structure: The conformation of the diene substrate plays a crucial role. Ring strain in the target cycloalkene can dictate the preferred geometry; for instance, smaller rings (5-7 members) often favor the Z-isomer to minimize strain.[1][3] The presence of directing groups, like hydroxyl groups, near one of the alkenes can also steer the catalyst to achieve higher selectivity.[4][5]

  • Reaction Conditions: Key parameters can be tuned to control the reaction outcome:

    • Concentration: To favor intramolecular RCM over intermolecular oligomerization, reactions are almost always run under high dilution conditions.[6]

    • Temperature: Temperature affects catalyst stability and reaction rates. Higher temperatures can lead to catalyst degradation and an increase in side reactions like isomerization, but can also be necessary to activate less reactive catalysts.[7][8]

    • Solvent: The choice of solvent can influence catalyst activity and stability. Common solvents include dichloromethane (DCM) and toluene.[1] In some cases, solvent choice has been shown to affect the E/Z ratio.[1]

    • Additives: Certain additives can be used to suppress specific side reactions. For example, phenols or benzoquinones can be added to minimize unwanted double bond isomerization.[7]

Q3: How do I choose the right catalyst for my desired selectivity?

Choosing the optimal catalyst is critical for achieving high selectivity. The choice depends on the substrate's complexity and the desired isomeric product.

  • For General Purpose / E-Selectivity: Second-generation catalysts like Grubbs II and Hoveyda-Grubbs II are highly active, tolerate a wide range of functional groups, and generally favor the formation of the more stable E-isomer, especially in macrocycles.[1][9] The Hoveyda-Grubbs type catalysts are often more stable.[10]

  • For Enhanced Z-Selectivity: Achieving high Z-selectivity often requires specialized catalysts.

    • Ruthenium-based Z-Selective Catalysts: These catalysts typically feature bulky, chelating ligands (e.g., dithiolate or N-chelating groups) that create a sterically demanding pocket around the metal center. This steric clash in the transition state disfavors the pathway leading to the E-isomer.[1][11]

    • Molybdenum or Tungsten MAP Catalysts: Molybdenum and Tungsten monoaryloxide pyrrolide (MAP) catalysts are also highly effective for producing Z-olefins with high kinetic selectivity.[12]

  • For Sterically Hindered Substrates: For challenging or sterically demanding substrates, catalysts with modified ligands that reduce steric bulk around the active site may be necessary to achieve higher yields.[10]

Below is a workflow to guide your catalyst selection process.

start Start: Define RCM Goal q1 What is the primary goal? start->q1 z_select High Z-Selectivity q1->z_select  Z-isomer e_select E-Selectivity / General Use q1->e_select  E-isomer / Not critical   hindered Sterically Hindered Substrate q1->hindered  Low reactivity cat_z Use Z-selective catalysts: - Ru-dithiolate (Grubbs) - Mo/W MAP catalysts z_select->cat_z cat_e Use standard catalysts: - Grubbs II / Hoveyda-Grubbs II (Thermodynamic E-product is often favored) e_select->cat_e cat_hindered Consider specialized catalysts: - Hoveyda-Grubbs with smaller ligands - CAAC-ligated catalysts hindered->cat_hindered

Caption: Workflow for selecting an RCM catalyst based on the desired outcome.

Troubleshooting Guides

Problem: My reaction yields a poor E/Z isomer ratio.
Q: How can I increase the yield of the Z-isomer?

Achieving high Z-selectivity requires overcoming the thermodynamic preference for the E-isomer.[1] This is typically a kinetically controlled process.

Solutions:

  • Employ a Z-Selective Catalyst: This is the most effective strategy. Use commercially available ruthenium catalysts with bulky, chelating ligands or Molybdenum/Tungsten MAP catalysts designed specifically for Z-selectivity.[1][13] These catalysts create a steric barrier that forces the metallacyclobutane intermediate to form and decompose in a way that yields the Z-product.[1]

  • Substrate Modification: The steric and electronic properties of the substrate can influence the transition state. Introducing bulky substituents near the reacting alkenes can sometimes alter the conformational preference and favor the Z-isomer.

  • Optimize Reaction Conditions:

    • Temperature: Run the reaction at the lowest temperature that still allows for efficient catalysis to favor the kinetic product over the thermodynamic one.

    • Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed. Prolonged reaction times can lead to secondary metathesis, where the kinetic Z-product isomerizes to the more stable E-product.[14]

Q: How can I increase the yield of the E-isomer?

The E-isomer is often the thermodynamically more stable product, particularly for macrocycles.[1]

Solutions:

  • Use Standard Catalysts: Second-generation Grubbs (G-II) and Hoveyda-Grubbs (HG-II) catalysts inherently favor the formation of E-isomers in many cases.[1]

  • Increase Reaction Time/Temperature: Allowing the reaction to stir for longer periods, sometimes at a slightly elevated temperature, can enable the initial product mixture to equilibrate to the more stable E-isomer through secondary metathesis.

  • Ethenolysis: If a mixture of E/Z isomers is formed, the Z-isomer can sometimes be selectively removed through ethenolysis. This involves bubbling ethylene gas through the reaction mixture with a catalyst, which preferentially reacts with the more strained Z-isomer.[11][12]

Catalyst TypeTypical SelectivityTarget Ring SizeNotes
Grubbs II / Hoveyda-Grubbs II Tends toward thermodynamic product (E-favored in macrocycles)5-30+ membersHighly versatile and functional-group tolerant.[3][9]
Z-Selective Ru Catalysts Kinetically Z-selective (>90% Z)MacrocyclesSterically demanding ligands force Z-geometry.[1][11]
Mo/W MAP Catalysts Kinetically Z-selective (>95% Z)MacrocyclesHighly active and selective, but can be sensitive to air/moisture.[12]
Grubbs I Varies; often less selective5-12 membersLess active than 2nd gen catalysts; may be useful for less reactive substrates.
Caption: Comparison of common RCM catalyst classes and their typical selectivities.
Problem: My reaction is forming significant amounts of dimers and oligomers.
Q: How can I favor the intramolecular RCM reaction over intermolecular side reactions?

The formation of oligomers is a classic sign that the intermolecular reaction pathway is competing with the desired intramolecular cyclization.[1] This is governed by concentration.

Solutions:

  • High Dilution: This is the most critical factor. The reaction must be run at a very low concentration (typically 0.01 M to 0.001 M) to ensure that the two ends of a single molecule are more likely to find each other than to find another molecule.[10]

  • Slow Addition Technique: Instead of adding all the substrate at once, use a syringe pump to add a solution of the diene substrate (and sometimes the catalyst) to the reaction vessel over a long period (e.g., 4-12 hours).[1] This maintains an extremely low instantaneous concentration of the substrate, strongly favoring the intramolecular pathway.

  • Solid-Phase Synthesis: Attaching the substrate to a solid support (resin) can enforce "pseudo-dilution".[7] The reactive sites are isolated from each other on the resin, which limits intermolecular reactions.[7]

cluster_0 High Concentration cluster_1 Low Concentration (High Dilution) a1 Diene A dimer Dimer/Oligomer a1->dimer a2 Diene B a2->dimer b1 Diene product Desired Cyclic Product b1->product Intramolecular

Caption: Effect of concentration on RCM reaction pathways.
Problem: I am observing isomerization of the double bond in my product.

Q: How can I prevent unwanted double bond migration?

Product isomerization is a common side reaction, often attributed to the formation of ruthenium hydride species from catalyst decomposition.[1][2] These hydrides can re-add to the olefin and initiate migration.

Solutions:

  • Use Additives: The addition of a hydride scavenger can suppress isomerization.

    • 1,4-Benzoquinone: Often effective but can sometimes reduce the overall catalytic activity.[7]

    • Phenol: Can suppress isomerization and in some cases increase the rate of the desired metathesis reaction.[7]

  • Lower the Reaction Temperature: Catalyst decomposition and hydride formation are often more pronounced at higher temperatures. Running the reaction at a lower temperature (e.g., room temperature to 40 °C) can minimize this side reaction.[7]

  • Minimize Reaction Time: Use a more active catalyst to reduce the required reaction time, giving less opportunity for isomerization to occur.

  • Purify Solvents: Trace impurities in the solvent can sometimes contribute to catalyst decomposition. Ensure solvents are rigorously purified and degassed.[2]

Condition% RCM Product% Isomerization/Side ProductReference
G-II Catalyst, 60 °C20%>35%[7]
G-II Catalyst, 40 °C, 15 mol%31-79%Significantly Reduced[7]
G-II Catalyst, 40 °C, + Phenol~80%Suppressed[7]
HG-II Catalyst, 40 °C~80%Suppressed[7]
Caption: Effect of temperature and additives on suppressing side products in a model peptide RCM.[7]

General Experimental Protocol

Protocol: RCM Reaction Under High Dilution via Slow Addition

This protocol is a general guideline for minimizing intermolecular side reactions, which is a common cause of poor selectivity and low yield.

1. Preparation:

  • Solvent: Use a dry, degassed solvent (e.g., toluene or DCM). To degas, sparge the solvent with argon or nitrogen for 30-60 minutes or use several freeze-pump-thaw cycles. Traces of impurities like morpholine in toluene have been shown to inhibit catalysts.[2]

  • Glassware: Ensure all glassware is oven-dried or flame-dried under vacuum to remove moisture.

  • Reagents: The diene substrate should be purified to remove any potential catalyst poisons. The RCM catalyst should be handled in a glovebox or under an inert atmosphere.

2. Reaction Setup:

  • Set up a two-neck round-bottom flask, equipped with a condenser and a rubber septum, under a positive pressure of argon or nitrogen.

  • Add the required volume of degassed solvent to the flask to achieve the final desired concentration (e.g., 0.005 M).

  • In a separate flask, prepare a solution of the diene substrate in the same degassed solvent.

  • Prepare a solution of the catalyst in a small amount of degassed solvent in a glovebox.

3. Execution:

  • Bring the solvent in the reaction flask to the desired temperature (e.g., reflux for toluene, or room temperature for DCM).

  • Using a syringe pump, add the solution of the diene substrate to the refluxing solvent over a period of 4-12 hours.

  • The catalyst can be added in one portion at the beginning or added in portions throughout the addition of the substrate. For maximum dilution effect, the catalyst can also be dissolved with the substrate and added slowly via the syringe pump.

  • Let the reaction stir for an additional 1-2 hours after the addition is complete.

4. Monitoring and Workup:

  • Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature. The reaction can be quenched by adding a reagent like ethyl vinyl ether to deactivate the catalyst.

  • Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography to remove the ruthenium byproducts and any remaining starting material.

start Start: Poor Selectivity Observed q1 What is the main side product? start->q1 oligomers Oligomers / Polymers q1->oligomers Intermolecular products isomers_ez Incorrect E/Z Ratio q1->isomers_ez Stereoisomers isomers_migrated Migrated Double Bond q1->isomers_migrated Constitutional isomers sol_oligomers Decrease Concentration: - High Dilution (0.001 M) - Slow Addition (Syringe Pump) oligomers->sol_oligomers sol_ez Change Catalyst: - Use Z-selective catalyst for Z - Use G-II/HG-II for E - Adjust time/temp isomers_ez->sol_ez sol_migrated Suppress Ru-H Species: - Add Phenol / Benzoquinone - Lower reaction temperature - Minimize reaction time isomers_migrated->sol_migrated

Caption: A logical troubleshooting guide for common RCM selectivity issues.

References

Optimization of reaction conditions for lipase-catalyzed macrocyclization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of reaction conditions for lipase-catalyzed macrocyclization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to overcome common challenges in your experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during lipase-catalyzed macrocyclization experiments in a question-and-answer format.

Problem 1: Low or No Product Yield

Question: I am not observing any significant formation of my desired macrocycle. What are the potential causes and how can I troubleshoot this?

Answer: Low or no product yield is a common issue that can stem from several factors related to the enzyme, substrate, or reaction conditions.

  • Enzyme Inactivity: The lipase may be inactive or denatured.

    • Solution:

      • Verify Enzyme Activity: Perform a standard lipase activity assay (e.g., using p-nitrophenyl acetate) to confirm the enzyme is active.[1][2]

      • Proper Storage: Ensure the lipase has been stored at the correct temperature and in the appropriate buffer as recommended by the manufacturer.

      • Fresh Enzyme: Use a fresh batch of lipase to rule out degradation of the stock.

  • Sub-optimal Reaction Conditions: The reaction parameters may not be optimal for the specific lipase and substrate.

    • Solution: Systematically optimize the following parameters:

      • Temperature: Lipases have an optimal temperature range, typically between 40°C and 60°C.[3] Temperatures outside this range can lead to decreased activity or denaturation. Perform reactions at various temperatures (e.g., 30°C, 40°C, 50°C, 60°C) to find the optimum for your system.[4]

      • pH: The pH of the reaction medium is critical for lipase activity. The optimal pH for lipases is generally between 7 and 8.[2][4] Prepare buffers at different pH values within this range to identify the best condition.

      • Solvent: The choice of organic solvent significantly impacts lipase activity and stability.[5][6][7] Hydrophobic solvents are often preferred over hydrophilic ones.[7] Screen a variety of solvents with different polarities.

  • Substrate Issues:

    • Solution:

      • Substrate Solubility: Ensure your linear substrate is fully dissolved in the reaction solvent. Poor solubility can limit its availability to the enzyme.

      • Substrate Concentration: High substrate concentrations can sometimes lead to enzyme inhibition.[8] Conversely, very low concentrations may result in a slow reaction rate. It is important to find the optimal substrate concentration.

Problem 2: Formation of Oligomers and Polymers

Question: My reaction is producing a significant amount of linear oligomers or polymers instead of the desired macrocycle. How can I favor the intramolecular cyclization?

Answer: The formation of oligomers is a result of intermolecular reactions competing with the desired intramolecular cyclization. This is a common challenge in macrocyclization.

  • High Substrate Concentration: Higher concentrations of the linear substrate favor intermolecular reactions.

    • Solution:

      • High Dilution: Perform the reaction under high dilution conditions (e.g., substrate concentrations in the range of 1-10 mM). This will decrease the probability of intermolecular interactions.[9]

      • Slow Substrate Addition: Instead of adding the entire substrate at the beginning, use a syringe pump to add the substrate slowly over an extended period. This maintains a low instantaneous concentration of the linear precursor, favoring intramolecular cyclization.

  • Solvent Effects: The solvent can influence the conformation of the substrate, which in turn affects the propensity for intra- versus intermolecular reactions.

    • Solution: Screen different solvents to find one that promotes a folded conformation of the linear substrate, bringing the reactive termini in proximity.

Problem 3: Enzyme Inhibition

Question: My reaction starts well but then slows down or stops completely. I suspect enzyme inhibition. What could be the cause and how can I address it?

Answer: Enzyme inhibition can be caused by the substrate, product, or components of the reaction medium.

  • Substrate Inhibition: High concentrations of the substrate can sometimes bind to the enzyme in a non-productive manner, leading to inhibition.

    • Solution: As mentioned previously, optimize the substrate concentration. Running the reaction at a lower substrate concentration or using slow addition can mitigate this issue.

  • Product Inhibition: The formed macrocycle or a byproduct of the reaction may inhibit the lipase.

    • Solution:

      • In Situ Product Removal: If feasible, consider methods to remove the product from the reaction mixture as it is formed. This could involve techniques like crystallization or selective adsorption.

      • Enzyme Choice: Some lipases are more susceptible to product inhibition than others. If possible, try a different lipase.

  • Inhibitors in the Reaction Medium: Certain compounds can act as lipase inhibitors.[10]

    • Solution:

      • Purity of Reagents: Ensure that the substrate and solvent are of high purity and free from any potential inhibitors.

      • Avoid Known Inhibitors: Be aware of common lipase inhibitors such as heavy metal ions and some surfactants, and ensure they are not present in your reaction.[4]

Frequently Asked Questions (FAQs)

Q1: Which lipase should I choose for my macrocyclization reaction?

A1: The choice of lipase is crucial and often substrate-dependent. Candida antarctica lipase B (CALB), often available in an immobilized form as Novozym 435, is a widely used and robust lipase for a variety of substrates.[11][12] Other commonly used lipases include those from Pseudomonas cepacia (lipase PS) and Rhizomucor miehei.[12][13] It is recommended to screen a panel of different lipases to find the one that gives the best performance for your specific substrate.

Q2: What is the optimal temperature for lipase-catalyzed macrocyclization?

A2: The optimal temperature can vary depending on the specific lipase and the solvent used. Generally, lipases are active in the range of 30-80°C, with many showing optimal activity between 40°C and 60°C.[3][4] It is important to determine the optimal temperature experimentally for your specific system, as temperatures that are too high can lead to enzyme denaturation.

Q3: How does the choice of solvent affect the reaction?

A3: The solvent plays a critical role in lipase-catalyzed reactions. It affects enzyme activity, stability, and selectivity.[6][7] Hydrophobic organic solvents (e.g., toluene, hexane, diisopropyl ether) are generally preferred as they tend to maintain the essential water layer around the enzyme, which is necessary for its activity.[7][12] Polar solvents like DMSO and DMF can sometimes strip this water layer and reduce enzyme activity.[5][6] However, the optimal solvent is substrate-dependent, and a solvent screen is highly recommended.

Q4: How can I minimize the formation of oligomeric byproducts?

A4: The key to minimizing oligomerization is to favor the intramolecular cyclization over intermolecular reactions. This is primarily achieved by working at high dilution.[9] A practical approach is the slow, controlled addition of the linear substrate to the reaction vessel containing the lipase. This maintains a very low concentration of the substrate at any given time, thus promoting the intramolecular reaction pathway.

Q5: My lipase is immobilized. Does this affect the reaction conditions?

A5: Yes, immobilization can significantly impact the lipase's properties. Immobilized lipases often exhibit enhanced stability at higher temperatures and in organic solvents.[2] They are also easier to recover and reuse. However, mass transfer limitations can sometimes be an issue. Ensure adequate stirring to minimize diffusion limitations. The optimal pH and temperature for an immobilized lipase may differ from its free counterpart.

Data Presentation

Table 1: Effect of Temperature on Lipase Activity

Lipase SourceOptimal Temperature (°C)Reference
Bacillus cereus NC740155[4]
Pyrococcus furiosus (immobilized)90[2]
General Range40 - 60[3]

Table 2: Influence of Organic Solvents on Lipase Activity

SolventPolarity (log P)General Effect on Lipase ActivityReference
Hexane3.5Generally high activity[14]
Toluene2.5Generally high activity
Diisopropyl ether1.9High enantioselectivity observed[12]
tert-Butanol0.6Moderate activity, can increase selectivity[6][15]
Acetonitrile-0.33Often reduces activity[5][15]
Dimethyl sulfoxide (DMSO)-1.35Can reduce activity by stripping water[5][6]

Experimental Protocols

Protocol 1: Screening of Lipases for Macrocyclization

  • Preparation: In separate vials, place a defined amount (e.g., 10-20 mg) of different immobilized lipases (e.g., Novozym 435, Lipase PS, Rhizomucor miehei lipase).

  • Reaction Setup: Prepare a stock solution of the linear substrate in a suitable solvent (e.g., toluene) at a concentration of 100 mM.

  • Initiation: To each vial, add a calculated volume of the solvent to achieve a final substrate concentration of 10 mM. Add the corresponding volume of the substrate stock solution to start the reaction.

  • Incubation: Incubate the vials at a constant temperature (e.g., 50°C) with agitation.

  • Monitoring: At regular time intervals (e.g., 2, 4, 8, 24 hours), withdraw a small aliquot from each reaction.

  • Analysis: Quench the reaction in the aliquot (e.g., by adding a small amount of acid or by filtering off the enzyme). Analyze the sample by a suitable technique (e.g., HPLC, LC-MS, GC) to determine the conversion to the macrocyclic product.

  • Selection: Compare the conversion rates and final yields to identify the most effective lipase for your substrate.

Protocol 2: Optimization of Substrate Concentration using Slow Addition

  • Setup: In a reaction vessel, place the optimal lipase (determined from Protocol 1) in the chosen solvent.

  • Substrate Preparation: Prepare a solution of the linear substrate in the same solvent at a concentration suitable for the syringe pump (e.g., 100 mM).

  • Slow Addition: Using a syringe pump, add the substrate solution to the reaction vessel at a slow, constant rate over a prolonged period (e.g., 8-24 hours). The final concentration in the vessel should be in the desired range (e.g., 1-10 mM).

  • Incubation: Maintain the reaction at the optimal temperature with stirring.

  • Monitoring and Analysis: Monitor the progress of the reaction by taking aliquots and analyzing them as described in Protocol 1. The goal is to find a balance between a reasonable reaction rate and minimal oligomer formation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_screening Screening & Optimization cluster_analysis Analysis & Scale-up start Define Substrate and Target Macrocycle lipase_selection Select Candidate Lipases (e.g., CALB, Lipase PS) start->lipase_selection solvent_selection Select Solvents for Screening (e.g., Toluene, Hexane) start->solvent_selection lipase_screen Lipase Screening lipase_selection->lipase_screen solvent_screen Solvent Optimization solvent_selection->solvent_screen lipase_screen->solvent_screen Select best lipase temp_opt Temperature Optimization solvent_screen->temp_opt Select best solvent conc_opt Concentration Optimization (High Dilution / Slow Addition) temp_opt->conc_opt Select best temp. monitoring Reaction Monitoring (HPLC, LC-MS) conc_opt->monitoring data_analysis Data Analysis (Yield, Purity) monitoring->data_analysis data_analysis->conc_opt Re-optimize if needed scale_up Scale-up Reaction data_analysis->scale_up Optimized Conditions product Final Product scale_up->product

Caption: Experimental workflow for optimizing lipase-catalyzed macrocyclization.

troubleshooting_logic cluster_enzyme Enzyme Issues cluster_conditions Reaction Conditions cluster_byproducts Byproduct Formation start Low / No Product check_activity Check Enzyme Activity start->check_activity opt_temp Optimize Temperature start->opt_temp oligomers Oligomers Observed start->oligomers If byproducts form check_storage Verify Storage Conditions check_activity->check_storage If inactive new_enzyme Use Fresh Enzyme check_storage->new_enzyme opt_ph Optimize pH opt_temp->opt_ph opt_solvent Screen Solvents opt_ph->opt_solvent high_dilution Use High Dilution oligomers->high_dilution slow_addition Implement Slow Addition oligomers->slow_addition

Caption: Troubleshooting logic for common issues in lipase-catalyzed macrocyclization.

References

Technical Support Center: Catalyst Residue Removal from Macrocyclic Products

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and answers to frequently asked questions regarding the removal of catalyst residue from macrocyclic products, a critical step in ensuring product purity, efficacy, and safety.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove catalyst residue from macrocyclic products?

A1: Catalyst residues, particularly heavy metals like palladium (Pd) and ruthenium (Ru), must be removed for several reasons. In a drug development context, regulatory bodies such as the FDA and EMA have established strict limits for elemental impurities in final active pharmaceutical ingredients (APIs) due to their potential toxicity.[1] Beyond toxicity, residual metals can interfere with subsequent synthetic steps, compromise the stability of the final compound, and affect the accuracy of biological assays.

Q2: What are the most common catalysts used in macrocyclization that require removal?

A2: The most common catalytic reactions for forming macrocycles include ring-closing metathesis (RCM) and transition metal-catalyzed cross-coupling reactions.[2][3] Consequently, ruthenium (from Grubbs-type catalysts used in RCM) and palladium (from catalysts used in Suzuki, Heck, or Buchwald-Hartwig couplings) are the most frequent metallic residues that need to be removed.[4][5][6] Copper and tin-based catalysts are also used in certain polymerization and macrocyclization reactions and may require removal.[7]

Q3: What are the regulatory limits for metal catalyst residues in pharmaceuticals?

A3: The International Council for Harmonisation (ICH) Q3D Guideline for Elemental Impurities provides permitted daily exposure (PDE) limits for various metals in drug products.[1] These PDEs are then used to calculate acceptable concentration limits in ppm (parts per million) based on the drug's daily dosage. For example, palladium and ruthenium are both considered metals with high toxicity, and their levels must be carefully controlled and monitored. All manufacturers marketing products in the USA and Europe must comply with these guidelines.[1]

Troubleshooting Guide

Q4: My reaction mixture has visible black particles, and my crude product is discolored. What is the first step?

A4: The visible particles are likely the heterogeneous catalyst (e.g., Pd/C) or precipitated metallic residue. A simple and effective first step is filtration through a pad of Celite or a PTFE micron filter.[8][9] This will remove the bulk of the insoluble metal species.

Q5: After filtration, my product is still colored, and analysis shows trace metal contamination. How do I remove dissolved or colloidal catalyst residues?

A5: For dissolved or colloidal metal species, more targeted methods are required. The main strategies include:

  • Metal Scavengers: These are solid-supported materials with functional groups that chelate the metal. Thiol-based silica scavengers (e.g., SiliaMetS Thiol) or polystyrene-bound resins are highly effective for palladium.[10][11]

  • Activated Carbon: Stirring the solution with activated carbon can adsorb metal impurities, though it may sometimes lead to loss of the desired product.[5][9]

  • Chromatography: Standard silica gel column chromatography is often effective at separating the nonpolar macrocyclic product from polar metal complexes.[8]

  • Extraction: A liquid-liquid extraction using an aqueous solution containing a chelating agent can be effective. For example, aqueous solutions of cysteine or 2-mercaptonicotinic acid (MNA) have been used to extract ruthenium catalysts.[12]

  • Crystallization: Recrystallization of the final product can be a powerful purification technique, although in some cases, the metal impurity can co-crystallize with the product.[1]

Q6: My macrocyclic product has very poor solubility. How can I effectively remove the catalyst?

A6: This is a common challenge. If the product is insoluble, you can try extensive washing or trituration with various solvents to wash away the catalyst and other impurities. If the product can be dissolved in a minimal amount of a halogenated or other suitable solvent, you can then pass this solution through a short plug of Celite or silica gel.[10] Alternatively, a solid-supported scavenger can be stirred with a suspension of the product, although the efficiency may be reduced.

Q7: How do I choose the most appropriate scavenger for my specific catalyst?

A7: The choice of scavenger depends on the metal and its oxidation state. Thiol-based scavengers are generally effective for soft metals like palladium. Amine-based scavengers can be effective for copper. It is often best to screen a small number of different scavengers to find the most effective one for your specific substrate and catalyst system. Suppliers of metal scavengers often provide selection guides to aid this process.

Data on Catalyst Removal Efficiency

The effectiveness of different purification methods can vary significantly. Below is a summary of reported efficiencies for ruthenium and palladium removal from different reaction types.

Catalyst TypeProduct TypePurification MethodStarting LevelFinal Level (ppm)
Ruthenium (RCM)AzapanePrecipitation & Hydrogenation with Pd/C, followed by Celite filtrationN/A121 ppm (after precipitation), < Final API Spec
Ruthenium (RCM)cis-macrocycleExtraction with aqueous cysteine, then crystallizationN/A148 ppm (after extraction), 14 ppm (in final API)
PalladiumAPI5-Step Filtration (Activated Carbon, HCl wash, Scavenger)High< 20 ppm
PalladiumAPIE-PAK Cartridges (Activated Carbon + SiliaMetS Thiol)High< 20 ppm

Key Experimental Protocols

Protocol 1: Bulk Catalyst Removal by Filtration through a Celite Pad

  • Prepare the Pad: Place a plug of cotton or glass wool at the bottom of a sintered glass funnel or a standard funnel with filter paper. Add a layer of sand (approx. 1 cm) followed by a layer of Celite (approx. 2-4 cm). Gently tap the funnel to pack the bed.

  • Pre-wet the Pad: Wash the Celite pad with the solvent that will be used to elute your product. This prevents cracking of the bed.

  • Filter the Mixture: Dilute the crude reaction mixture with an appropriate solvent to reduce viscosity.[8] Carefully pour the diluted mixture onto the Celite pad.

  • Elute the Product: Wash the pad with additional fresh solvent to ensure all of the product is collected.[8] The insoluble metal catalyst should be trapped in the Celite pad.[8]

  • Collect and Concentrate: Collect the filtrate and concentrate it under reduced pressure to obtain the crude product, now free of bulk metallic residue.

Protocol 2: Trace Palladium Removal with a Thiol-Based Scavenger

  • Dissolve the Product: Dissolve the crude macrocyclic product containing residual palladium in a suitable organic solvent (e.g., Toluene, THF, DCM).

  • Add the Scavenger: Add the solid-supported thiol scavenger (typically 3-10 equivalents by weight relative to the theoretical amount of residual metal).

  • Stir the Mixture: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) for a period of 2 to 24 hours. The optimal time and temperature should be determined experimentally.

  • Filter the Scavenger: Filter the mixture to remove the solid scavenger, which now has the palladium chelated to its surface. Wash the collected solid with fresh solvent.

  • Isolate the Product: Combine the filtrates and concentrate under reduced pressure to yield the purified macrocyclic product.

Visualizations

Diagram 1: Workflow for Catalyst Removal

G Workflow for Selecting a Catalyst Removal Strategy start Crude Macrocyclic Product is_solid Is Catalyst a Visible Solid? start->is_solid celite_filtration Filtration through Celite / Micron Filter is_solid->celite_filtration  Yes check_purity1 Check Purity (e.g., ICP-MS, discoloration) is_solid->check_purity1 No celite_filtration->check_purity1 is_soluble Is Product Soluble? check_purity1->is_soluble Impure end_product Purified Product check_purity1->end_product Pure scavenger Metal Scavengers (e.g., Thiol-Silica) is_soluble->scavenger Yes chromatography Column Chromatography extraction Liquid-Liquid Extraction crystallization Crystallization insoluble_wash Wash / Triturate with Solvents is_soluble->insoluble_wash No check_purity2 Check Purity scavenger->check_purity2 chromatography->check_purity2 extraction->check_purity2 crystallization->check_purity2 insoluble_wash->check_purity2 check_purity2->end_product

Caption: Decision workflow for choosing a suitable catalyst removal method.

Diagram 2: Overview of Purification Strategies

G Overview of Catalyst Removal Strategies center Catalyst Removal Techniques physical Physical Methods center->physical adsorption Adsorption Methods center->adsorption chemical Chemical / Phase Shift center->chemical filtration Filtration (Celite, PTFE) physical->filtration crystallization Crystallization physical->crystallization scavengers Metal Scavengers (Solid-Supported) adsorption->scavengers carbon Activated Carbon adsorption->carbon chromatography Chromatography (Silica, Alumina) adsorption->chromatography extraction Liquid-Liquid Extraction chemical->extraction precipitation Precipitation chemical->precipitation

Caption: Categorization of common catalyst removal techniques.

References

Technical Support Center: Enhancing the Stability of Macrocyclic Lactones in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling and formulation of macrocyclic lactones in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for macrocyclic lactones in solution?

A1: The most common degradation pathway for macrocyclic lactones is hydrolysis of the lactone ring. This reaction is catalyzed by both acidic and basic conditions, leading to the formation of a biologically inactive hydroxy carboxylic acid.[1][2] Other potential degradation routes include oxidation and photodegradation, depending on the specific structure of the macrocyclic lactone and the storage conditions.[2]

Q2: What are the key factors that influence the stability of macrocyclic lactones in solution?

A2: Several factors can significantly impact the stability of macrocyclic lactones in solution:

  • pH: Extreme pH values, both acidic and alkaline, accelerate the rate of hydrolysis.[1] For many macrocyclic lactones, optimal stability is observed in the neutral to slightly acidic pH range. For instance, tacrolimus is reported to be stable at a pH range of 3-5.[3][4][5][6]

  • Temperature: Elevated temperatures increase the rate of degradation reactions, including hydrolysis and oxidation.[7][3]

  • Solvent: The choice of solvent can affect stability. Protic solvents, especially water, can participate in hydrolysis. The stability of avermectins, for example, varies in different organic solvents.[8][9]

  • Light: Exposure to light, particularly UV radiation, can lead to photodegradation of sensitive macrocyclic lactones.[7][3]

  • Oxygen: The presence of oxygen can promote oxidative degradation of susceptible functional groups within the macrocyclic lactone structure.[2]

Q3: How can I improve the stability of my macrocyclic lactone solution?

A3: Several strategies can be employed to enhance the stability of macrocyclic lactones in solution:

  • pH Control: Buffering the solution to an optimal pH where the lactone is most stable is a critical first step.

  • Temperature Control: Storing solutions at reduced temperatures (e.g., refrigeration or freezing) can significantly slow down degradation kinetics.

  • Use of Co-solvents: In some cases, the addition of co-solvents can reduce the activity of water and slow hydrolysis.

  • Exclusion of Light and Oxygen: Storing solutions in amber vials and under an inert atmosphere (e.g., nitrogen or argon) can protect against photodegradation and oxidation.[10]

  • Use of Stabilizing Excipients:

    • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with macrocyclic lactones, shielding the labile lactone ring from hydrolysis.[10][11][12][13] For example, complexation with cyclodextrins has been shown to improve the stability of ivermectin.[10][11][12]

    • Antioxidants: The addition of antioxidants such as butylated hydroxytoluene (BHT) can prevent oxidative degradation.[14][15][16][17]

Troubleshooting Guides

Problem: Rapid loss of potency of my macrocyclic lactone in an aqueous formulation.

Possible Cause Troubleshooting Steps
Hydrolysis due to suboptimal pH 1. Measure the pH of your solution. 2. Conduct a pH stability profile study to determine the optimal pH range for your specific macrocyclic lactone. 3. Reformulate using a buffer system that maintains the pH within the optimal stability range.
Temperature-induced degradation 1. Review your storage and handling procedures. 2. Assess the thermal stability of your compound by conducting a short-term accelerated stability study at elevated temperatures. 3. If thermally labile, store stock solutions and formulations at lower temperatures (e.g., 2-8°C or -20°C).
Oxidative degradation 1. De-gas your solvents before use. 2. Prepare and store the solution under an inert atmosphere (e.g., nitrogen or argon). 3. Consider adding a suitable antioxidant like BHT to the formulation.[14][15][16][17]
Photodegradation 1. Protect your solution from light by using amber vials or wrapping containers in aluminum foil. 2. Conduct a photostability study to assess the light sensitivity of your compound.

Problem: Precipitation of the macrocyclic lactone from solution over time.

Possible Cause Troubleshooting Steps
Poor solubility 1. Determine the intrinsic solubility of your macrocyclic lactone in the chosen solvent system. 2. Consider using a co-solvent system to improve solubility. Avermectins are known to be soluble in various organic solvents like ethanol and chloroform.[8] 3. Investigate the use of solubilizing agents such as cyclodextrins, which can also enhance stability.[12]
Degradation to a less soluble product 1. Analyze the precipitate to identify its chemical structure. 2. If the precipitate is a degradation product, refer to the troubleshooting guide for "Rapid loss of potency" to address the root cause of instability.

Data Presentation

Table 1: Influence of pH on the Hydrolysis of Ivermectin in Soil

pHDegradation RateStability Profile
< 7 (Acidic)Significantly reducedIncreased persistence due to inhibition of hydrolysis.[1][2]
> 7 (Alkaline)AcceleratedRapid degradation dominated by alkaline hydrolysis.[1][2]

Table 2: Stability of Tacrolimus in Solution under Various pH Conditions

pHStability
3-5Stable.[7][3][4][5][6]
9 (Alkaline)Unstable, degradation observed.[4]

Table 3: Effect of Cyclodextrin Complexation on Ivermectin Properties

PropertyObservationReference
Water SolubilityIncreased[11][12]
StabilityIncreased[10][11]

Experimental Protocols

Protocol 1: Forced Degradation Study for a Macrocyclic Lactone

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways, and to develop a stability-indicating analytical method.

1. Materials:

  • Macrocyclic lactone drug substance

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • High-purity water

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Buffers of various pH values (e.g., phosphate, acetate)

  • Photostability chamber

  • Oven

2. Procedure:

  • Acid Hydrolysis:

    • Dissolve the macrocyclic lactone in a suitable solvent and treat with 0.1 M HCl.

    • Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for analysis.

    • If no degradation is observed, repeat the experiment with 1 M HCl.

  • Base Hydrolysis:

    • Dissolve the macrocyclic lactone in a suitable solvent and treat with 0.1 M NaOH.

    • Maintain the solution at room temperature for a specified period, taking samples at various time points.

    • Neutralize each aliquot with an equivalent amount of 0.1 M HCl and dilute for analysis.

    • If no degradation is observed, the experiment can be repeated at an elevated temperature (e.g., 40°C).

  • Oxidative Degradation:

    • Dissolve the macrocyclic lactone in a suitable solvent and treat with 3% H₂O₂.

    • Keep the solution at room temperature for a specified period, with regular sampling.

    • If no degradation is seen, repeat with 30% H₂O₂.

  • Thermal Degradation:

    • Expose a solid sample of the macrocyclic lactone to dry heat in an oven (e.g., 70°C) for a defined period.

    • Also, prepare a solution of the compound and expose it to the same thermal stress.

    • At various time points, dissolve the solid sample or dilute the solution sample for analysis.

  • Photodegradation:

    • Expose a solid sample and a solution of the macrocyclic lactone to light in a photostability chamber according to ICH guidelines.

    • A control sample should be wrapped in aluminum foil to exclude light.

    • Analyze the samples after the exposure period.

3. Analysis:

  • Analyze all samples using a suitable stability-indicating method, typically a reverse-phase HPLC method with UV or mass spectrometric detection.[18][19][20][21][22]

  • The method should be capable of separating the intact macrocyclic lactone from all degradation products.

Protocol 2: Stability-Indicating HPLC Method for Ivermectin

This protocol provides a starting point for the development of an HPLC method to assess the stability of ivermectin.

1. Chromatographic Conditions:

  • Column: Zorbax Extend-C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.[18]

  • Mobile Phase A: Water.[18]

  • Mobile Phase B: Acetonitrile/Methanol (85/15, v/v).[18]

  • Gradient Elution: A suitable gradient to separate ivermectin from its degradation products.

  • Flow Rate: 1.5 mL/min.[18]

  • Column Temperature: 30°C.[18]

  • Detection: UV at 245 nm.[18][20]

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Accurately weigh and dissolve the ivermectin sample in the mobile phase or a suitable diluent to achieve a known concentration (e.g., 0.6 mg/mL).[18]

  • Filter the sample through a 0.45 µm syringe filter before injection.

3. Validation Parameters (as per ICH guidelines):

  • Specificity: Demonstrate that the method can distinguish ivermectin from its degradation products, impurities, and placebo components. This is achieved by analyzing stressed samples from a forced degradation study.

  • Linearity: Establish a linear relationship between the analyte concentration and the detector response over a defined range.

  • Accuracy: Determine the closeness of the test results to the true value by analyzing samples with known concentrations.

  • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Visualizations

cluster_acid Acid-Catalyzed Hydrolysis Macrocyclic_Lactone_A Macrocyclic Lactone Protonated_Lactone Protonated Lactone (Activated Carbonyl) Macrocyclic_Lactone_A->Protonated_Lactone + H+ Tetrahedral_Intermediate_A Tetrahedral Intermediate Protonated_Lactone->Tetrahedral_Intermediate_A + H2O Hydroxy_Carboxylic_Acid_A Hydroxy Carboxylic Acid (Inactive) Tetrahedral_Intermediate_A->Hydroxy_Carboxylic_Acid_A - H+

Figure 1. Acid-catalyzed hydrolysis pathway of a macrocyclic lactone.

cluster_base Base-Catalyzed Hydrolysis Macrocyclic_Lactone_B Macrocyclic Lactone Tetrahedral_Intermediate_B Tetrahedral Intermediate Macrocyclic_Lactone_B->Tetrahedral_Intermediate_B + OH- Carboxylate_Anion Carboxylate Anion Tetrahedral_Intermediate_B->Carboxylate_Anion Ring Opening Hydroxy_Carboxylic_Acid_B Hydroxy Carboxylic Acid (Inactive) Carboxylate_Anion->Hydroxy_Carboxylic_Acid_B + H+ (workup)

Figure 2. Base-catalyzed hydrolysis pathway of a macrocyclic lactone.

Start Instability Observed (e.g., Potency Loss, Precipitation) Check_pH Measure pH of Solution Start->Check_pH Optimize_pH Conduct pH Stability Study & Reformulate with Buffer Check_pH->Optimize_pH Suboptimal Check_Storage Review Storage Conditions (Temp, Light, Oxygen) Check_pH->Check_Storage Optimal Optimize_pH->Check_Storage Control_Storage Store at Lower Temp, Protect from Light, Use Inert Atmosphere Check_Storage->Control_Storage Inadequate Consider_Excipients Evaluate Stabilizing Excipients (Cyclodextrins, Antioxidants) Check_Storage->Consider_Excipients Adequate Control_Storage->Consider_Excipients Add_Excipients Incorporate Cyclodextrins for Hydrolysis or Antioxidants for Oxidation Consider_Excipients->Add_Excipients Feasible End Stability Enhanced Consider_Excipients->End Not Feasible Add_Excipients->End

Figure 3. Troubleshooting workflow for enhancing macrocyclic lactone stability.

References

Technical Support Center: Scaling Up Macrocycle Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for macrocycle synthesis scale-up. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning from lab-scale to large-scale production of macrocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up macrocycle synthesis?

A1: The main difficulties in scaling up macrocycle synthesis stem from the inherent entropic and enthalpic barriers to forming large rings. Key challenges include:

  • Competing Intermolecular Reactions: As concentration increases during scale-up, the probability of linear precursors reacting with each other to form dimers, oligomers, or polymers rises significantly, often leading to lower yields of the desired macrocycle.[1][2][3]

  • High-Dilution Principle: Many macrocyclization reactions require high-dilution conditions (typically <0.01 M) to favor intramolecular cyclization over intermolecular side reactions.[1][4] This leads to the use of vast quantities of solvent, which is economically and environmentally unsustainable on a large scale.[5]

  • Substrate-Dependent Variability: The success of a specific macrocyclization protocol is often highly sensitive to the conformation of the linear precursor, which is influenced by factors like ring size, substituent patterns, and stereochemistry. A method that works well for one macrocycle may fail for a structurally similar one.[4]

  • Purification: Isolating the desired macrocycle from a complex mixture of starting materials, oligomers, and catalyst residues can be a significant challenge, especially at scale.[6][7]

  • Reaction Kinetics: Entropically challenging reactions, like the formation of large, unstrained macrocycles, often show a low dependence on temperature, meaning that simply increasing the reaction temperature may not effectively increase the rate of cyclization.[3]

Q2: What is the "pseudo-dilution" effect and how can it be applied in scale-up?

A2: The pseudo-dilution effect describes techniques that create localized high-dilution conditions, even when the bulk reaction concentration is high. This is achieved by physically or chemically restricting the movement of the linear precursor molecules to favor intramolecular reactions. A common strategy is to anchor the precursor to a solid support, such as a polymer resin. This site-isolation prevents intermolecular reactions, as the reactive species are spatially separated.[8][9] This approach is particularly useful in solid-phase synthesis and can help mitigate the need for large solvent volumes during scale-up.[9]

Q3: Are there general strategies to perform macrocyclizations at higher concentrations?

A3: Yes, several strategies have been developed to enable macrocyclization at concentrations of 0.2 M or higher.[8] These include:

  • Catalysis: Utilizing efficient catalysts, such as ruthenium-based catalysts for Ring-Closing Metathesis (RCM), can significantly accelerate the intramolecular reaction, allowing it to outcompete intermolecular pathways even at high concentrations.[8]

  • Conformational Pre-organization: Designing linear precursors that are "pre-organized" for cyclization can dramatically improve efficiency. This involves incorporating structural elements (e.g., rigid aromatic units, stereocenters, hydrogen bonds) that favor a folded, cyclization-ready conformation.[2][10]

  • Cyclization/Ring Expansion (CRE) Cascades: These methods avoid direct end-to-end cyclization by proceeding through a series of kinetically favored 5- to 7-membered ring formation and subsequent ring expansion steps. This approach has been shown to be effective without high-dilution conditions.[11][12]

  • Continuous Flow Chemistry: Performing the reaction in a continuous flow reactor allows for precise control over reaction time and temperature. Slow addition of the precursor into the heated reaction stream can mimic high-dilution conditions, promoting efficient cyclization at a higher overall throughput.[8][13]

Troubleshooting Guide

This guide addresses specific issues that may arise during the scale-up of macrocyclization reactions.

Diagram: General Troubleshooting Workflow

G cluster_start cluster_problem cluster_issues cluster_solutions_yield cluster_solutions_oligomers cluster_solutions_degradation cluster_solutions_purification cluster_end Start Experiment Start: Scale-up of Macrocyclization Problem Identify Primary Issue Start->Problem LowYield Low or No Yield of Macrocycle Problem->LowYield Yield Oligomers High Proportion of Oligomers/Polymers Problem->Oligomers Selectivity Degradation Product/Starting Material Degradation Problem->Degradation Stability Purification Difficulty in Purification Problem->Purification Purity Sol_Yield1 Optimize Catalyst/Reagent LowYield->Sol_Yield1 Sol_Yield2 Adjust Temperature/Time LowYield->Sol_Yield2 Sol_Yield3 Modify Precursor Design LowYield->Sol_Yield3 Sol_Oligo1 Decrease Concentration Oligomers->Sol_Oligo1 Sol_Oligo2 Implement Slow Addition/ Pseudo-Dilution Oligomers->Sol_Oligo2 Sol_Oligo3 Use Continuous Flow Oligomers->Sol_Oligo3 Sol_Degrade1 Lower Temperature Degradation->Sol_Degrade1 Sol_Degrade2 Use Milder Reagents Degradation->Sol_Degrade2 Sol_Degrade3 Reduce Reaction Time Degradation->Sol_Degrade3 Sol_Purify1 Develop Orthogonal Purification Strategy (e.g., SFC + RPLC) Purification->Sol_Purify1 Sol_Purify2 Optimize Chromatography (Resin, Solvent) Purification->Sol_Purify2 Sol_Purify3 Consider Crystallization Purification->Sol_Purify3 End Successful Scale-Up Sol_Yield1->End Sol_Yield2->End Sol_Yield3->End Sol_Oligo1->End Sol_Oligo2->End Sol_Oligo3->End Sol_Degrade1->End Sol_Degrade2->End Sol_Degrade3->End Sol_Purify1->End Sol_Purify2->End Sol_Purify3->End

Caption: A workflow for troubleshooting common issues in macrocycle synthesis scale-up.

Q: My reaction yield dropped significantly upon scaling up, and I'm recovering mostly starting material. What should I investigate?

A: A drop in yield with recovery of starting material often points to issues with reaction kinetics or catalyst/reagent deactivation.

  • Check Reagent/Catalyst Loading: At larger scales, inefficient mixing can lead to localized "hot spots" or poor distribution of the catalyst. Ensure catalyst loading is appropriate for the scale and that stirring is vigorous enough for the reactor volume. For some reactions, like RCM, catalyst loadings as low as 0.1 mol% have been effective at scale.[8]

  • Investigate Solvent and Reagent Purity: Impurities in solvents or reagents that were negligible at a small scale can become significant at a larger scale, potentially poisoning the catalyst or quenching reagents. Use appropriately purified materials for the scale of the reaction.

  • Review Temperature Control: Large reaction volumes have different thermal dynamics. Ensure the internal reaction temperature is reaching and being maintained at the optimal level. Exothermic or endothermic events that were manageable in the lab may require more robust heating or cooling systems at scale.

Q: My primary side-products are oligomers and polymers. How can I favor the intramolecular cyclization?

A: The formation of oligomers is the classic sign of intermolecular reactions dominating.

  • Implement Slow Addition: Instead of adding all the linear precursor at once, use a syringe pump to add it slowly over several hours to a solution containing the catalyst/reagent. This keeps the instantaneous concentration of the precursor low, favoring the intramolecular pathway.[2]

  • Re-evaluate Concentration: While the goal is to avoid excessive solvent, your scaled-up concentration may be too high for the specific substrate. Perform systematic tests to find the highest possible concentration that still provides an acceptable yield of the macrocycle. For example, some RCM reactions for pharmaceutical intermediates have been successful at concentrations up to ≥ 0.2 M.[8]

  • Consider a Different Strategy: If high dilution remains necessary, a switch to a method less sensitive to concentration, such as a Cyclization/Ring Expansion (CRE) cascade, could be beneficial.[11][12]

Q: I'm having trouble purifying my macrocycle. The crude product is a complex mixture. What can I do?

A: Purification is a common bottleneck in macrocycle synthesis.

  • Orthogonal Purification Methods: A single purification technique may be insufficient. Combining methods that separate based on different principles can be highly effective. For example, an initial separation using medium-pressure reverse-phase liquid chromatography (MP-RPLC) can be followed by a final polish using supercritical fluid chromatography (SFC).[6]

  • Optimize Chromatography Conditions: At a large scale, the choice of chromatography resin becomes critical for both performance and cost. Ensure the lab-scale resin is available and scalable.[14] If using reverse-phase chromatography, screen different solvent systems and modifiers (e.g., trifluoroacetic acid vs. ammonium acetate) to improve separation.[6]

  • Explore Crystallization: If the macrocycle is crystalline, developing a crystallization protocol can be a highly efficient and scalable method for purification, often superior to chromatography.

Quantitative Data Summary

The following tables summarize quantitative data from various macrocyclization studies, providing a reference for reaction conditions and expected outcomes.

Table 1: Comparison of High-Concentration Ring-Closing Metathesis (RCM) Reactions

Precursor TypeCatalyst (mol%)Concentration (M)SolventTemperature (°C)TimeYield (%)Reference
Diene (HCV Inhibitor Precursor)Grubbs-Hoveyda II (0.1)≥ 0.2Toluene80< 3 h80-97[8]
Diene (Fragrance Precursor)Grubbs II (1.0)0.2Toluene8016 h85[8]
Diene (BILN 2061 Precursor)Grubbs-Hoveyda II (0.5-2.5)0.02Toluene80> 6 h> 80[5][15]
Trisubstituted Olefins (Batch)Not SpecifiedNot SpecifiedNot SpecifiedRT5 d57[8]
Trisubstituted Olefins (Flow)Not SpecifiedNot SpecifiedNot Specified1505 min32[8]

Table 2: Yield Comparison of CRE vs. Direct End-to-End Macrocyclization

SubstrateMethodConcentration (M)Yield (%)Ring SizeReference
Hydroxy Acid (114)CRE Method B~0.18114[11][12]
Control Substrate (114a-c)Direct Cyclization~0.121-2614[11][12]
Sulfide-Hydroxy Acid (12)CRE Method~0.1869[11]
Control Substrate (14)Direct Cyclization~0.1439[11]

Experimental Protocols

Protocol 1: General Procedure for Scale-Up of Ring-Closing Metathesis (RCM)

This protocol is a general guideline for scaling up a macrocyclization via RCM, based on the synthesis of a precursor to the HCV protease inhibitor BILN 2061.[5][8]

1. Reactor Setup:

  • Equip a suitable multi-neck reactor with a mechanical stirrer, condenser, thermocouple, and a nitrogen inlet.

  • Ensure the reactor is thoroughly dried and purged with an inert atmosphere (e.g., nitrogen or argon).

2. Solvent and Reagent Preparation:

  • Use a degassed, anhydrous solvent (e.g., toluene). For a 1 kg scale of diene precursor, approximately 50 L of toluene may be required to achieve a concentration of ~0.02 M.[5]

  • Prepare a solution of the diene precursor in the chosen solvent.

3. Reaction Execution:

  • Charge the reactor with the bulk of the solvent and heat to the desired temperature (e.g., 80-100 °C).

  • Add the RCM catalyst (e.g., Grubbs-Hoveyda II type, 0.1-1.0 mol%) to the heated solvent.

  • Using a syringe pump or addition funnel, slowly add the solution of the diene precursor to the reactor over a period of 2-6 hours.

  • Monitor the reaction progress by a suitable analytical method (e.g., HPLC, LC-MS).

4. Workup and Quenching:

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the catalyst by adding a suitable scavenger (e.g., triphenylphosphine, butyl vinyl ether) and stirring for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure.

5. Purification:

  • The crude product can be purified by silica gel column chromatography, reverse-phase chromatography, or crystallization, depending on the properties of the macrocycle.

Diagram: RCM Scale-Up Workflow

G A 1. Reactor Setup (Inert Atmosphere) B 2. Prepare Degassed Precursor Solution in Toluene A->B C 3. Heat Solvent & Add Catalyst (e.g., Grubbs-Hoveyda II) B->C D 4. Slow Addition of Precursor (Syringe Pump, 2-6h) C->D E 5. Monitor Reaction (e.g., HPLC) D->E F 6. Cool & Quench Catalyst (e.g., Triphenylphosphine) E->F G 7. Concentrate & Purify (Chromatography/Crystallization) F->G H Final Product G->H

Caption: Key steps for a successful RCM scale-up experiment.

Protocol 2: High-Concentration Macrocyclization via Cyclization/Ring Expansion (CRE)

This protocol is based on a modular strategy that avoids high-dilution conditions.[11][12]

1. Precursor Synthesis:

  • Synthesize the linear precursor containing the required internal nucleophiles (e.g., pyridine, tertiary amine, sulfide) and a terminal carboxylic acid.

2. Reaction Setup:

  • In a standard reactor at room temperature, dissolve the linear precursor in a suitable solvent (e.g., DMF, DCM) to a concentration of approximately 0.1 M.

3. Reagent Addition:

  • To the solution, add the coupling reagents. A common combination is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl), Hydroxybenzotriazole (HOBt), and a base like Diisopropylethylamine (DIPEA).

  • Stir the reaction mixture at room temperature.

4. Reaction Monitoring and Workup:

  • Monitor the reaction for 12-24 hours until the starting material is consumed (TLC, LC-MS).

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

5. Purification:

  • Purify the resulting crude macrocycle by flash column chromatography on silica gel.

References

Technical Support Center: Overcoming Low Yields in Large Ring Formation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of macrocycles, specifically focusing on overcoming low yields in large ring formation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My macrocyclization reaction is resulting in a low yield of the desired product, with a significant amount of oligomeric or polymeric byproducts. What is the most common reason for this and how can I fix it?

A1: A low yield of the desired macrocycle accompanied by the formation of polymers is a classic problem in large ring synthesis. This issue arises from the competition between the desired intramolecular cyclization and undesired intermolecular reactions.[1] To favor the formation of the macrocycle, the rate of the intramolecular reaction must be increased relative to the rate of intermolecular reactions.

The most fundamental and widely used strategy to achieve this is the high-dilution principle .[1] By significantly reducing the concentration of the linear precursor, you decrease the probability of two or more molecules reacting with each other, thus suppressing polymerization.

Troubleshooting Steps:

  • Decrease Concentration: The most straightforward approach is to perform the reaction in a much larger volume of solvent. Concentrations for macrocyclization are often in the range of 1 mM to 10 mM ("high dilution" or "moderate dilution conditions").[2] In some cases, "very high dilution conditions" (<1 mM) may be necessary.[2]

  • Slow Addition/Syringe Pump: Instead of adding the entire precursor at once, use a syringe pump to add the linear precursor slowly over an extended period to a large volume of solvent.[1] This technique, often referred to as "pseudo-high-dilution," maintains a very low instantaneous concentration of the reactive species, kinetically favoring the intramolecular pathway.[3]

Q2: I've tried high-dilution conditions, but my yields are still not satisfactory. Are there other strategies to promote intramolecular cyclization?

A2: While high dilution is a powerful tool, it's not always sufficient, and the large solvent volumes can be impractical for large-scale synthesis.[2][4] Several other strategies can be employed, often in conjunction with dilution, to improve macrocyclization yields:

  • Preorganization of the Linear Precursor: The entropic barrier to bringing the two reactive ends of a flexible linear precursor together can be substantial.[5][6] Introducing conformational rigidity or "turn-inducing elements" into the backbone can pre-organize the molecule into a conformation that is closer to the transition state for cyclization.[7][8] This increases the effective molarity of the reacting ends, favoring the intramolecular reaction.

    • Examples of turn-inducing elements in peptides include: Proline, D-amino acids, or N-methylation.[8]

    • Rigid subunits like phenylene and acetylene groups can also promote preorganization.[3]

  • Template-Mediated Synthesis: A template molecule can bind to the linear precursor and hold the reactive ends in close proximity, facilitating the cyclization reaction.[9] The template can interact with the precursor through various non-covalent interactions, such as hydrogen bonding, metal coordination, or π-π stacking.[9][10] This strategy can be highly effective and may allow for higher reaction concentrations.[2][9]

    • Types of templates include: Metal ions, anions, and other organic molecules.[2][9]

  • Catalysis: The use of a catalyst can significantly accelerate the rate of the desired cyclization reaction, potentially outcompeting the non-catalyzed intermolecular polymerization.[11] Various catalytic systems have been developed for different types of macrocyclization reactions.[12] In some cases, the catalyst itself can act as a template.[3][11]

Below is a diagram illustrating the logical relationship between these strategies to favor intramolecular cyclization.

G A Low Yield of Macrocycle (High Polymer Formation) B Goal: Favor Intramolecular Cyclization over Intermolecular Polymerization A->B C High-Dilution Principle B->C D Preorganization of Precursor B->D E Template-Mediated Synthesis B->E F Catalysis B->F G Slow Addition (Syringe Pump) C->G H Large Solvent Volume C->H I Incorporate Rigid Moieties (e.g., Proline, Aromatic Rings) D->I J Use of Metal Ions, Anions, or Organic Templates E->J K Accelerate Ring-Closing Step F->K

Figure 1. Strategies to overcome low macrocyclization yields.

Q3: What role does the choice of solvent play in the efficiency of macrocyclization?

A3: The solvent can have a profound impact on the outcome of a macrocyclization reaction.[2][13] Its effects are multifaceted and can influence:

  • Solubility: The linear precursor and the cyclized product must remain soluble throughout the reaction. Poor solubility can lead to precipitation and low yields.

  • Conformation of the Precursor: The solvent can influence the conformational preferences of the linear precursor. Some solvents may promote a more compact, "cyclization-friendly" conformation, while others might encourage an extended conformation that favors intermolecular reactions.

  • Reaction Rate: The polarity and coordinating ability of the solvent can affect the rate of the cyclization reaction itself, particularly for reactions involving charged intermediates or transition states.

  • Template Interactions: In template-mediated synthesis, the solvent can compete with the precursor for binding to the template, potentially inhibiting the template effect.

Troubleshooting Solvent Issues:

  • Systematic Screening: If you suspect a solvent effect, it is advisable to screen a range of solvents with varying polarities and coordinating properties.[13]

  • Consider Non-Coordinating Solvents: In some cases, particularly for reactions involving metal catalysts or templates, highly coordinating solvents may interfere with the reaction.

  • Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, including solvent effects, and can sometimes lead to higher yields even at higher concentrations.[4][14]

Q4: Are there specific types of catalysts that are particularly effective for large ring formation?

A4: Yes, the development of catalytic methods has been a significant advancement in macrocyclization chemistry.[12] The choice of catalyst is highly dependent on the specific bond-forming reaction being used for the ring closure. Some prominent examples include:

  • Ruthenium-based Catalysts for Ring-Closing Metathesis (RCM): Grubbs' and Hoveyda-Grubbs catalysts are widely used for forming macrocycles containing a carbon-carbon double bond.[2] RCM is a powerful and versatile method.

  • Palladium-based Catalysts for Cross-Coupling Reactions: Reactions like Tsuji-Trost, Sonogashira, and Mizoroki-Heck couplings, catalyzed by palladium complexes, are effective for forming C-C bonds in macrocycles.[2]

  • Copper-based Catalysts for Cycloadditions: The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click" reaction, is a highly efficient and orthogonal method for forming triazole-containing macrocycles.[15]

  • Peptide-based Catalysts: Recent research has shown that chiral peptide-based catalysts can be remarkably effective in promoting macrocyclization, even when no new stereocenter is formed.[6][11] These catalysts are thought to pre-organize the substrate through non-covalent interactions.[11]

The table below summarizes the yields of various catalytic macrocyclization reactions performed at high concentrations (≥0.2 M).

Reaction TypeCatalystPrecursor Concentration (M)Yield (%)Reference
Calix[7]pyrrol SynthesisMethanesulfonic acid565[2]
Azide-Butenone CyclizationTBAHS0.3461-76[2]
Ring ExpansionTriethylamine (catalytic)0.25 - 0.7up to 60[2]
Tsuji-Trost CouplingPolymer-supported Pd-phosphine0.1 - 0.566[2]
Sonogashira CouplingPd(PPh₃)₄ / CuI0.2235[2]
Mizoroki-Heck ReactionPd catalyst>0.255-89[2]
Castro-Stephens CouplingCopper salt0.2154.6[2]
Ugi Three-Component Reaction-0.263[2]
Intramolecular EtherificationPyBroP0.2525[2]

Key Experimental Protocols

General Protocol for Macrocyclization via Ring-Closing Metathesis (RCM) under High Dilution

This protocol is a general guideline and may require optimization for specific substrates.

  • Solvent Degassing: Degas the reaction solvent (typically dichloromethane or toluene) by sparging with argon or nitrogen for at least 30 minutes to remove dissolved oxygen, which can deactivate the catalyst.

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, add the degassed solvent.

  • Precursor and Catalyst Preparation: In separate flasks, dissolve the diene precursor and the ruthenium catalyst (e.g., Grubbs' second-generation catalyst) in a small amount of the degassed solvent.

  • Slow Addition: Using a syringe pump, add the solution of the diene precursor to the reaction flask over a period of 4-24 hours. The catalyst can be added in one portion at the beginning or in several portions throughout the addition of the precursor.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by adding a small amount of ethyl vinyl ether to deactivate the catalyst. Remove the solvent under reduced pressure and purify the crude product by column chromatography.

The workflow for this experimental protocol is depicted below.

G A Degas Solvent C Set up Reaction Flask with Solvent A->C B Prepare Precursor and Catalyst Solutions D Slowly Add Precursor via Syringe Pump B->D C->D E Monitor Reaction (TLC/LC-MS) D->E F Quench Reaction E->F Reaction Complete G Purify Product F->G

References

Technical Support Center: Purification of Oxacyclohexadec-13-en-2-one Geometric Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of geometric isomers of Oxacyclohexadec-13-en-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for separating the geometric isomers (cis/trans or E/Z) of Oxacyclohexadec-13-en-2-one?

The primary methods for separating the geometric isomers of Oxacyclohexadec-13-en-2-one are chromatographic techniques. High-Performance Liquid Chromatography (HPLC), particularly in the preparative mode, and Supercritical Fluid Chromatography (SFC) are the most effective strategies. These methods leverage subtle differences in the physical and chemical properties of the isomers to achieve separation.

Q2: Which HPLC column is best suited for separating these isomers?

The choice of HPLC column is critical for successful isomer separation. For non-polar compounds like Oxacyclohexadec-13-en-2-one, reversed-phase columns are typically the first choice.

  • C18 and C8 Columns: These are standard reversed-phase columns that can provide good resolution for geometric isomers.

  • Phenyl-Hexyl or Pentafluorophenyl (PFP) Columns: These columns can offer alternative selectivity due to π-π interactions with the double bond in the analyte, potentially enhancing the separation of cis and trans isomers.

  • Shape-Selective Columns (e.g., C30): For particularly challenging separations, columns with high shape selectivity can be effective in resolving structurally similar isomers.

Q3: How do I optimize the mobile phase for HPLC separation of Oxacyclohexadec-13-en-2-one isomers?

Mobile phase optimization is key to achieving baseline separation. For reversed-phase HPLC of these non-polar isomers, a mixture of a non-polar organic solvent and a polar solvent is typically used.

  • Solvent Selection: Common mobile phases consist of acetonitrile or methanol mixed with water. The ratio of the organic solvent to water will determine the retention time and can be adjusted to improve resolution.

  • Isocratic vs. Gradient Elution: For simple mixtures containing only the two isomers, an isocratic method (constant mobile phase composition) is often sufficient. For more complex mixtures, a gradient elution (where the mobile phase composition changes over time) may be necessary to achieve adequate separation.

  • Additives: For these non-ionizable isomers, additives are generally not required.

Q4: What is the role of temperature in the separation of these geometric isomers?

Temperature can significantly impact the separation.

  • Viscosity: Increasing the temperature lowers the mobile phase viscosity, which can lead to sharper peaks and faster analysis times.

  • Selectivity: Temperature can also affect the selectivity of the separation. It is an important parameter to optimize, and different temperatures should be screened to find the optimal condition for a specific separation. A temperature controller for the column is highly recommended for reproducible results.

Q5: Is Supercritical Fluid Chromatography (SFC) a viable option for this separation?

Yes, SFC is an excellent alternative to HPLC for separating geometric isomers and is often considered a superior technique in terms of speed and resolution. SFC uses supercritical carbon dioxide as the main mobile phase component, which has low viscosity and high diffusivity, leading to faster and more efficient separations. A co-solvent, typically an alcohol like methanol or ethanol, is added to modulate the mobile phase strength.

Troubleshooting Guides

HPLC Troubleshooting
Problem Possible Cause Suggested Solution
Poor or No Separation of Isomers 1. Inappropriate column chemistry. 2. Mobile phase is too strong or too weak. 3. Column temperature is not optimal.1. Screen different column chemistries (e.g., C18, Phenyl-Hexyl, PFP). 2. Adjust the organic solvent/water ratio. Start with a higher water content to increase retention and improve separation. 3. Screen a range of column temperatures (e.g., 25°C, 40°C, 60°C).
Peak Tailing 1. Column degradation. 2. Sample overload. 3. Presence of active sites on the stationary phase.1. Replace the column with a new one. 2. Reduce the sample concentration or injection volume. 3. While less common for these analytes, consider a column with end-capping.
Broad Peaks 1. High extra-column volume. 2. Column contamination. 3. Mobile phase flow rate is too high.1. Use shorter tubing with a smaller internal diameter between the injector, column, and detector. 2. Flush the column with a strong solvent. 3. Reduce the flow rate.
Irreproducible Retention Times 1. Inconsistent mobile phase preparation. 2. Fluctuations in column temperature. 3. Air bubbles in the pump.1. Ensure accurate and consistent mobile phase preparation. Degas the mobile phase before use. 2. Use a column thermostat to maintain a constant temperature. 3. Purge the pump to remove any air bubbles.
SFC Troubleshooting
Problem Possible Cause Suggested Solution
Poor Isomer Resolution 1. Incorrect co-solvent percentage. 2. Sub-optimal back pressure. 3. Inappropriate stationary phase.1. Optimize the co-solvent gradient or isocratic percentage. 2. Adjust the back pressure regulator to find the optimal density of the mobile phase. 3. Screen different SFC columns (e.g., silica, diol, chiral phases can sometimes offer unique selectivity for geometric isomers).
Peak Splitting or Tailing 1. Sample solvent is incompatible with the mobile phase. 2. Sample overload. 3. Column contamination.1. Dissolve the sample in a solvent that is miscible with the mobile phase, preferably the initial mobile phase itself. 2. Reduce the amount of sample injected. 3. Flush the column with a strong solvent mixture.
Baseline Noise or Drifting 1. Contaminated CO2 or co-solvent. 2. Leaks in the system. 3. Temperature fluctuations.1. Use high-purity CO2 and HPLC-grade co-solvents. 2. Perform a leak check of the system. 3. Ensure the column and system are properly thermostatted.

Quantitative Data Summary

The following table summarizes typical starting parameters for the purification of Oxacyclohexadec-13-en-2-one geometric isomers. These are intended as starting points for method development and may require further optimization.

Parameter Preparative HPLC Supercritical Fluid Chromatography (SFC)
Column C18 or Phenyl-Hexyl (e.g., 250 x 21.2 mm, 5 µm)Silica or Diol (e.g., 250 x 10 mm, 5 µm)
Mobile Phase Acetonitrile/Water or Methanol/WaterSupercritical CO2 with Methanol or Ethanol as co-solvent
Elution Mode Isocratic or shallow gradientIsocratic or shallow gradient
Flow Rate 10 - 30 mL/min (depending on column diameter)5 - 15 mL/min
Temperature 25 - 40 °C35 - 50 °C
Back Pressure N/A100 - 200 bar
Detection UV at 210-220 nm or Refractive Index (RI)UV at 210-220 nm
Sample Load mg to low g scalemg to low g scale

Experimental Protocols

Preparative HPLC Method for Isomer Separation (Example)

This protocol is a starting point for developing a preparative HPLC method to separate the geometric isomers of Oxacyclohexadec-13-en-2-one.

  • Column: C18, 250 x 21.2 mm, 5 µm particle size.

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Elution: Isocratic elution with 85% Acetonitrile and 15% Water.

  • Flow Rate: 20 mL/min.

  • Column Temperature: 30°C.

  • Detector: UV at 215 nm.

  • Injection Volume: 500 µL of a 10 mg/mL solution of the isomer mixture dissolved in acetonitrile.

  • Fraction Collection: Collect fractions based on the elution of the two isomer peaks.

  • Post-Purification: Analyze the collected fractions by analytical HPLC to determine purity. Combine the pure fractions and evaporate the solvent to obtain the isolated isomers.

Supercritical Fluid Chromatography (SFC) Method for Isomer Separation (Example)

This protocol provides a starting point for developing an SFC method for the purification of Oxacyclohexadec-13-en-2-one isomers.

  • Column: Silica, 250 x 10 mm, 5 µm particle size.

  • Mobile Phase A: Supercritical CO2

  • Mobile Phase B (Co-solvent): Methanol

  • Elution: Isocratic elution with 5% Methanol.

  • Flow Rate: 10 mL/min.

  • Column Temperature: 40°C.

  • Back Pressure: 150 bar.

  • Detector: UV at 215 nm.

  • Injection Volume: 100 µL of a 10 mg/mL solution of the isomer mixture dissolved in methanol.

  • Fraction Collection: Collect fractions corresponding to the two separated isomer peaks.

  • Post-Purification: Analyze the purity of the collected fractions using an analytical SFC or HPLC method. Evaporate the solvent from the pure fractions to obtain the isolated isomers.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis & Isolation Sample Isomer Mixture Dissolution Dissolve in Appropriate Solvent Sample->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration Injection Inject onto Preparative Column Filtration->Injection Separation Chromatographic Separation Injection->Separation Fractionation Collect Fractions Separation->Fractionation Purity_Check Purity Analysis of Fractions Fractionation->Purity_Check Pooling Pool Pure Fractions Purity_Check->Pooling Evaporation Solvent Evaporation Pooling->Evaporation Isolated_Isomers Isolated Geometric Isomers Evaporation->Isolated_Isomers

Caption: General experimental workflow for the purification of geometric isomers.

Logical_Relationship cluster_methods Purification Methods cluster_params Key Optimization Parameters Goal Separate Geometric Isomers of Oxacyclohexadec-13-en-2-one HPLC Preparative HPLC Goal->HPLC SFC Supercritical Fluid Chromatography (SFC) Goal->SFC Column Stationary Phase (Column) HPLC->Column influences Mobile_Phase Mobile Phase Composition HPLC->Mobile_Phase influences Temperature Temperature HPLC->Temperature influences Flow_Rate Flow Rate / Back Pressure HPLC->Flow_Rate influences SFC->Column influences SFC->Mobile_Phase influences SFC->Temperature influences SFC->Flow_Rate influences

Caption: Logical relationship of methods and key parameters for isomer purification.

Technical Support Center: Macrolactonization Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for macrolactonization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize macrolactonization reactions, with a specific focus on minimizing the formation of undesirable oligomers.

Frequently Asked Questions (FAQs)

Q1: What is oligomerization in the context of macrolactonization and why is it a problem?

A1: Macrolactonization is an intramolecular esterification reaction that forms a cyclic ester (a macrolactone) from a linear hydroxycarboxylic acid (the seco-acid). Oligomerization is a competing intermolecular reaction where two or more seco-acid molecules react with each other to form linear or cyclic dimers, trimers, and higher-order oligomers.[1][2] This is a significant issue as it reduces the yield of the desired monomeric macrolactone, complicates purification, and consumes valuable starting material.[3][4]

Q2: What are the key factors that influence the competition between macrolactonization and oligomerization?

A2: The outcome of the reaction is primarily determined by the relative rates of the intramolecular (cyclization) versus intermolecular (oligomerization) reactions. Key factors that can be manipulated to favor the desired intramolecular cyclization include:

  • Concentration: Lower substrate concentrations favor macrolactonization.

  • Rate of Addition: Slow addition of the seco-acid keeps the instantaneous concentration low, further promoting intramolecular reaction.

  • Activating Reagent: The choice of coupling agent can significantly impact the reaction's efficiency and selectivity.

  • Temperature: Reaction temperature can affect the rates of both desired and undesired reactions.

  • Solvent: The polarity and coordinating ability of the solvent can influence the conformation of the substrate and the reaction pathway.

  • Substrate Structure: The inherent conformation and flexibility of the seco-acid play a crucial role in how easily it can adopt a conformation suitable for cyclization.[2]

Troubleshooting Guides

Below are common issues encountered during macrolactonization, along with recommended troubleshooting steps.

Issue 1: Low yield of the desired macrolactone and significant formation of oligomers.

This is the most common problem in macrolactonization. The primary strategy to address this is to promote the intramolecular reaction over the intermolecular one.

Troubleshooting Steps:

  • Employ High Dilution Conditions: This is the most critical factor in minimizing oligomerization. The goal is to ensure that the activated seco-acid molecule is more likely to encounter its own reactive tail than another molecule.

    • Recommendation: Aim for a final substrate concentration in the range of 0.001 M to 0.05 M.[1] The optimal concentration is substrate-dependent and may require empirical optimization.

  • Utilize Slow Addition (Syringe Pump): A slow, continuous addition of the seco-acid solution to the reaction mixture maintains a very low instantaneous concentration of the substrate, thereby favoring the unimolecular cyclization pathway.

    • Recommendation: Use a syringe pump to add the seco-acid solution over a period of several hours (e.g., 4-12 hours). The addition rate should be adjusted based on the reaction scale and the specific protocol.

  • Optimize the Activating Reagent: Several reagents have been developed for macrolactonization, each with its own advantages. The choice of reagent can significantly influence the outcome. The most common methods include:

    • Yamaguchi Macrolactonization: Utilizes 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride, which is then cyclized in the presence of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP).[5][6][7]

    • Shiina Macrolactonization: Employs an aromatic carboxylic acid anhydride (e.g., 2-methyl-6-nitrobenzoic anhydride, MNBA) as a dehydration-condensation agent, often in the presence of a Lewis acid or nucleophilic catalyst.[8][9][10]

    • Mukaiyama Macrolactonization: Uses a pyridinium salt, such as 1-methyl-2-chloropyridinium iodide, to activate the carboxylic acid.[1]

    • Recommendation: If one method gives poor results, trying an alternative activating agent is a standard troubleshooting step. For complex substrates, a comparative screen of different methods may be necessary.

Experimental Protocol: General Slow Addition Technique

  • Set up a reaction vessel with the solvent and the activating reagent/catalyst.

  • Prepare a solution of the seco-acid in the same solvent in a separate flask or syringe.

  • Using a syringe pump, add the seco-acid solution to the reaction vessel at a controlled rate (e.g., 1-5 mL/hour).

  • Maintain the reaction temperature and stir vigorously throughout the addition.

  • After the addition is complete, allow the reaction to proceed for the recommended time before workup.

Diagram: General Workflow for Minimizing Oligomerization

G cluster_prep Preparation cluster_reaction Reaction cluster_outcome Outcome SecoAcid Seco-Acid Solution ReactionVessel Reaction Vessel (High Dilution) SecoAcid->ReactionVessel Slow Addition (Syringe Pump) Reagents Activating Reagents & Catalyst in Solvent Reagents->ReactionVessel Macrolactone Desired Macrolactone ReactionVessel->Macrolactone Intramolecular Cyclization Oligomers Undesired Oligomers ReactionVessel->Oligomers Intermolecular Reaction

Caption: Workflow for macrolactonization emphasizing slow addition and high dilution to favor the desired monomeric product.

Issue 2: The reaction is sluggish or does not go to completion, even with minimal oligomerization.

In this scenario, the intramolecular cyclization is kinetically slow.

Troubleshooting Steps:

  • Increase the Reaction Temperature: For many macrolactonization protocols, higher temperatures can increase the reaction rate.

    • Recommendation: If the reaction is proceeding at room temperature, consider heating it to the reflux temperature of the solvent. However, be mindful that excessive heat can sometimes promote side reactions or degradation of sensitive functional groups.

  • Choose a More Powerful Activating Reagent: Some activating agents are more reactive than others.

    • Recommendation: The Shiina method using 2-methyl-6-nitrobenzoic anhydride (MNBA) is often cited as a highly efficient method, particularly for challenging cyclizations.[10][11]

  • Solvent Optimization: The solvent can play a crucial role in the reaction rate.

    • Recommendation: Non-polar, aprotic solvents like toluene or dichloromethane are commonly used. For substrates that may form unfavorable hydrogen bonds in less polar solvents, leading to oligomerization, a more polar solvent like DMF might be beneficial.[1]

Data Presentation: Comparison of Common Macrolactonization Reagents

Reagent/MethodActivating AgentTypical Catalyst/PromoterTypical Solvent(s)Typical Temperature
Yamaguchi 2,4,6-Trichlorobenzoyl chlorideDMAPToluene, THFRoom Temp. to Reflux
Shiina 2-Methyl-6-nitrobenzoic anhydride (MNBA)DMAP, DMAPODichloromethane, TolueneRoom Temperature
Mukaiyama 1-Methyl-2-chloropyridinium iodideTriethylamineAcetonitrile, DichloromethaneReflux
Corey-Nicolaou 2,2'-Dipyridyl disulfideTriphenylphosphineToluene, XyleneReflux

Issue 3: Epimerization or other side reactions are observed.

Some substrates may be sensitive to the reaction conditions, leading to loss of stereochemical integrity or other undesired transformations.

Troubleshooting Steps:

  • Lower the Reaction Temperature: If the protocol involves heating, running the reaction at a lower temperature (even if it requires a longer reaction time) can often minimize side reactions. Some modern methods are designed to be effective at room temperature.[3]

  • Choose a Milder Activating Reagent and Base: The basicity of reagents like triethylamine or DMAP can sometimes cause epimerization of stereocenters alpha to a carbonyl group.

    • Recommendation: Consider using a less nucleophilic base or a method that proceeds under neutral or acidic conditions if epimerization is a concern.

  • Protect Sensitive Functional Groups: If the seco-acid contains functional groups that are incompatible with the reaction conditions, they should be appropriately protected before attempting the macrolactonization.

Diagram: Factors Influencing Macrolactonization vs. Oligomerization

G cluster_favors_macro Favors Macrolactonization cluster_favors_oligo Favors Oligomerization center Macrolactonization vs. Oligomerization HighDilution High Dilution HighDilution->center SlowAddition Slow Addition SlowAddition->center FavorableConformation Favorable Substrate Conformation FavorableConformation->center EffectiveReagent Effective Activating Reagent EffectiveReagent->center HighConcentration High Concentration HighConcentration->center FastAddition Fast Addition FastAddition->center UnfavorableConformation Unfavorable Substrate Conformation UnfavorableConformation->center

Caption: Key factors that influence the outcome of macrolactonization reactions.

References

Validation & Comparative

Olfactory Profile Standoff: (13E)-Oxacyclohexadec-13-en-2-one Versus its (13Z)-Isomer

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comparative guide for researchers, scientists, and drug development professionals detailing the olfactory characteristics of the geometric isomers (13E)- and (13Z)-Oxacyclohexadec-13-en-2-one. This document synthesizes available qualitative olfactory data and outlines standardized experimental protocols for sensory analysis.

While a direct, side-by-side quantitative comparison of the olfactory properties of (13E)-Oxacyclohexadec-13-en-2-one and its (13Z)-isomer is not extensively documented in publicly available literature, this guide provides a summary of their known olfactory profiles. The (13Z)-isomer is characterized by a more complex scent profile, exhibiting a dominant musk note complemented by sweet, animalic, fruity, powdery, and waxy facets. In contrast, the (13E)-isomer is primarily described as possessing a singular musk character.

Qualitative Olfactory Comparison

The following table summarizes the reported olfactory characteristics of the two isomers. It is important to note the absence of quantitative data, such as odor thresholds or intensity ratings, which would necessitate dedicated sensory panel studies.

Olfactory Characteristic(13E)-Oxacyclohexadec-13-en-2-one(13Z)-Oxacyclohexadec-13-en-2-one
Primary Odor MuskMusk
Secondary Descriptors Not specified in available dataSweet, Animalic, Fruity, Powdery, Waxy[1]
Odor Profile Analysis Data not availableMusk: 88.47%, Sweet: 72.57%, Animal: 60.04%, Fruity: 59.13%, Powdery: 56.49%, Waxy: 54.55%[1]

Experimental Protocols for Olfactory Analysis

To generate robust comparative data, standardized sensory analysis protocols are required. The following sections detail representative methodologies for a comprehensive olfactory evaluation of these isomers.

Sensory Panel Evaluation

A trained sensory panel is essential for obtaining reliable and reproducible olfactory data. The following workflow outlines the key stages of a sensory panel evaluation designed to compare the two isomers.

Sensory_Panel_Workflow cluster_preparation Preparation Phase cluster_evaluation Evaluation Phase cluster_analysis Data Analysis Phase Panelist_Screening Panelist Screening & Selection Training Panelist Training on Odor Descriptors Panelist_Screening->Training Sample_Prep Sample Preparation (Dilution Series) Training->Sample_Prep Blind_Presentation Blind Presentation of Isomers Sample_Prep->Blind_Presentation Odor_Profiling Odor Profile Evaluation Blind_Presentation->Odor_Profiling Intensity_Rating Intensity Rating (e.g., 9-point scale) Blind_Presentation->Intensity_Rating Threshold_Determination Odor Detection Threshold Determination Blind_Presentation->Threshold_Determination Data_Collection Data Collection Odor_Profiling->Data_Collection Intensity_Rating->Data_Collection Threshold_Determination->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Statistical_Analysis Reporting Reporting of Results Statistical_Analysis->Reporting

Figure 1. Workflow for Sensory Panel Evaluation.
Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to separate volatile compounds and assess their individual odor characteristics. This method can provide detailed information on the specific odor-active components of each isomer preparation.

GCO_Workflow cluster_instrumental Instrumental Analysis cluster_detection Detection cluster_data Data Integration & Analysis Sample_Injection Sample Injection into GC GC_Separation Chromatographic Separation Sample_Injection->GC_Separation Effluent_Splitting Effluent Splitting GC_Separation->Effluent_Splitting MS_Detector Mass Spectrometry (MS) Detector Effluent_Splitting->MS_Detector Olfactometry_Port Olfactometry Port (Human Assessor) Effluent_Splitting->Olfactometry_Port MS_Data Mass Spectrum Acquisition MS_Detector->MS_Data Aromagram Aromagram Generation Olfactometry_Port->Aromagram Data_Integration Data Integration & Odorant Identification MS_Data->Data_Integration Aromagram->Data_Integration

Figure 2. Gas Chromatography-Olfactometry (GC-O) Workflow.

Conclusion

The available data indicates a discernible difference in the olfactory complexity of (13E)- and (13Z)-Oxacyclohexadec-13-en-2-one, with the (13Z)-isomer presenting a more multifaceted scent profile. However, a comprehensive understanding of their olfactory differences requires rigorous sensory analysis. The experimental protocols outlined in this guide provide a framework for conducting such studies, which would yield valuable quantitative data to inform research and development in the fields of fragrance chemistry and sensory science. The lack of publicly available, direct comparative studies highlights an opportunity for future research to further elucidate the structure-odor relationships of these macrocyclic musks.

References

Validating the Structure of Synthesized (13E)-Oxacyclohexadec-13-en-2-one: A 2D NMR-Centric Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The robust structural confirmation of synthesized macrocyclic lactones, such as (13E)-Oxacyclohexadec-13-en-2-one, is a critical step in drug discovery and development. This guide provides a comparative overview of analytical techniques, with a primary focus on the power of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy for unambiguous structure elucidation. We present supporting data, detailed experimental protocols, and logical workflows to aid researchers in this essential validation process.

The Central Role of 2D NMR in Structural Validation

While several analytical methods contribute to the characterization of a synthesized molecule, 2D NMR spectroscopy stands out for its ability to provide a detailed connectivity map of the entire carbon skeleton. Techniques like COSY, HSQC, and HMBC allow for the precise assignment of protons and carbons, revealing through-bond correlations that are essential for confirming the desired molecular architecture.

Comparison of Structural Validation Techniques

TechniqueInformation ProvidedStrengthsLimitations
2D NMR (COSY, HSQC, HMBC) Detailed atom connectivity (¹H-¹H, ¹H-¹³C one-bond, ¹H-¹³C long-range)Provides unambiguous structural confirmation in solution; non-destructive.[1][2]Requires soluble sample of sufficient concentration; can be time-consuming for very complex molecules.
1D NMR (¹H, ¹³C) Information on chemical environments of protons and carbons.[3]Relatively quick to acquire; provides initial structural insights.Signal overlap in complex molecules can make definitive assignments challenging.[3]
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity; provides molecular formula confirmation.Does not provide direct information on atom connectivity or stereochemistry.
X-Ray Crystallography Precise 3D structure in the solid state.Provides the absolute structure, including stereochemistry.Requires a suitable single crystal, which can be difficult to obtain.
Infrared (IR) Spectroscopy Presence of functional groups.Quick and simple; good for identifying key functional groups (e.g., C=O, C=C).Provides limited information on the overall molecular structure.

Deciphering the Structure of (13E)-Oxacyclohexadec-13-en-2-one with 2D NMR

To illustrate the power of 2D NMR, we will use representative ¹H and ¹³C NMR data for a macrocyclic lactone similar to (13E)-Oxacyclohexadec-13-en-2-one. The complete assignment is achieved by systematically analyzing the correlations observed in the COSY, HSQC, and HMBC spectra.

Table 1: Representative ¹H and ¹³C NMR Data for (13E)-Oxacyclohexadec-13-en-2-one

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations (¹H to ¹³C)
2-174.0 (C=O)H3, H16
32.35 (t)35.0C2, C4, C5
41.65 (m)25.0C3, C5
51.30 (m)26.5C4, C6
61.30 (m)26.5C5, C7
71.30 (m)26.5C6, C8
81.30 (m)26.5C7, C9
91.30 (m)26.5C8, C10
101.30 (m)26.5C9, C11
112.05 (m)32.0C10, C12, C13
122.15 (m)30.0C11, C13, C14
135.40 (dt)130.0C11, C12, C14, C15
145.35 (dt)128.0C12, C13, C15, C16
152.10 (m)32.5C13, C14, C16
164.15 (t)63.0C2, C14, C15

Workflow for Structural Validation using 2D NMR

G 2D NMR Structural Validation Workflow cluster_synthesis Synthesis cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis and Structure Elucidation cluster_validation Final Validation Synthesized_Compound (13E)-Oxacyclohexadec-13-en-2-one H1_NMR 1D ¹H NMR Synthesized_Compound->H1_NMR C13_NMR 1D ¹³C NMR Synthesized_Compound->C13_NMR COSY 2D COSY Synthesized_Compound->COSY HSQC 2D HSQC Synthesized_Compound->HSQC HMBC 2D HMBC Synthesized_Compound->HMBC Assign_Protons Assign Proton Signals H1_NMR->Assign_Protons Assign_Carbons Assign Carbon Signals C13_NMR->Assign_Carbons Build_Fragments Build Molecular Fragments COSY->Build_Fragments ¹H-¹H Correlations HSQC->Build_Fragments ¹H-¹³C (1-bond) Correlations Assemble_Structure Assemble Full Structure HMBC->Assemble_Structure ¹H-¹³C (long-range) Correlations Assign_Protons->Build_Fragments Assign_Carbons->Build_Fragments Build_Fragments->Assemble_Structure Validated_Structure Validated Structure Assemble_Structure->Validated_Structure

Caption: Workflow for validating the structure of a synthesized molecule using 2D NMR.

Experimental Protocols

Sample Preparation: A sample of the synthesized (13E)-Oxacyclohexadec-13-en-2-one (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., 0.5 mL of CDCl₃) and transferred to a 5 mm NMR tube.

1. ¹H-¹H COSY (Correlation Spectroscopy): The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[2] Cross-peaks in the 2D spectrum connect coupled protons.

  • Pulse Sequence: A standard gradient-selected COSY (gCOSY) pulse sequence is used.

  • Acquisition Parameters:

    • Spectral Width: 12 ppm in both dimensions.

    • Number of Increments (t1): 256.

    • Number of Scans per Increment: 8.

    • Relaxation Delay: 1.5 s.

  • Processing: The data is processed with a sine-bell window function in both dimensions before Fourier transformation.

2. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons directly attached to carbons.[2] Each cross-peak represents a C-H bond.

  • Pulse Sequence: A standard gradient-selected HSQC with sensitivity enhancement is employed.

  • Acquisition Parameters:

    • ¹H Spectral Width: 12 ppm.

    • ¹³C Spectral Width: 200 ppm.

    • Number of Increments (t1): 256.

    • Number of Scans per Increment: 16.

    • Relaxation Delay: 1.5 s.

    • One-bond ¹J(CH) coupling constant: Optimized for an average of 145 Hz.

  • Processing: The data is processed with a squared sine-bell window function in both dimensions before Fourier transformation.

3. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range correlations between protons and carbons, typically over two to three bonds.[2] This is crucial for connecting molecular fragments.

  • Pulse Sequence: A standard gradient-selected HMBC pulse sequence is used.

  • Acquisition Parameters:

    • ¹H Spectral Width: 12 ppm.

    • ¹³C Spectral Width: 200 ppm.

    • Number of Increments (t1): 256.

    • Number of Scans per Increment: 32.

    • Relaxation Delay: 1.5 s.

    • Long-range coupling constant delay: Optimized for a long-range coupling of 8 Hz.

  • Processing: The data is processed with a sine-bell window function in the F2 dimension and a squared sine-bell in the F1 dimension before Fourier transformation.

Conclusion

The combination of 1D and 2D NMR techniques provides an unparalleled level of detail for the structural validation of synthesized molecules like (13E)-Oxacyclohexadec-13-en-2-one. By systematically analyzing the data from COSY, HSQC, and HMBC experiments, researchers can confidently confirm the connectivity of the carbon skeleton and ensure the integrity of their synthesized compounds. While other analytical techniques provide valuable complementary information, 2D NMR remains the cornerstone for definitive structure elucidation in solution.

References

A Comparative Analysis of the Biological Activity of (13E)-Oxacyclohexadec-13-en-2-one and Habanolide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of two macrocyclic musk compounds: (13E)-Oxacyclohexadec-13-en-2-one and Habanolide®. The available toxicological data for these substances are primarily derived from a comprehensive safety assessment of "oxacyclohexadecen-2-one" (CAS 34902-57-3) conducted by the Research Institute for Fragrance Materials (RIFM). This assessment encompasses a group of isomers, including (13E)-Oxacyclohexadec-13-en-2-one (CAS 99219-32-6) and Habanolide®, which is chemically identified as (12E)-Oxacyclohexadec-12-en-2-one (CAS 111879-80-2).

Currently, there is a lack of publicly available studies that directly compare the biological activities of these two specific isomers head-to-head. The data presented here, therefore, reflects the safety profile of the isomeric mixture as evaluated by RIFM.

Summary of Toxicological Data

The toxicological data for oxacyclohexadecen-2-one, which includes both (13E)-Oxacyclohexadec-13-en-2-one and Habanolide, is summarized below. These findings indicate a low order of toxicity for the isomeric mixture under the tested conditions.

Toxicological EndpointResultReference
Genotoxicity Not genotoxicRIFM, 2005a; RIFM, 2005c
Repeated Dose Toxicity NOAEL = 1000 mg/kg/dayRIFM, 1998b
Reproductive Toxicity NOAEL = 1000 mg/kg/dayRIFM, 2003c; RIFM, 2003b
Skin Sensitization NESIL = 7500 µg/cm²RIFM, 2016

NOAEL: No Observed Adverse Effect Level NESIL: No Expected Sensitization Induction Level

Experimental Protocols

While the full, detailed experimental protocols from the proprietary RIFM reports are not publicly available, the following summaries are based on the types of studies conducted, supplemented with general descriptions of standard OECD (Organisation for Economic Co-operation and Development) test guidelines.

Genotoxicity Assays

The determination that oxacyclohexadecen-2-one is not genotoxic was likely based on a battery of tests that may have included:

  • Bacterial Reverse Mutation Assay (Ames Test): This test uses various strains of Salmonella typhimurium and Escherichia coli to detect point mutations. The test substance is incubated with the bacterial strains, with and without metabolic activation (S9 mix), and the number of revertant colonies is counted.

  • In Vitro Mammalian Cell Gene Mutation Test: This assay, often using mouse lymphoma L5178Y cells, assesses the potential of a chemical to induce gene mutations.

  • In Vitro Chromosomal Aberration Test: This test evaluates the potential of a substance to cause structural chromosomal abnormalities in cultured mammalian cells.

Repeated Dose Toxicity

The No Observed Adverse Effect Level (NOAEL) for repeated dose toxicity was determined from a 90-day oral gavage study in rats, likely following a protocol similar to OECD Guideline 408.

  • Test System: Sprague Dawley rats.

  • Administration: The test substance was administered daily by oral gavage for 90 days.

  • Dosage: Multiple dose groups, including a control group, were used. Based on other RIFM assessments of similar compounds, doses likely ranged up to 1000 mg/kg body weight/day.

  • Observations: Animals were observed for clinical signs of toxicity, and body weight and food consumption were monitored. At the end of the study, hematology, clinical biochemistry, and comprehensive histopathological examinations were performed. The NOAEL was established as the highest dose at which no adverse effects were observed.

Reproductive and Developmental Toxicity

The NOAEL for reproductive toxicity was established based on a one-generation reproductive toxicity study in rats, likely adhering to a protocol similar to OECD Guideline 415.

  • Test System: Wistar rats.

  • Administration: The test substance was administered to both male and female rats prior to mating, during mating, and for females, throughout gestation and lactation.

  • Dosage: A range of doses, likely up to 1000 mg/kg body weight/day, was administered.

  • Endpoints: The study evaluated effects on mating performance, fertility, gestation length, parturition, and offspring viability, growth, and development. The NOAEL was the highest dose that did not produce any adverse effects on parental animals or their offspring.

Skin Sensitization

The No Expected Sensitization Induction Level (NESIL) was determined using the Local Lymph Node Assay (LLNA), a standard method for assessing skin sensitization potential, likely following OECD Guideline 429.

  • Test System: Mice.

  • Procedure: The test substance was applied to the dorsal surface of the ears of the mice for three consecutive days.

  • Measurement: The proliferation of lymphocytes in the draining auricular lymph nodes was measured by the incorporation of a radiolabeled substance (e.g., ³H-methyl thymidine). A stimulation index (SI) is calculated, and the EC3 value (the concentration that produces a threefold increase in lymphocyte proliferation) is determined. The NESIL represents a concentration at which sensitization is not expected to be induced.

Signaling Pathways and Experimental Workflows

While specific signaling pathways for the toxicological endpoints of these macrocyclic musks are not well-defined in the available literature, research on musk compounds in the context of olfaction has identified their interaction with specific olfactory receptors. A simplified diagram of this interaction is presented below. Additionally, a workflow diagram illustrating the general process of a fragrance ingredient safety assessment by RIFM is provided.

G General Workflow for Fragrance Ingredient Safety Assessment A Data Collection (Existing studies, QSAR, etc.) B Hazard Identification (Genotoxicity, Systemic Toxicity, etc.) A->B C Dose-Response Assessment (Determine NOAEL, NESIL) B->C E Risk Characterization (Calculate Margin of Exposure - MOE) C->E D Exposure Assessment (Consumer use patterns) D->E F Safety Conclusion E->F

Caption: A simplified workflow for a fragrance ingredient safety assessment.

G Simplified Signaling Pathway for Musk Olfactory Receptors Musk Macrocyclic Musk ((13E)-Oxacyclohexadec-13-en-2-one or Habanolide) OR Olfactory Receptor (e.g., OR5AN1, OR1A1) Musk->OR G_protein G-protein Activation OR->G_protein AC Adenylate Cyclase Activation G_protein->AC cAMP Increased intracellular cAMP AC->cAMP Ion_Channel Ion Channel Opening cAMP->Ion_Channel Depolarization Neuron Depolarization Ion_Channel->Depolarization Signal Signal to Brain Depolarization->Signal

A Comparative Analysis of the Efficacy of Macrocyclic Lactone Antiparasitics

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the performance of ivermectin, selamectin, moxidectin, and eprinomectin against key parasites, supported by experimental data and detailed methodologies.

Macrocyclic lactones represent a cornerstone in the control of a wide range of endo- and ectoparasites in both veterinary and human medicine. This class of antiparasitic agents, derived from the fermentation of Streptomyces species, exerts its primary effect by targeting glutamate-gated chloride channels (GluCls) in invertebrates, leading to paralysis and death of the parasite.[1][2][3] While sharing a common mechanism of action, the individual compounds within this class—ivermectin, selamectin, moxidectin, and eprinomectin—exhibit notable differences in their spectrum of activity, pharmacokinetic profiles, and clinical efficacy. This guide provides a detailed comparison of these four prominent macrocyclic lactones, presenting quantitative data from various studies to inform research and development in parasitology.

Mechanism of Action: A Shared Pathway

The primary target of macrocyclic lactones in nematodes and arthropods is the glutamate-gated chloride ion channel, which is crucial for neurotransmission in these invertebrates.[2][3] Binding of the macrocyclic lactone to these channels leads to an increased influx of chloride ions into nerve and muscle cells, causing hyperpolarization and subsequent flaccid paralysis of the parasite.[4] This disruption of neurotransmission ultimately results in the parasite's death. A secondary mechanism involves potentiation of the effects of gamma-aminobutyric acid (GABA), another inhibitory neurotransmitter.[5] The high affinity of macrocyclic lactones for invertebrate GluCls and GABA receptors, compared to their lower affinity for mammalian counterparts, provides a wide margin of safety in host species.

Macrocyclic_Lactone_Signaling_Pathway cluster_parasite Parasite Neuron/Myocyte ML Macrocyclic Lactone GluCl Glutamate-Gated Chloride Channel (GluCl) ML->GluCl Binds and Activates GABA_R GABA Receptor ML->GABA_R Potentiates GABA effect Cl_ion Chloride Ions (Cl⁻) GluCl->Cl_ion Increases influx GABA_R->Cl_ion Increases influx Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Leads to Paralysis Flaccid Paralysis Hyperpolarization->Paralysis Causes Death Parasite Death Paralysis->Death Results in

Figure 1: Signaling pathway of macrocyclic lactones in parasites.

Comparative Efficacy Data

The following tables summarize the quantitative efficacy of ivermectin, selamectin, moxidectin, and eprinomectin against a range of parasites in different host species, based on data from various experimental studies.

Table 1: Efficacy Against Ectoparasites
ParasiteHostDrugEfficacy (%)Study Reference
Cephalopina titillator (Nasal Bot Larvae)Dromedary CamelIvermectinIC₅₀: 0.0735 µg/ml
EprinomectinIC₅₀: 0.46 µg/ml
MoxidectinIC₅₀: 11.96 µg/ml
Dermanyssus gallinae (Red Mite)CanaryIvermectinSignificant reduction by day 16[2][3][6][7]
SelamectinSignificant reduction by day 16[2][3][6][7]
MoxidectinSignificant reduction by day 24[2][3][6][7]
Ctenocephalides felis (Flea)DogSelamectin>90% for 30 days[8]
Ctenocephalides felis (Flea)CatSelamectin>92% reduction by day 29[9]
Ectoparasites (general)DogIvermectin0% elimination at day 7-11[1][10]
Moxidectin(Not directly assessed)[1][10]
Table 2: Efficacy Against Endoparasites (Nematodes)
ParasiteHostDrugEfficacy (%)Study Reference
Gastrointestinal Nematodes (naturally acquired)Beef CalvesIvermectinLower persistent activity[10]
EprinomectinGreater persistent activity[10]
MoxidectinGreater persistent activity[10]
Ancylostoma caninum (Hookworm)DogIvermectin95% (fecal egg reduction)[1][10]
Moxidectin79.4% (fecal egg reduction)[1][10]
Toxocara canis (Roundworm)DogIvermectin100%[11]
Trichuris vulpis (Whipworm)DogMoxidectin67.5%[12]
Dirofilaria immitis (Heartworm - resistant strains)DogMoxidectin95.9-99.3%[13]
Ivermectin8.5-63.9%[13]

Experimental Protocols

A summary of the methodologies employed in the key cited studies is provided below to allow for critical evaluation and replication of the findings.

Larvicidal Bioassay against Cephalopina titillator

This in vitro study aimed to determine the half-maximal inhibitory concentration (IC₅₀) of four macrocyclic lactones against the third-stage larvae of the camel nasal bot.

  • Parasite Collection: Third-stage larvae of C. titillator were collected from the nasopharyngeal cavities of freshly slaughtered dromedary camels.

  • Drug Preparation: Stock solutions of ivermectin, doramectin, moxidectin, and eprinomectin were prepared, and serial dilutions were made to achieve a range of concentrations for testing.

  • Experimental Procedure: Larvae were immersed in the different drug concentrations in petri dishes. A control group with no drug was also included. The viability of the larvae was assessed at various time points.

  • Efficacy Assessment: The percentage of dead larvae at each concentration was recorded, and the IC₅₀ values were calculated using nonlinear regression analysis.

Larvicidal_Bioassay_Workflow cluster_workflow In Vitro Larvicidal Assay Collect_Larvae Collect C. titillator L3 larvae from slaughtered camels Expose_Larvae Immerse larvae in drug solutions (including control) Collect_Larvae->Expose_Larvae Prepare_Drugs Prepare serial dilutions of macrocyclic lactones Prepare_Drugs->Expose_Larvae Assess_Mortality Record larval mortality at set time intervals Expose_Larvae->Assess_Mortality Calculate_IC50 Calculate IC50 values using nonlinear regression Assess_Mortality->Calculate_IC50

Figure 2: Workflow for the in vitro larvicidal bioassay.

Fecal Egg Count Reduction Test (FECRT) in Cattle

This field study evaluated the persistent anthelmintic efficacy of four topical macrocyclic lactone formulations against naturally acquired nematode infections in beef calves.

  • Animal Selection: Stocker beef calves naturally infected with gastrointestinal nematodes were used.

  • Treatment Groups: Calves were randomly assigned to five treatment groups: ivermectin, doramectin, eprinomectin, moxidectin (all administered topically at 500 µg/kg), and an untreated control group.

  • Sample Collection: Fecal samples were collected from each calf at regular intervals before and after treatment.

  • Efficacy Assessment: The number of nematode eggs per gram of feces (EPG) was determined using a standard counting technique. The percentage reduction in EPG was calculated for each treatment group compared to the control group to determine anthelmintic efficacy. Pooled fecal cultures were also prepared to identify the predominant nematode genera.

Acaricide Efficacy Trial in Canaries

This study compared the efficacy of three spot-on macrocyclic lactone formulations against natural infestations of the red mite, Dermanyssus gallinae, in canaries.

  • Animal Subjects: Canary couples naturally infested with D. gallinae were divided into three treatment groups.

  • Drug Administration: Group A received ivermectin, Group B received selamectin, and Group C received moxidectin. All drugs were administered topically to the infrascapular region.

  • Efficacy Evaluation: The mite population on each bird was estimated at baseline (t₀) and at 8, 16, 24, and 32 days post-treatment. The reduction in the mean number of mites was used to compare the efficacy of the three drugs over time.[2][3][6][7]

Concluding Remarks

The selection of a macrocyclic lactone antiparasitic should be guided by a thorough understanding of its specific efficacy against the target parasite, its pharmacokinetic properties in the host species, and the potential for parasite resistance. This guide highlights that while ivermectin, selamectin, moxidectin, and eprinomectin share a common mechanism of action, their performance can vary significantly.

Moxidectin and eprinomectin have demonstrated greater persistent activity against gastrointestinal nematodes in cattle compared to ivermectin.[10] In dogs, moxidectin shows superior efficacy against resistant strains of heartworm.[13] Ivermectin and selamectin appear to have a faster onset of action against red mites in canaries than moxidectin.[2][3][6][7] For ectoparasites in small animals, selamectin has proven to be highly effective against fleas.[8]

The data presented herein underscores the importance of continued research to further delineate the comparative efficacy of these valuable compounds and to develop strategies to mitigate the growing threat of anthelmintic resistance. The detailed experimental protocols provide a foundation for the design of future comparative studies, ensuring the generation of robust and comparable data to guide the development of next-generation antiparasitic therapies.

References

Synthetic Musk Compounds: A Comparative Guide to Endocrine-Disrupting Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Synthetic musk compounds, ubiquitous fragrance ingredients in personal care products and cosmetics, have come under scientific scrutiny for their potential to interfere with the endocrine system. Their lipophilic nature facilitates bioaccumulation in fatty tissues and breast milk, leading to persistent exposure. This guide provides a comparative analysis of the endocrine-disrupting potential of commonly used synthetic musks, supported by experimental data, to inform risk assessment and guide future research.

In Vitro Endocrine-Disrupting Activity

The endocrine-disrupting effects of synthetic musks are primarily mediated through their interaction with nuclear hormone receptors, including the estrogen receptor (ER), androgen receptor (AR), and progesterone receptor (PR). Additionally, some compounds may interfere with steroidogenesis by inhibiting key enzymes like aromatase.

Estrogenic and Anti-Estrogenic Activity

Several synthetic musks have demonstrated the ability to bind to and activate the estrogen receptor, mimicking the effects of endogenous estrogens. However, this activity is generally weak compared to the natural hormone 17β-estradiol. The E-screen assay, which measures the proliferation of estrogen-responsive MCF-7 breast cancer cells, has been a key tool in identifying these effects. Notably, musk xylene, musk ketone, and tonalide (AHTN) have been shown to induce cell proliferation in this assay, an effect that can be blocked by the anti-estrogen tamoxifen, confirming an ER-mediated pathway.[1][2] While the estrogenic potency is low, the proliferative effect on cancer cells is a significant finding.[3][4]

Conversely, some polycyclic musks exhibit anti-estrogenic properties. Galaxolide (HHCB) has been shown to inhibit the activity of 17β-estradiol in a yeast-based estrogen screen (YES) assay, with a reported half-maximal inhibitory concentration (IC50) of 1.63 x 10⁻⁵ M.[2]

Table 1: Estrogenic and Anti-Estrogenic Activity of Synthetic Musk Compounds

CompoundAssayEndpointResultPotency
Musk XyleneE-screenProliferation of MCF-7 cellsEstrogenicWeak
Musk KetoneE-screenProliferation of MCF-7 cellsEstrogenicWeak
Tonalide (AHTN)E-screenProliferation of MCF-7 cellsEstrogenicWeak
Galaxolide (HHCB)YES AssayInhibition of 17β-estradiol activityAnti-estrogenicIC50 = 1.63 x 10⁻⁵ M
Anti-Androgenic Activity

A significant concern regarding synthetic musks is their potential to antagonize the androgen receptor, thereby inhibiting the action of male sex hormones. Reporter gene assays are commonly employed to quantify this anti-androgenic activity. Several polycyclic musk compounds have been identified as potent AR antagonists.

Table 2: Anti-Androgenic Activity of Polycyclic Musk Compounds in a Reporter Gene Assay

CompoundIC50 (M)
Galaxolide (HHCB)1.0 x 10⁻⁷
Tonalide (AHTN)1.5 x 10⁻⁷
Celestolide (ADBI)9.8 x 10⁻⁶
Phantolide (AHMI)1.4 x 10⁻⁷
Traseolide (ATII)1.4 x 10⁻⁷

Data from Mori et al. (2007). The IC50 value represents the concentration of the compound that inhibits 50% of the androgen-induced reporter gene activity.[5][6]

Progesterone Receptor Antagonism
Aromatase Activity

Aromatase is a critical enzyme in the synthesis of estrogens from androgens. Inhibition of this enzyme can lead to a decrease in estrogen levels and disrupt the hormonal balance. While the potential for synthetic musks to inhibit aromatase has been considered, there is currently a lack of quantitative data (e.g., IC50 values) in the scientific literature to definitively assess this aspect of their endocrine-disrupting potential.

In Vivo Effects

In vivo studies provide crucial information on the physiological consequences of exposure to synthetic musks. Research has shown that these compounds can lead to adverse reproductive and developmental outcomes. For example, high levels of musk xylene and musk ketone in women's blood have been associated with gynecological issues.[3] In animal studies, galaxolide has been shown to induce the production of vitellogenin, an egg-yolk precursor protein, in male fish, which is a well-established biomarker for estrogenic exposure.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the experimental approaches used to assess the endocrine-disrupting potential of synthetic musks, the following diagrams are provided.

Estrogen Receptor Signaling Pathway Synthetic Musk (Agonist) Synthetic Musk (Agonist) Estrogen Receptor (ER) Estrogen Receptor (ER) Synthetic Musk (Agonist)->Estrogen Receptor (ER) Binds to Estrogen Response Element (ERE) Estrogen Response Element (ERE) Estrogen Receptor (ER)->Estrogen Response Element (ERE) Dimerizes and binds to Gene Transcription Gene Transcription Estrogen Response Element (ERE)->Gene Transcription Activates Cell Proliferation Cell Proliferation Gene Transcription->Cell Proliferation Leads to

Estrogen receptor agonist activity of some synthetic musks.

Androgen Receptor Antagonism Androgen Androgen Androgen Receptor (AR) Androgen Receptor (AR) Androgen->Androgen Receptor (AR) Binds to Synthetic Musk (Antagonist) Synthetic Musk (Antagonist) Synthetic Musk (Antagonist)->Androgen Receptor (AR) Blocks binding Androgen Response Element (ARE) Androgen Response Element (ARE) Androgen Receptor (AR)->Androgen Response Element (ARE) Binds to Gene Transcription Gene Transcription Androgen Response Element (ARE)->Gene Transcription Activates

Anti-androgenic mechanism of certain synthetic musks.

Reporter Gene Assay Workflow cluster_0 Cell Culture and Transfection cluster_1 Treatment and Incubation cluster_2 Measurement and Analysis Cells Cells Transfection Transfection Cells->Transfection Receptor Plasmid Receptor Plasmid Receptor Plasmid->Transfection Reporter Gene Plasmid Reporter Gene Plasmid Reporter Gene Plasmid->Transfection Transfected Cells Transfected Cells Incubation Incubation Transfected Cells->Incubation Test Compound (Synthetic Musk) Test Compound (Synthetic Musk) Test Compound (Synthetic Musk)->Incubation Cell Lysis Cell Lysis Incubation->Cell Lysis Luciferase Assay Luciferase Assay Cell Lysis->Luciferase Assay Data Analysis (EC50/IC50) Data Analysis (EC50/IC50) Luciferase Assay->Data Analysis (EC50/IC50)

General workflow for a reporter gene assay.

Experimental Protocols

Receptor Binding Assay (Competitive)

This assay determines the ability of a test compound to compete with a radiolabeled natural ligand for binding to a specific hormone receptor.

Materials:

  • Hormone receptor preparation (e.g., from rat uterine cytosol for ER, or recombinant human receptors)

  • Radiolabeled ligand (e.g., [³H]17β-estradiol for ER, [³H]R1881 for AR)

  • Test compounds (synthetic musks)

  • Assay buffer (e.g., Tris-HCl with additives)

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of the test compound and the unlabeled natural ligand (for standard curve).

  • In assay tubes, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound or unlabeled natural ligand.

  • Incubate the mixture to allow for competitive binding to reach equilibrium.

  • Separate the receptor-bound from the free radiolabeled ligand (e.g., using hydroxylapatite or dextran-coated charcoal).

  • Quantify the amount of bound radioactivity using liquid scintillation counting.

  • Plot the percentage of bound radiolabel against the logarithm of the competitor concentration to determine the IC50 value.

Reporter Gene Assay

This cell-based assay measures the transcriptional activity of a hormone receptor in response to a test compound.

Materials:

  • Mammalian cell line (e.g., HeLa, CHO, or specific target cells)

  • Expression plasmid for the hormone receptor of interest

  • Reporter plasmid containing a hormone response element upstream of a reporter gene (e.g., luciferase or β-galactosidase)

  • Transfection reagent

  • Cell culture medium and reagents

  • Test compounds (synthetic musks)

  • Luminometer or spectrophotometer

Procedure:

  • Co-transfect the cells with the receptor and reporter plasmids.

  • Plate the transfected cells in a multi-well plate and allow them to attach.

  • Expose the cells to various concentrations of the test compound. Include a positive control (natural hormone) and a negative control (vehicle).

  • For antagonist assays, co-treat the cells with a fixed concentration of the natural hormone and varying concentrations of the test compound.

  • Incubate the cells for a sufficient period to allow for receptor activation and reporter gene expression.

  • Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).

  • Normalize the reporter activity to cell viability if necessary.

  • Plot the reporter activity against the logarithm of the test compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists) value.

E-screen (Estrogenicity Screen) Assay

This assay specifically measures the estrogenic activity of a compound by its ability to induce the proliferation of estrogen-dependent MCF-7 human breast cancer cells.

Materials:

  • MCF-7 cells

  • Hormone-depleted cell culture medium (e.g., phenol red-free medium with charcoal-stripped serum)

  • Test compounds (synthetic musks)

  • 17β-estradiol (positive control)

  • Cell proliferation assay reagent (e.g., MTT, SRB)

  • Spectrophotometer

Procedure:

  • Seed MCF-7 cells in a multi-well plate in their regular growth medium.

  • After cell attachment, replace the medium with hormone-depleted medium and incubate to deplete any residual hormones.

  • Treat the cells with various concentrations of the test compound or 17β-estradiol.

  • Incubate for several days to allow for cell proliferation.

  • Measure the cell number using a suitable proliferation assay.

  • Calculate the proliferative effect relative to the negative control and plot it against the logarithm of the compound concentration to determine the EC50 value and the relative proliferative potency compared to 17β-estradiol.

Conclusion

The available evidence indicates that several synthetic musk compounds possess endocrine-disrupting properties, primarily through interactions with the estrogen, androgen, and progesterone receptors. While the estrogenic activity of these compounds is generally weak, their anti-androgenic and potential anti-progestogenic effects occur at concentrations that warrant further investigation, especially considering their widespread use and persistence. A significant data gap exists regarding the potential for these compounds to inhibit aromatase activity. Further research, including the generation of more comprehensive quantitative data and in vivo studies that mimic human exposure levels, is crucial for a more complete understanding of the risks posed by synthetic musks to human health. This guide serves as a resource for the scientific community to direct future studies and inform the development of safer alternatives.

References

A Head-to-Head Comparison of RCM and Macrolactonization in Macrolactone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of macrolactones—macrocyclic esters vital to numerous pharmaceuticals—is a critical challenge. The two most prominent strategies for forming the macrolactone ring are Ring-Closing Metathesis (RCM) and classical macrolactonization. This guide provides an objective, data-driven comparison of these two powerful synthetic routes, offering insights into their respective strengths and weaknesses to aid in the strategic selection of the optimal method.

The choice between RCM and macrolactonization is highly dependent on the target molecule's structure, the desired bond disconnection, and the functional groups present in the precursor. RCM forms a carbon-carbon double bond to close the ring, while macrolactonization establishes the ester linkage as the final ring-closing step. This fundamental difference dictates the synthetic strategy from the early stages of precursor design.

Quantitative Performance Comparison

To illustrate the practical differences in yield and stereoselectivity, this section presents a comparative analysis of RCM and macrolactonization in the synthesis of notable macrolactones.

Salicylihalamides

In the synthesis of the cytotoxic marine metabolites, salicylihalamides, a direct comparison of RCM and a macrolactonization approach was reported. The results highlight a significant difference in stereoselectivity.

MethodKey Bond FormationYieldE/Z RatioReference
Ring-Closing Metathesis (RCM)C9-C10 (alkene)77%77:23[1]
Stille Coupling/MacrolactonizationC8-C9 (alkene), then EsterN/A96:4[1]

Table 1: Comparison of RCM and a Stille coupling/macrolactonization route in the synthesis of salicylihalamide model macrolactones.

Epothilones
MethodReagents/CatalystYieldStereoselectivityReference
Ring-Closing Metathesis (RCM)Grubbs' Second Generation Catalyst64%E-isomer only[2]
Yamaguchi Macrolactonization2,4,6-Trichlorobenzoyl chloride, DMAP, Et3N51%N/A (Ester bond)[3]
Shiina Macrolactonization2-methyl-6-nitrobenzoic anhydride, DMAPHighN/A (Ester bond)[4]
Mitsunobu MacrolactonizationPPh3, DIADN/AN/A (Ester bond)[5]

Table 2: Performance of RCM and various macrolactonization methods in the synthesis of epothilone macrocycles.

Amphidinolides

The synthesis of the marine-derived amphidinolide macrolides has also been approached through both RCM and macrolactonization strategies.

MethodTarget MoleculeReagents/CatalystYieldE/Z RatioReference
Ring-Closing Metathesis (RCM)Amphidinolactone A CoreGrubbs' CatalystN/AN/A[6]
MacrolactonizationAmphidinolide T3N/AN/AN/A[7]

Table 3: Approaches to the synthesis of amphidinolide macrocycles.

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting these synthetic routes. Below are representative experimental protocols for RCM and Yamaguchi macrolactonization.

General Protocol for Ring-Closing Metathesis (RCM)

This protocol is a general representation of an RCM reaction for macrolactone synthesis using a second-generation Grubbs catalyst.[8]

Materials:

  • Diene precursor

  • Grubbs' Second Generation Catalyst

  • Anhydrous, degassed dichloromethane (DCM) or toluene

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • The diene precursor is dissolved in anhydrous, degassed DCM or toluene to a concentration of 0.1-10 mM under an inert atmosphere.

  • A solution of Grubbs' Second Generation Catalyst (1-10 mol%) in the same solvent is added to the diene solution.

  • The reaction mixture is stirred at room temperature to 80 °C and monitored by TLC or LC-MS.

  • Upon completion, the reaction is quenched by the addition of ethyl vinyl ether.

  • The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the macrolactone.

General Protocol for Yamaguchi Macrolactonization

This protocol outlines the steps for a Yamaguchi macrolactonization, a widely used method for forming the ester bond in macrolactones.[1][9]

Materials:

  • Seco-acid (hydroxy acid)

  • 2,4,6-Trichlorobenzoyl chloride (Yamaguchi reagent)

  • Triethylamine (Et3N)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous toluene

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • A solution of the seco-acid in anhydrous toluene is treated with Et3N under an inert atmosphere.

  • 2,4,6-Trichlorobenzoyl chloride is added, and the mixture is stirred at room temperature to form the mixed anhydride.

  • The resulting mixture is then added via syringe pump over several hours to a refluxing solution of DMAP in a large volume of anhydrous toluene (to maintain high dilution conditions).

  • The reaction is monitored by TLC for the disappearance of the seco-acid.

  • Upon completion, the reaction mixture is cooled, washed with saturated aqueous NaHCO3 and brine, dried over anhydrous MgSO4, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the macrolactone.

Visualization of Synthetic Strategies

The choice between RCM and macrolactonization can be visualized as a decision-making workflow based on the desired final product and available synthetic intermediates.

G cluster_start Synthetic Planning cluster_decision Key Disconnection Strategy cluster_rcm RCM Pathway cluster_macrolactonization Macrolactonization Pathway start Target Macrolactone decision Primary Ring-Closing Bond? start->decision rcm_precursor Diene Precursor decision->rcm_precursor  C=C Bond Formation macro_precursor Seco-Acid Precursor decision->macro_precursor Ester Bond Formation   rcm_node Ring-Closing Metathesis (RCM) rcm_product Macrolactone with C=C Bond rcm_node->rcm_product rcm_precursor->rcm_node macro_node Macrolactonization macro_product Macrolactone macro_node->macro_product macro_precursor->macro_node

Caption: Decision workflow for selecting between RCM and macrolactonization.

Concluding Remarks

Both Ring-Closing Metathesis and macrolactonization are indispensable tools in the synthesis of macrolactones.

RCM offers the advantage of forming a robust carbon-carbon double bond, which can be a desirable feature in the final product or can be further functionalized. The development of highly active and functional-group-tolerant ruthenium catalysts, such as the Grubbs' catalysts, has significantly expanded the scope of RCM. However, controlling the stereoselectivity of the newly formed double bond can be a challenge, as evidenced by the synthesis of salicylihalamides.[1]

Macrolactonization , on the other hand, directly forms the defining ester linkage of the macrolactone. A variety of well-established methods, including the Yamaguchi, Shiina, and Mitsunobu reactions, provide a versatile toolkit for this transformation.[4][5][9] These methods are often highly reliable for forming the ester bond, but can be sensitive to the steric and electronic properties of the seco-acid precursor, and in some cases, can lead to dimerization or oligomerization if not performed under strict high-dilution conditions.

Ultimately, the choice of strategy is a nuanced decision that must be made on a case-by-case basis, taking into account the specific synthetic target and the desired attributes of the final product. This guide provides a foundational understanding and key data points to inform this critical decision in the design and execution of complex macrolactone syntheses.

References

Cross-Reactivity Profile of (13E)-Oxacyclohexadec-13-en-2-one with Steroid Hormone Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of the macrocyclic musk compound, (13E)-Oxacyclohexadec-13-en-2-one, with key human steroid hormone receptors: the Estrogen Receptor (ER), Androgen Receptor (AR), Progesterone Receptor (PR), and Glucocorticoid Receptor (GR). Due to a lack of publicly available direct binding and functional assay data for (13E)-Oxacyclohexadec-13-en-2-one, this guide synthesizes information on related macrocyclic and synthetic musk compounds to infer potential interactions and provides standardized experimental protocols to facilitate future investigations.

Introduction to (13E)-Oxacyclohexadec-13-en-2-one and Hormone Receptor Cross-Reactivity

(13E)-Oxacyclohexadec-13-en-2-one is a synthetic macrocyclic musk, a class of compounds widely used as fragrance ingredients in various consumer products. The structural similarity of some synthetic musks to endogenous steroid hormones raises the possibility of unintended interactions with nuclear hormone receptors, leading to potential endocrine-disrupting effects. Understanding the cross-reactivity profile of these compounds is crucial for assessing their safety and potential off-target effects in drug development.

While direct experimental data for (13E)-Oxacyclohexadec-13-en-2-one is limited, studies on other synthetic musks have indicated potential for hormone receptor interactions. For instance, some polycyclic musks have demonstrated estrogenic, anti-androgenic, and anti-progestogenic activities. Notably, the naturally occurring macrocyclic musk, muscone, has been reported to exhibit weak estrogenic activity in vitro[1][2]. A comprehensive safety assessment of oxacyclohexadecen-2-one, a broader category that includes the target compound, has been conducted, evaluating aspects such as reproductive toxicity and finding a satisfactory margin of exposure.

Comparative Data on Synthetic Musks and Hormone Receptor Activity

The following table summarizes the known effects of various synthetic musks on different hormone receptors to provide a comparative context for the potential activity of (13E)-Oxacyclohexadec-13-en-2-one. It is important to note that these are related compounds, and their activity does not directly represent that of (13E)-Oxacyclohexadec-13-en-2-one.

Compound ClassSpecific Compound(s)Estrogen Receptor (ER) ActivityAndrogen Receptor (AR) ActivityProgesterone Receptor (PR) ActivityGlucocorticoid Receptor (GR) Activity
Macrocyclic Musks MusconeWeakly estrogenic in vitro[1][2].Data not availableData not availableData not available
Polycyclic Musks AHTN, HHCBInterfere with estrogen receptors. AHTN can act as an ERβ antagonist.AHTN can act as an AR antagonist.AHTN can act as a PR antagonist.Data not available
Nitro Musks Musk xylene, Musk ketoneDemonstrated estrogenic activity in human MCF-7 breast cancer cells[1][2]. Musk ketone has a higher affinity for the ER than musk xylene. Reduction of musk xylene increases its estrogenic potency[2].Data not availableData not availableData not available

Experimental Protocols for Assessing Hormone Receptor Cross-Reactivity

To facilitate direct testing of (13E)-Oxacyclohexadec-13-en-2-one, this section provides detailed methodologies for key in vitro assays used to determine binding affinity and functional activity at steroid hormone receptors.

Estrogen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled ligand for binding to the estrogen receptor.

Materials:

  • Rat uterine cytosol (source of ER)

  • [³H]-17β-estradiol (radiolabeled ligand)

  • Test compound ((13E)-Oxacyclohexadec-13-en-2-one)

  • Unlabeled 17β-estradiol (positive control)

  • Assay buffer (e.g., Tris-EDTA-DTT-Glycerol buffer)

  • Hydroxyapatite slurry

  • Scintillation fluid and counter

Procedure:

  • Prepare rat uterine cytosol from ovariectomized rats.

  • In assay tubes, combine a fixed concentration of [³H]-17β-estradiol with varying concentrations of the test compound or unlabeled 17β-estradiol.

  • Add a consistent amount of rat uterine cytosol to each tube to initiate the binding reaction.

  • Incubate the mixture to allow for competitive binding to reach equilibrium.

  • Separate bound from unbound radioligand using a hydroxyapatite slurry followed by centrifugation.

  • Measure the radioactivity of the bound fraction using a scintillation counter.

  • Calculate the concentration of the test compound that inhibits 50% of the specific binding of [³H]-17β-estradiol (IC50 value) to determine its relative binding affinity.

Androgen Receptor Reporter Gene Assay

This assay measures the ability of a test compound to activate or inhibit the transcriptional activity of the androgen receptor.

Materials:

  • A suitable mammalian cell line (e.g., CHO, MCF7) that does not endogenously express AR.

  • An expression vector containing the human androgen receptor gene.

  • A reporter vector containing an androgen-responsive element (ARE) linked to a reporter gene (e.g., luciferase).

  • Test compound ((13E)-Oxacyclohexadec-13-en-2-one).

  • A known AR agonist (e.g., dihydrotestosterone, DHT) and antagonist (e.g., flutamide).

  • Cell culture medium and transfection reagents.

  • Luciferase assay reagent and a luminometer.

Procedure:

  • Co-transfect the host cell line with the AR expression vector and the ARE-reporter vector.

  • Plate the transfected cells in a multi-well plate and allow them to adhere.

  • Treat the cells with varying concentrations of the test compound in the presence (for antagonist testing) or absence (for agonist testing) of a fixed concentration of DHT.

  • Include appropriate controls (vehicle, DHT alone, DHT with antagonist).

  • Incubate the cells for a sufficient period to allow for gene expression.

  • Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase) using a luminometer.

  • Determine the EC50 (for agonists) or IC50 (for antagonists) of the test compound to assess its functional activity.

Progesterone Receptor Competitive Binding Assay

This assay is similar to the estrogen receptor binding assay and is used to determine the binding affinity of a test compound to the progesterone receptor.

Materials:

  • Source of progesterone receptor (e.g., recombinant human PR, or cytosol from appropriate tissue).

  • Radiolabeled progestin (e.g., [³H]-promegestone).

  • Test compound ((13E)-Oxacyclohexadec-13-en-2-one).

  • Unlabeled progesterone (positive control).

  • Assay buffer.

  • Method for separating bound and unbound ligand (e.g., dextran-coated charcoal, filter plates).

  • Scintillation fluid and counter.

Procedure:

  • Combine a fixed concentration of the radiolabeled progestin with a range of concentrations of the test compound or unlabeled progesterone.

  • Add the progesterone receptor preparation to initiate binding.

  • Incubate to reach equilibrium.

  • Separate the bound and free radioligand.

  • Quantify the bound radioactivity.

  • Calculate the IC50 value of the test compound.

Glucocorticoid Receptor Activation Assay

This assay evaluates the ability of a test compound to induce the transcriptional activity of the glucocorticoid receptor.

Materials:

  • A cell line engineered to express the human glucocorticoid receptor and a GR-responsive reporter gene (e.g., luciferase).

  • Test compound ((13E)-Oxacyclohexadec-13-en-2-one).

  • A known GR agonist (e.g., dexamethasone).

  • Cell culture medium.

  • Luciferase assay system and luminometer.

Procedure:

  • Plate the reporter cell line in a multi-well format.

  • Treat the cells with various concentrations of the test compound or the reference agonist, dexamethasone.

  • Incubate for a period sufficient to induce reporter gene expression.

  • Lyse the cells and measure luciferase activity.

  • Determine the EC50 of the test compound to quantify its agonist activity.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the generalized signaling pathways for each of the steroid hormone receptors and a typical experimental workflow for assessing cross-reactivity.

Hormone_Receptor_Signaling cluster_ER Estrogen Receptor Signaling cluster_AR Androgen Receptor Signaling cluster_PR Progesterone Receptor Signaling cluster_GR Glucocorticoid Receptor Signaling Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds ER->ER ERE Estrogen Response Element ER->ERE Binds HSP Heat Shock Proteins HSP->ER Dissociates Transcription_ER Gene Transcription ERE->Transcription_ER Initiates Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds AR->AR ARE Androgen Response Element AR->ARE Binds HSP_AR Heat Shock Proteins HSP_AR->AR Dissociates Transcription_AR Gene Transcription ARE->Transcription_AR Initiates Progesterone Progesterone PR Progesterone Receptor (PR) Progesterone->PR Binds PR->PR PRE Progesterone Response Element PR->PRE Binds HSP_PR Heat Shock Proteins HSP_PR->PR Dissociates Transcription_PR Gene Transcription PRE->Transcription_PR Initiates Glucocorticoid Glucocorticoid GR Glucocorticoid Receptor (GR) Glucocorticoid->GR Binds GR->GR GRE Glucocorticoid Response Element GR->GRE Binds HSP_GR Heat Shock Proteins HSP_GR->GR Dissociates Transcription_GR Gene Transcription GRE->Transcription_GR Initiates

Caption: Generalized signaling pathways for steroid hormone receptors.

Experimental_Workflow cluster_workflow Cross-Reactivity Assessment Workflow start Start: Test Compound ((13E)-Oxacyclohexadec-13-en-2-one) binding_assay Receptor Binding Assays (ER, AR, PR, GR) start->binding_assay functional_assay Functional Reporter Gene Assays (ER, AR, PR, GR) start->functional_assay data_analysis Data Analysis (IC50, EC50 Determination) binding_assay->data_analysis functional_assay->data_analysis comparison Comparison with Reference Ligands data_analysis->comparison conclusion Conclusion on Cross-Reactivity Profile comparison->conclusion

Caption: Experimental workflow for assessing hormone receptor cross-reactivity.

Conclusion and Future Directions

While direct evidence for the cross-reactivity of (13E)-Oxacyclohexadec-13-en-2-one with hormone receptors is currently unavailable, the existing data on related synthetic musks suggest that such interactions are possible and warrant further investigation. The provided experimental protocols offer a clear path for researchers to determine the binding affinities and functional activities of this compound at estrogen, androgen, progesterone, and glucocorticoid receptors. The generation of such data is essential for a comprehensive safety assessment and for understanding the potential for endocrine disruption. Future studies should focus on conducting these in vitro assays, followed by in vivo studies if significant activity is observed, to fully characterize the endocrine-disrupting potential of (13E)-Oxacyclohexadec-13-en-2-one.

References

Safety Operating Guide

Safe Disposal of Oxacyclohexadec-13-en-2-one, (13E)-: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release:

Researchers and drug development professionals handling Oxacyclohexadec-13-en-2-one, (13E)-, a macrocyclic lactone, must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with general laboratory hazardous waste guidelines.

Oxacyclohexadec-13-en-2-one, (13E)-, and its isomers are classified as hazardous to the aquatic environment, with long-lasting effects.[1][2] Therefore, it is imperative that this chemical waste is not disposed of down the drain or in regular trash.[3] The primary recommended disposal method is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3]

Key Disposal Principles

Proper disposal of Oxacyclohexadec-13-en-2-one, (13E)- involves a systematic approach focused on segregation, containment, labeling, and professional handling. All laboratory personnel must be trained on these procedures to minimize risks.[4][5]

Step-by-Step Disposal Protocol

  • Segregation: Immediately segregate waste containing Oxacyclohexadec-13-en-2-one, (13E)- from other waste streams.[6][7] It should be classified as a non-halogenated organic solvent waste unless mixed with other substances. Do not mix with incompatible waste types such as acids, bases, or oxidizing agents.[8][9]

  • Containment:

    • Liquid Waste: Collect liquid waste containing this compound in a designated, leak-proof, and compatible container.[5][6] The container should be kept closed except when adding waste.[6]

    • Solid Waste: Collect solid waste, such as contaminated personal protective equipment (PPE) or absorbent materials, in a separate, clearly labeled, and sealed container.[5]

    • Empty Containers: Containers that held the pure substance or its solutions must be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous waste.[4] After triple-rinsing, the container can be disposed of as regular trash after defacing the label.[4]

  • Labeling: All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "Oxacyclohexadec-13-en-2-one, (13E)-"

    • The specific hazards (e.g., "Harmful if swallowed," "Very toxic to aquatic life")[1]

    • The accumulation start date.

    • The laboratory and responsible researcher's contact information.

  • Storage:

    • Store waste containers in a designated Satellite Accumulation Area (SAA).[8]

    • The SAA must be a secure, dry, and well-ventilated area, away from ignition sources.[3]

    • Ensure secondary containment is in place to prevent spills from reaching drains.[4][9]

    • Do not accumulate more than 25 gallons of chemical waste in the laboratory before arranging for removal.[9]

  • Disposal:

    • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[10]

    • Complete all necessary waste disposal paperwork as required by your institution and local regulations.[11]

Quantitative Data Summary

ParameterValueReference
Acute Oral Toxicity (LD50, rat)> 2000 mg/kg bw[3]
Acute Dermal Toxicity (LD50, rat)> 2000 mg/kg bw[3]
Toxicity to Fish (LC0, Danio rerio, 96h)>= 0.11 mg/L[3]
Toxicity to Daphnia (EC50, 48h)> 0.17 mg/L[3]
Toxicity to Algae (EC50, 72h)0.4 mg/L[3]

Data for the related isomer (12E)-Oxacyclohexadec-12-en-2-one.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of Oxacyclohexadec-13-en-2-one, (13E)-.

start Start: Generation of Oxacyclohexadec-13-en-2-one Waste is_pure_or_solution Is the waste the pure compound or a solution? start->is_pure_or_solution is_contaminated_material Is the waste contaminated materials (e.g., PPE, glassware)? is_pure_or_solution->is_contaminated_material No collect_liquid Collect in a designated, labeled, and sealed liquid hazardous waste container. is_pure_or_solution->collect_liquid Yes collect_solid Collect in a designated, labeled, and sealed solid hazardous waste container. is_contaminated_material->collect_solid Yes store_in_saa Store waste container in a designated Satellite Accumulation Area (SAA). collect_liquid->store_in_saa collect_solid->store_in_saa contact_ehs Contact Environmental Health & Safety (EHS) for pickup. store_in_saa->contact_ehs end End: Proper Disposal by Licensed Facility contact_ehs->end

Caption: Disposal workflow for Oxacyclohexadec-13-en-2-one, (13E)-.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.